Product packaging for Imidazo[1,2-A]pyrazin-3-OL(Cat. No.:)

Imidazo[1,2-A]pyrazin-3-OL

Cat. No.: B15161181
M. Wt: 135.12 g/mol
InChI Key: HGMWFNWKPRKEHM-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrazin-3-OL is a chemical compound with the CAS Registry Number 676460-49-4 . It has the molecular formula C 6 H 5 N 3 O and a molecular weight of 135.12 g/mol . Calculated properties suggest a density of 1.511 g/cm³ and a refractive index of 1.738 . The broader class of imidazo[1,2-a]pyrazine derivatives is recognized as a significant scaffold in medicinal chemistry and drug discovery . These compounds are frequently synthesized via multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, highlighting their utility as versatile building blocks for the creation of diverse chemical libraries . Some analogues within this chemical family have been investigated for their potential as anticancer agents and as inhibitors of specific kinases . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B15161181 Imidazo[1,2-A]pyrazin-3-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-8-5-3-7-1-2-9(5)6/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMWFNWKPRKEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Analysis of the Imidazo[1,2-a]pyrazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds. Its unique electronic and structural features make it a valuable pharmacophore in drug discovery. Understanding the spectroscopic characteristics of this core is fundamental for the identification, characterization, and development of new chemical entities. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the imidazo[1,2-a]pyrazine system. Due to the limited availability of published experimental data for Imidazo[1,2-a]pyrazin-3-ol, this guide presents representative spectroscopic data for a closely related substituted derivative, 3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine , to illustrate the characteristic spectral features of the core structure.

Representative Spectroscopic Data

The following data for 3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine is presented as a representative example of the spectroscopic features of the imidazo[1,2-a]pyrazine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.

Table 1: ¹H NMR Data for 3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.9s-1HAr-H
8.0d8.32HAr-H
7.8s-1HAr-H
7.3-7.2m-3HAr-H
2.6s-3HCH₃

Table 2: ¹³C NMR Data for 3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine

Chemical Shift (δ) ppmAssignment
141.7C
139.3C
138.8C
131.4C
128.4CH
128.2CH
128.1CH
127.4CH
113.2C
93.1C
20.6CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Data for 3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine

Wavenumber (νₘₐₓ) cm⁻¹Assignment
2962, 2926, 2857C-H stretching
1729C=O or C=N stretching
821C-H bending
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak provides the molecular weight of the compound.

Table 4: Mass Spectrometry Data for 3-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine

m/zAssignment
288[M]⁺
290[M+2]⁺

Note: The presence of the [M+2]⁺ peak with an intensity ratio similar to the [M]⁺ peak is characteristic of a compound containing one bromine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • The molecules are ionized and then accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR_Instrument NMR Spectrometer Sample->NMR_Instrument IR_Instrument FTIR Spectrometer Sample->IR_Instrument MS_Instrument Mass Spectrometer Sample->MS_Instrument NMR_Data NMR Data (¹H, ¹³C) NMR_Instrument->NMR_Data IR_Data IR Spectrum IR_Instrument->IR_Data MS_Data Mass Spectrum MS_Instrument->MS_Data Analysis Data Analysis & Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: General workflow for spectroscopic analysis.

NMR_Workflow Start Start: Compound Synthesis & Purification Sample_Prep Sample Preparation: Dissolve in Deuterated Solvent Start->Sample_Prep Acquisition Data Acquisition: ¹H and ¹³C NMR Spectra Sample_Prep->Acquisition Processing Data Processing: Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Spectral Analysis: Chemical Shift, Integration, Coupling Constants Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Detailed workflow for NMR analysis.

An In-depth Technical Guide on the Putative Mechanism of Action of Imidazo[1,2-a]pyrazin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence for the specific mechanism of action of Imidazo[1,2-a]pyrazin-3-ol is limited in the current scientific literature. This guide provides a comprehensive overview of the likely mechanisms of action based on studies of structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. The principles of bioisosterism and the common biological targets of this scaffold form the foundation of this analysis.

Core Concepts: The Imidazo[1,2-a]pyrazine Scaffold and Tautomerism

The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A key feature of the specific compound, this compound, is its potential to exist in a tautomeric equilibrium with Imidazo[1,2-a]pyrazin-3(7H)-one. This keto-enol tautomerism can significantly influence its physicochemical properties, such as hydrogen bonding capacity, and ultimately its interaction with biological targets.

Keto_Enol_Tautomerism cluster_0 This compound (Enol form) cluster_1 Imidazo[1,2-a]pyrazin-3(7H)-one (Keto form) Enol Keto Enol->Keto Tautomerization

Caption: Keto-enol tautomerism of this compound.

Primary Putative Mechanism of Action: Kinase Inhibition

A substantial body of evidence points towards the inhibition of protein kinases as a primary mechanism of action for the anticancer effects of the imidazo[1,2-a]pyrazine scaffold.

The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies on imidazo[1,2-a]pyridine derivatives, close structural analogs of imidazo[1,2-a]pyrazines, have demonstrated potent inhibitory activity against this pathway.[1] It is hypothesized that these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3K.

The diagram below illustrates the proposed mechanism of action of this compound within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Imidazo_compound This compound Imidazo_compound->PI3K Inhibition p53 p53 Imidazo_compound->p53 Upregulation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth p53->Apoptosis Induction p21 p21 p53->p21 Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Putative signaling pathway of this compound.

Beyond the PI3K/AKT/mTOR pathway, other kinases that may be targeted by imidazo[1,2-a]pyrazine derivatives include:

  • c-KIT: A receptor tyrosine kinase involved in the development of certain cancers, particularly gastrointestinal stromal tumors (GIST).[2]

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

  • Centromere-Associated Protein E (CENP-E): A kinesin motor protein essential for chromosome congression during mitosis. Its inhibition can lead to mitotic arrest and cell death.

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase that plays a significant role in cancer cell proliferation and survival.

Quantitative Data for Related Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of various related compounds against different cancer cell lines and kinases. This data provides a benchmark for the potential potency of this class of molecules.

Compound ClassTarget Cell Line / KinaseIC50 ValueReference
Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)< 12 µM[3]
Imidazo[1,2-a]pyridine derivativeWM115 (Melanoma)< 12 µM[3]
Imidazo[1,2-a]pyridine derivativePI3Kα2 nM[1]
Diarylurea Imidazo[1,2-a]pyrazineA375P (Melanoma)< 0.06 µM[4]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinec-KIT (mutant)Nanomolar range[2]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of imidazo[1,2-a]pyrazine and related compounds.

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A375 melanoma, HeLa cervical cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the phosphorylation status and expression levels of key proteins in a signaling pathway.

Protocol:

  • Cell Lysis: Cells treated with the test compound and control cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, p53, p21).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Data Analysis G->H

Caption: A simplified workflow for Western Blot analysis.

These assays are used to directly measure the inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate (e.g., a peptide that can be phosphorylated by the kinase), and ATP.

  • Compound Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.

  • Detection: The amount of phosphorylated substrate is measured. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The kinase activity is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

While direct experimental data on this compound is not yet prevalent, the extensive research on the broader imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds provides a strong foundation for understanding its likely mechanism of action. The inhibition of key cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway, appears to be a central theme for the anticancer effects of this class of compounds. The presence of the 3-hydroxy group and its potential for keto-enol tautomerism may offer unique opportunities for hydrogen bonding interactions within the ATP-binding pockets of target kinases, potentially influencing its potency and selectivity. Further research, including in vitro kinase assays and cell-based signaling studies, is necessary to definitively elucidate the specific molecular targets and mechanism of action of this compound.

References

Structure Elucidation of Imidazo[1,2-a]pyrazin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of Imidazo[1,2-a]pyrazin-3-ol. Due to the limited availability of dedicated studies on this specific molecule, this paper combines established analytical techniques with data from closely related analogues to present a robust framework for its characterization.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The precise structural determination of these compounds is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide focuses on the analytical workflow for the structural confirmation of this compound.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a cyclocondensation reaction between an aminopyrazine and an α-halocarbonyl compound. A plausible synthetic route is outlined below.

Synthesis of this compound

A mixture of 2-aminopyrazine (1.0 eq) and 2-chloro-1,1-diethoxyethane (1.2 eq) in ethanol is refluxed for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then subjected to acid-catalyzed hydrolysis to yield this compound, which can be purified by column chromatography on silica gel.

Spectroscopic Data and Analysis

NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8s-
H-5~8.5d~4.5
H-6~7.9dd~4.5, 1.5
H-8~9.2d~1.5
OH~10.5br s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon PositionChemical Shift (δ, ppm)
C-2~115
C-3~150
C-5~135
C-6~120
C-8~140
C-8a~130
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Formula
ESI+[M+H]⁺C₆H₆N₃O⁺
ESI-[M-H]⁻C₆H₄N₃O⁻
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
1640-1600StrongC=N and C=C stretch (ring)
1250StrongC-O stretch

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the structure elucidation and a hypothetical signaling pathway where such a molecule might be involved.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials (2-aminopyrazine, α-halocarbonyl) reaction Cyclocondensation start->reaction hydrolysis Hydrolysis reaction->hydrolysis purification Column Chromatography hydrolysis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Sample Submission ms Mass Spectrometry (HRMS) purification->ms Sample Submission ir IR Spectroscopy purification->ir Sample Submission data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Final Structure Confirmation data_analysis->confirmation

Caption: Workflow for the synthesis and structure elucidation of this compound.

hypothetical_signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates drug This compound (Hypothetical Inhibitor) drug->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response Leads to

Caption: Hypothetical signaling pathway involving this compound as a kinase inhibitor.

Conclusion

The structural elucidation of novel compounds is a cornerstone of drug discovery and development. This guide provides a comprehensive, albeit partially predictive, framework for the characterization of this compound. The outlined synthetic protocol and the expected spectroscopic data serve as a valuable resource for researchers working with this and related heterocyclic systems. Further empirical studies are warranted to confirm the presented data and to fully explore the therapeutic potential of this promising scaffold.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyrazin-3-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of Imidazo[1,2-a]pyrazin-3-ol derivatives and their analogs. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The core structure, consisting of a fused imidazole and pyrazine ring system, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this core, particularly those with a hydroxyl group at the 3-position (this compound), have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. This guide will delve into the technical aspects of these compounds, providing detailed information on their synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of the Imidazo[1,2-a]pyrazine core can be achieved through various synthetic routes. A common and effective method involves a multi-component reaction, which allows for the efficient construction of the heterocyclic scaffold in a single step.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent screening of Imidazo[1,2-a]pyrazine derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Start Reactants 2-Aminopyrazine, Aldehyde, Isonitrile Start->Reactants Reaction Groebke-Blackburn-Bienaymé Three-Component Reaction Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, HRMS Purification->Characterization Antioxidant_Assay DPPH Assay Characterization->Antioxidant_Assay Anticancer_Assay MTT Assay Characterization->Anticancer_Assay Data_Analysis Data Analysis (IC50 Determination) Antioxidant_Assay->Data_Analysis Mechanism_Study Western Blot (PI3K/Akt Pathway) Anticancer_Assay->Mechanism_Study Anticancer_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

A general workflow for the synthesis and screening of Imidazo[1,2-a]pyrazine derivatives.

Biological Activities and Quantitative Data

This compound derivatives and their analogs have been reported to exhibit a variety of biological activities. The following tables summarize the quantitative data (IC50 values) for their antioxidant and anticancer properties.

Antioxidant Activity

The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound IDSubstituentsAntioxidant Activity (DPPH) IC50 (µM)Reference
4a Unsubstituted28.14
6a Unsubstituted22.43
5d C2-phenyl, C8-diethanolamine8.54
5h C2-phenyl, C8-diethanolamine9.21
6b C2-phenyl, C3-bromo, C8-morpholino10.32
Ascorbic AcidStandard5.84
Anticancer Activity

The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

Compound IDSubstituentsCell LineAnticancer Activity IC50 (µM)Reference
12 C2-nitro, C3-p-chlorophenylHT-294.15 ± 2.93[1][2]
14 C2-tolyl, C3-p-chlorophenylamineB16F1021.75 ± 0.81[1][2]

Mechanisms of Action

Several mechanisms of action have been proposed for the biological activities of Imidazo[1,2-a]pyrazine derivatives, including the inhibition of key signaling pathways involved in cell growth and proliferation.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive target for cancer therapy. Some Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibition

The PI3K/Akt signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrazine derivatives.
Inhibition of VirB11 ATPase

VirB11 is a key ATPase component of the type IV secretion system in many pathogenic bacteria. This system is essential for the delivery of virulence factors into host cells. Inhibition of VirB11 ATPase can disrupt this process, representing a promising antibacterial strategy.

G cluster_bacterium Bacterial Cell cluster_membrane Inner Membrane VirB11 VirB11 ATPase (Hexameric Complex) ADP ADP + Pi VirB11->ADP Hydrolysis Secretion Type IV Secretion VirB11->Secretion Energy Provision ATP ATP ATP->VirB11 Effector Effector Proteins Effector->Secretion Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->VirB11 Inhibition

The role of VirB11 ATPase in type IV secretion and its inhibition by Imidazo[1,2-a]pyrazine derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of Imidazo[1,2-a]pyrazine Derivatives (Groebke-Blackburn-Bienaymé Reaction)

Materials:

  • 2-aminopyrazine (or substituted derivative)

  • Aldehyde (various)

  • Isonitrile (various)

  • Methanol (or other suitable solvent)

  • Catalyst (e.g., Sc(OTf)3, optional)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add the isonitrile (1.0 mmol).

  • If a catalyst is used, add it to the mixture (e.g., 10 mol% Sc(OTf)3).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Imidazo[1,2-a]pyrazine derivative.

  • Characterize the final product by NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).

DPPH Radical Scavenging Assay for Antioxidant Activity

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or methanol)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and ascorbic acid in the chosen solvent.

  • In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL) to the wells.

  • Add the DPPH solution (e.g., 100 µL) to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical, by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Anticancer Activity

Materials:

  • Cancer cell lines (e.g., HT-29, B16F10)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the incubator.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis of the PI3K/Akt Pathway

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the compounds on the phosphorylation status of Akt and PI3K.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive scaffolds for further investigation in the fields of antioxidant, anticancer, and antibacterial drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

The Imidazo[1,2-a]pyrazin-3-ol Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility. This technical guide focuses specifically on the Imidazo[1,2-a]pyrazin-3-ol moiety and its tautomeric form, Imidazo[1,2-a]pyrazin-3(7H)-one. This scaffold is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological effects, including anticancer, antiviral, and kinase inhibitory activities. This document aims to provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this promising scaffold, complete with detailed experimental protocols and data presented for comparative analysis.

Chemical Structure and Tautomerism

The this compound scaffold is characterized by a fused bicyclic system comprising an imidazole ring and a pyrazine ring, with a hydroxyl group at the 3-position. It is crucial to recognize that this structure exists in equilibrium with its keto tautomer, Imidazo[1,2-a]pyrazin-3(7H)-one. The position of this equilibrium can be influenced by factors such as the solvent, pH, and the nature of substituents on the ring system. In many biological systems and synthetic contexts, the keto form is found to be the more predominant and stable tautomer. This guide will consider both forms, as they are intrinsically linked and relevant to the scaffold's biological activity.

Synthesis of the Imidazo[1,2-a]pyrazin-3-one Core

The construction of the imidazo[1,2-a]pyrazin-3-one scaffold is a critical step in the development of drugs based on this core. Several synthetic strategies have been developed, with the most common being the condensation of an aminopyrazine with an α-keto-aldehyde or a related three-carbon electrophilic synthon. A notable example is the synthesis of coelenterazine and its analogues, which are well-known bioluminescent molecules featuring this core structure.

General Synthetic Experimental Protocol: Synthesis of Coelenterazine Analogues

This protocol outlines a general procedure for the synthesis of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, inspired by the synthesis of coelenterazine.

Materials:

  • Substituted 2-aminopyrazine

  • Substituted α-keto-acetal

  • Methanol (degassed)

  • Concentrated Hydrochloric Acid (12N)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyrazine (1.0 equivalent) and the corresponding α-keto-acetal (2.0 equivalents) in degassed methanol under an inert atmosphere (Argon or Nitrogen).

  • To this solution, add concentrated hydrochloric acid (e.g., 1.0 mL for a 0.2-0.3 mmol scale reaction) and stir the mixture vigorously for 5 minutes at room temperature.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the methanol.

  • The residue is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure imidazo[1,2-a]pyrazin-3(7H)-one derivative.

  • The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The this compound/one scaffold has been identified as a key pharmacophore in a multitude of compounds with significant therapeutic potential. The following sections detail its activity in key disease areas.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers. Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of CDK9, a key regulator of transcription.

Table 1: CDK9 Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDR1R2IC50 (µM) vs. CDK9Reference
3c Pyridin-4-ylBenzyl0.16[1]
2c Phenyl-3,4-diolBenzyl0.31[1]
4c 4-MethoxyphenylBenzyl0.71[1]
9 (structure not fully specified)(structure not fully specified)7.88[1]
10 (structure not fully specified)(structure not fully specified)5.12[1]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it a prime target for cancer therapy. Imidazo[1,2-a]pyrazine derivatives have been shown to be effective inhibitors of PI3K.

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound IDScaffoldR1R2Cell LineIC50 (µM)Reference
10b Imidazo[1,2-a]pyrazine4-Nitrophenyltert-ButylaminoHep-220[2][3]
HepG218[2][3]
MCF-721[2][3]
A37516[2][3]
12b Imidazo[1,2-a]pyridine4-Aminophenyltert-ButylaminoHep-211[2][3]
HepG213[2][3]
MCF-711[2][3]
A37511[2][3]
Antiviral Activity

The imidazo[1,2-a]pyrazine scaffold has also shown promise as a source of antiviral agents. Notably, derivatives have been identified with activity against influenza viruses and human coronaviruses.

Table 3: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
A4 Influenza A (PR8-PB2-Gluc)MDCK2.7527.369.95[4]
A4 Influenza A (A/H1N1/pdm09, oseltamivir-resistant)MDCK1.67>100>59.8[4]
3b Human Coronavirus 229EHuh-756.96>4007.14[1]

Experimental Protocols for Biological Evaluation

CDK9 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against CDK9 using a fluorescence resonance energy transfer (FRET)-based binding assay.

Materials:

  • CDK9 kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds

  • Assay buffer (e.g., Kinase Buffer A)

  • 384-well microplates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Assay Plate Preparation: Add 4 µL of each compound dilution to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the CDK9 kinase and the europium-labeled anti-tag antibody in assay buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer. Add 4 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader, measuring the FRET signal.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antiviral Activity Assay (Cell-Based)

This protocol describes a general method for evaluating the antiviral activity of compounds against a specific virus in a cell culture system.

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza, Huh-7 for coronavirus)

  • Virus stock

  • Cell culture medium and supplements

  • Test compounds

  • Method for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, reporter virus expression)

  • Method for assessing cell viability (e.g., CCK-8 assay)

Procedure:

  • Cell Seeding: Seed the host cells in a multi-well plate and grow to a confluent monolayer.

  • Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method. For example, in a plaque reduction assay, the number of viral plaques is counted.

  • Cytotoxicity Assessment: In parallel, assess the cytotoxicity of the compounds on uninfected cells using a viability assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of viral inhibition. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound/one derivatives are mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell survival, growth, and proliferation. Imidazo[1,2-a]pyrazine derivatives can inhibit PI3K, thereby blocking the downstream signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN | PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Downstream Cell Survival, Growth, Proliferation mTORC1->Downstream Imidazopyrazine This compound Scaffold Imidazopyrazine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

CDK9/Cyclin T-Mediated Transcription Regulation

CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription elongation. Inhibition of CDK9 by imidazo[1,2-a]pyrazine derivatives can thus block the transcription of key oncogenes.

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Polymerase II (CTD) PTEFb->RNAPII P Transcription Transcription Elongation RNAPII->Transcription Oncogenes Oncogene Expression (e.g., MYC) Transcription->Oncogenes Imidazopyrazine This compound Scaffold Imidazopyrazine->CDK9 Inhibition

Caption: CDK9-mediated transcription regulation.

Conclusion and Future Directions

The this compound/one scaffold represents a highly versatile and promising core for the development of novel therapeutics. Its demonstrated efficacy in targeting key pathways in cancer and viral infections underscores its potential in addressing significant unmet medical needs. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Exploration of Novel Substitutions: Systematic exploration of the substituent space around the imidazo[1,2-a]pyrazine core is likely to yield compounds with improved activity and novel mechanisms of action.

  • Elucidation of Detailed Mechanisms: While the inhibition of kinases like PI3K and CDK9 has been established, a deeper understanding of the downstream effects and potential off-target activities is necessary.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyrazine derivatives with existing therapies could lead to more effective treatment regimens.

References

Potential Therapeutic Targets of Imidazo[1,2-a]pyrazine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its structural rigidity, synthetic tractability, and ability to interact with various biological targets have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyrazine derivatives, with a particular focus on oncology and inflammation. We delve into the mechanism of action, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for the assays cited. While the specific derivative Imidazo[1,2-A]pyrazin-3-OL is not extensively documented, its tautomeric form, imidazo[1,2-a]pyrazin-3(7H)-one, has been explored, particularly in the context of anti-inflammatory applications.

Key Therapeutic Targets in Oncology

Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.

One notable compound, referred to as compound 42 in a study, exhibited exceptional dual inhibitory activity against PI3Kα and mTOR with IC50 values of 0.06 nM and 3.12 nM, respectively.[1] This compound demonstrated significant anti-tumoral activities both in vitro and in vivo, highlighting its potential as a cancer therapeutic.[1]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->PI3K inhibits Imidazopyrazine->mTORC1 inhibits

PI3K/mTOR Signaling Pathway Inhibition
Compound IDTargetIC50 (nM)Cell LineCitation
Compound 42PI3Kα0.06-[1]
Compound 42mTOR3.12-[1]
Thiazole derivative 12p110α2.8-
Compound 2gp110α1.8-

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.

A derivative designated as TB-25 demonstrated strong anti-proliferative effects against HCT-116 cells with an IC50 of 23 nM.[2] Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2]

Tubulin_Polymerization_Workflow Start Start: Cancer Cell Culture Treatment Treat with Imidazo[1,2-a]pyrazine Derivative (e.g., TB-25) Start->Treatment Incubation Incubate for Specified Time Treatment->Incubation Cell_Lysis Cell Lysis and Protein Extraction Incubation->Cell_Lysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Tubulin_Assay In Vitro Tubulin Polymerization Assay Cell_Lysis->Tubulin_Assay Analysis Analyze Microtubule Dynamics (e.g., Turbidity) Tubulin_Assay->Analysis End End: Determine Anticancer Effect Analysis->End Cell_Cycle->End Apoptosis->End

Workflow for Assessing Tubulin Inhibition
Compound IDCell LineIC50 (nM)EffectCitation
TB-25HCT-11623Inhibits tubulin polymerization, G2/M arrest, apoptosis[2]

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

ENPP1 is a key negative regulator of the cGAS-STING pathway, which is crucial for innate immunity and anti-tumor responses. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens the immune response. Inhibitors of ENPP1 can therefore enhance anti-tumor immunity.

An imidazo[1,2-a]pyrazine derivative, compound 7 , was identified as a highly potent and selective ENPP1 inhibitor with an IC50 of 5.70 nM.[3] This compound was shown to enhance the expression of STING pathway downstream target genes and improve the efficacy of anti-PD-1 antibody therapy in a murine model.[3]

cGAS_STING_Pathway cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFN-β) IRF3->IFNs induces AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->ENPP1 inhibits

cGAS-STING Pathway and ENPP1 Inhibition
Compound IDTargetIC50 (nM)EffectCitation
Compound 7ENPP15.70Enhances STING pathway signaling, improves anti-PD-1 efficacy[3]

Ephrin Type-B Receptor 4 (EphB4)

EphB4 is a receptor tyrosine kinase that plays a role in angiogenesis and tumor progression. Inhibition of EphB4 is a potential strategy to disrupt tumor vasculature and growth. Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of EphB4.

Therapeutic Potential in Inflammation

The imidazo[1,2-a]pyrazine scaffold has also shown promise in the development of anti-inflammatory agents. As mentioned, derivatives of imidazo[1,2-a]pyrazin-3(7H)-one, the tautomeric form of this compound, have been designed as prodrugs of ibuprofen, indicating a focus on targeting inflammatory pathways.

Experimental Protocols

PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This assay quantitatively measures the activity of PI3Kα by detecting the production of its product, PIP3.

  • Materials: Recombinant PI3Kα, PIP2 substrate, ATP, HTRF detection reagents (Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin).

  • Procedure:

    • Prepare a reaction buffer containing MgCl2 and DTT.

    • Add the test imidazo[1,2-a]pyrazine compound at various concentrations to the wells of a 384-well plate.

    • Add a mixture of PI3Kα enzyme and PIP2 substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the HTRF detection reagents.

    • Incubate to allow for the formation of the detection complex.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at the appropriate wavelengths.

    • Calculate the ratio of the acceptor and donor fluorescence signals and determine the IC50 values.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, often by monitoring the change in turbidity.

  • Materials: Purified tubulin protein (>99%), GTP, polymerization buffer (e.g., G-PEM), temperature-controlled spectrophotometer or plate reader.

  • Procedure:

    • Pre-warm a 96-well plate to 37°C.

    • Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

    • Add the test imidazo[1,2-a]pyrazine compound or vehicle control to the wells of the pre-warmed plate.

    • Initiate polymerization by adding the cold tubulin solution to the wells and transferring the plate to the 37°C reader.

    • Measure the absorbance (turbidity) at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

    • Plot the change in absorbance over time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

ENPP1 Inhibition Assay

This assay determines the inhibitory activity of compounds against ENPP1 by measuring the hydrolysis of a substrate.

  • Materials: Recombinant ENPP1 enzyme, a suitable substrate (e.g., ATP or a fluorogenic substrate like TG-mAMP), assay buffer, and a detection system (e.g., Transcreener AMP²/GMP² Assay for detecting AMP/GMP or a fluorescence plate reader).

  • Procedure:

    • Add the test imidazo[1,2-a]pyrazine compound at various concentrations to the wells of a microplate.

    • Add the ENPP1 enzyme to the wells.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction and measure the product formation using the chosen detection method. For the Transcreener assay, this involves adding a detection mix containing an antibody and a tracer.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS in HCl).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivative and a vehicle control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Derivatives of this core structure have demonstrated potent inhibitory activity against a range of critical targets in oncology, including the PI3K/mTOR pathway, tubulin, and ENPP1. Furthermore, the exploration of imidazo[1,2-a]pyrazin-3(7H)-one derivatives for anti-inflammatory purposes broadens the therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of imidazo[1,2-a]pyrazine-based compounds as next-generation therapies.

References

In Silico Modeling of Imidazo[1,2-A]pyrazin-3-OL Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to model the interactions of Imidazo[1,2-a]pyrazin-3-OL and its derivatives. This scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. Understanding its interactions at a molecular level through in silico modeling is crucial for the rational design and development of novel therapeutics. This guide will delve into the experimental protocols for key computational techniques, present quantitative data from various studies, and visualize relevant biological pathways and experimental workflows.

Introduction to Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine ring system is a nitrogen-fused heterocyclic scaffold that has garnered significant interest from medicinal chemists. Derivatives of this core structure have shown a multitude of biological activities, including but not limited to, kinase inhibition, anticancer, antimicrobial, and antioxidant effects. Their structural similarity to purines makes them compelling candidates for interacting with a variety of biological targets. Computational, or in silico, modeling plays a pivotal role in elucidating the structure-activity relationships (SAR) and guiding the synthesis of more potent and selective derivatives.

Core In Silico Methodologies

A variety of computational techniques are employed to predict and analyze the interactions of this compound derivatives with their biological targets. These methods range from quantum chemical calculations to molecular dynamics simulations, each providing unique insights into the molecular recognition process.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.

Experimental Protocol:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and energy-minimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined grid box and score the different binding poses based on a scoring function.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most likely binding mode, which is typically the one with the lowest binding energy. Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, are then examined.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a molecular system over time. In the context of drug design, MD simulations can provide insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

Experimental Protocol:

  • System Setup: The protein-ligand complex, obtained from molecular docking or experimental methods, is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.

  • Production Run: The production MD simulation is run for a specific duration (e.g., nanoseconds to microseconds), during which the trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to study various properties of the system, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular interactions over time.

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate various molecular properties, such as molecular orbitals (HOMO and LUMO) and electrostatic potential, which are important for understanding a molecule's reactivity and interaction with other molecules.[1]

Experimental Protocol:

  • Structure Optimization: The geometry of the this compound derivative is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Property Calculation: Once the geometry is optimized, various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), are calculated.

  • Analysis: The calculated properties are analyzed to understand the molecule's electronic characteristics. For instance, the HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and stability.[1]

Key Biological Targets and Signaling Pathways

In silico modeling has been instrumental in identifying and characterizing the interactions of Imidazo[1,2-a]pyrazine derivatives with several key biological targets, particularly in the context of cancer therapy.

Discoidin Domain Receptor 1 (DDR1) Inhibition

One of the most promising targets for Imidazo[1,2-a]pyrazine-based compounds is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancers.[2]

A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides have been identified as potent and selective DDR1 inhibitors.[2] Computational modeling, including molecular docking, has revealed that the nitrogen of the imidazo[1,2-a]pyrazine core forms a critical hydrogen bond with the backbone of Met704 in the hinge region of the DDR1 kinase domain.[2]

DDR1_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds DDR1_Kinase_Domain DDR1_Kinase_Domain DDR1->DDR1_Kinase_Domain Activates Autophosphorylation Autophosphorylation DDR1_Kinase_Domain->Autophosphorylation Leads to Imidazo_Pyrazine This compound Derivative Imidazo_Pyrazine->DDR1_Kinase_Domain Inhibits Downstream_Signaling Downstream Signaling (Proliferation, Migration, Invasion) Autophosphorylation->Downstream_Signaling Initiates

Caption: DDR1 signaling pathway and its inhibition by this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies of Imidazo[1,2-a]pyrazine derivatives.

Table 1: DDR1 Inhibition Data for Imidazo[1,2-a]pyrazine Derivatives [2]

CompoundDDR1 IC50 (nM)DDR2 IC50 (nM)Bcr-Abl IC50 (µM)c-Kit IC50 (µM)
8v 23.81740> 10> 10
1 ----

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency.

Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyrazine Derivatives against A375P Melanoma Cells [3]

CompoundIC50 (µM)
15d < 0.06
17e < 0.06
18c < 0.06
18h < 0.06
18i < 0.06

In Silico Experimental Workflow

The general workflow for in silico modeling of this compound interactions involves a multi-step process that integrates various computational techniques.

in_silico_workflow Target_Selection Target Identification and Validation Protein_Preparation Protein Structure Preparation (PDB) Target_Selection->Protein_Preparation Molecular_Docking Molecular Docking Protein_Preparation->Molecular_Docking Ligand_Design Ligand Library Design (Imidazo[1,2-a]pyrazines) Ligand_Design->Molecular_Docking Hit_Identification Hit Identification and Prioritization Molecular_Docking->Hit_Identification MD_Simulations Molecular Dynamics Simulations Hit_Identification->MD_Simulations Binding_Free_Energy Binding Free Energy Calculations (MM/GBSA) MD_Simulations->Binding_Free_Energy Lead_Optimization Lead Optimization (SAR Studies) Binding_Free_Energy->Lead_Optimization

References

Methodological & Application

Synthesis of Imidazo[1,2-A]pyrazin-3-OL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Imidazo[1,2-A]pyrazin-3-OL, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic strategies for related imidazo-fused heterocyclic systems. Two primary synthetic routes are presented, starting from either a 3-amino or a 3-bromo precursor.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused bicyclic heterocycles that are recognized as important pharmacophores. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities. The introduction of a hydroxyl group at the 3-position can provide a key site for further functionalization or for interaction with biological targets. These protocols offer two distinct and viable approaches to obtaining this compound.

Protocol 1: Synthesis via Diazotization of 3-Amino-imidazo[1,2-a]pyrazine

This two-step protocol involves the initial synthesis of a 3-amino-imidazo[1,2-a]pyrazine intermediate, followed by its conversion to the desired 3-hydroxy product via a diazotization reaction.

Step 1: Synthesis of 3-Amino-imidazo[1,2-a]pyrazine

The synthesis of 3-amino-imidazo[1,2-a]pyrazine can be achieved through a one-pot, three-component reaction involving 2-aminopyrazine, an appropriate aldehyde, and an isocyanide, often catalyzed by a Lewis acid such as iodine.[1]

Experimental Protocol:

  • To a solution of 2-aminopyrazine (1.0 mmol) and an aldehyde (e.g., paraformaldehyde, 1.0 mmol) in a suitable solvent such as ethanol (10 mL), add a catalytic amount of iodine (10 mol%).

  • To this mixture, add tert-butyl isocyanide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-imidazo[1,2-a]pyrazine.

ParameterValue
Starting Material2-aminopyrazine
Key ReagentsAldehyde, Isocyanide, Iodine
SolventEthanol
TemperatureRoom Temperature
Reaction Time24-48 hours
Typical YieldModerate to Good
Step 2: Diazotization of 3-Amino-imidazo[1,2-a]pyrazine

The conversion of the 3-amino group to a 3-hydroxyl group is achieved through the formation of a diazonium salt intermediate, which is then hydrolyzed.

Experimental Protocol:

  • Dissolve 3-amino-imidazo[1,2-a]pyrazine (1.0 mmol) in a dilute aqueous solution of a strong acid (e.g., 1 M sulfuric acid) at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

ParameterValue
Starting Material3-Amino-imidazo[1,2-a]pyrazine
Key ReagentsSodium Nitrite, Sulfuric Acid
SolventWater
Temperature0-5 °C, then 50-60 °C
Reaction Time1-2 hours
Typical YieldVariable

Protocol 2: Synthesis via Hydrolysis of 3-Bromo-imidazo[1,2-a]pyrazine

This protocol utilizes the commercially available 3-bromo-imidazo[1,2-a]pyrazine and involves a nucleophilic aromatic substitution reaction to introduce the hydroxyl group.

Experimental Protocol:

  • In a sealed reaction vessel, dissolve 3-bromo-imidazo[1,2-a]pyrazine (1.0 mmol) in a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Optionally, a copper(I) catalyst (e.g., CuI, 10 mol%) and a ligand (e.g., L-proline) can be added to facilitate the reaction.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the hydroxyl group.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

ParameterValue
Starting Material3-Bromo-imidazo[1,2-a]pyrazine
Key ReagentsSodium Hydroxide or Potassium Hydroxide
SolventDMSO or DMF
Temperature120-150 °C
Reaction Time12-24 hours
Typical YieldVariable

Synthetic Workflow and Relationships

Synthesis_Workflow General Experimental Workflow for this compound Synthesis cluster_protocol1 Protocol 1: From 2-Aminopyrazine cluster_protocol2 Protocol 2: From 3-Bromo-imidazo[1,2-a]pyrazine cluster_purification Purification P1_Start 2-Aminopyrazine P1_Step1 Three-Component Reaction (Aldehyde, Isocyanide, I2 catalyst) P1_Start->P1_Step1 P1_Inter 3-Amino-imidazo[1,2-a]pyrazine P1_Step1->P1_Inter P1_Step2 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) P1_Inter->P1_Step2 Product This compound P1_Step2->Product Purification Column Chromatography / Recrystallization Product->Purification P2_Start 3-Bromo-imidazo[1,2-a]pyrazine (Commercially Available) P2_Step1 Nucleophilic Aromatic Substitution (NaOH or KOH, high temp.) P2_Start->P2_Step1 P2_Step1->Product

Caption: Synthetic routes to this compound.

Logical Relationship of Synthetic Protocols

Logical_Relationship Logical Relationship of Synthetic Protocols Start_Aminopyrazine 2-Aminopyrazine Intermediate_Amino 3-Amino-imidazo[1,2-a]pyrazine Start_Aminopyrazine->Intermediate_Amino 3-Component Reaction Start_Bromopyrazine 3-Bromo-imidazo[1,2-a]pyrazine Final_Product This compound Start_Bromopyrazine->Final_Product Hydrolysis Intermediate_Amino->Final_Product Diazotization

Caption: Relationship between starting materials and the final product.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrazin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed experimental procedures for the synthesis of Imidazo[1,2-a]pyrazin-3-ol and its derivatives. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The predominant tautomeric form, Imidazo[1,2-a]pyrazin-3(7H)-one, is the focus of the synthetic procedures outlined below.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit anti-inflammatory, anticancer, and antiviral properties. The this compound core, in its more stable tautomeric form of Imidazo[1,2-a]pyrazin-3(7H)-one, is a key structural motif in various bioactive molecules, including coelenterazine analogues, which are known for their bioluminescent properties. This document outlines a general and robust method for the synthesis of this important scaffold.

General Synthesis Pathway

The most common and effective method for the synthesis of the Imidazo[1,2-a]pyrazin-3(7H)-one core involves the cyclocondensation of a 2-aminopyrazine derivative with an α-keto acid or its ester equivalent. The reaction is typically carried out in a suitable solvent under acidic or neutral conditions, followed by an oxidative cyclization step.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Imine_Intermediate Imine Intermediate 2-Aminopyrazine->Imine_Intermediate + α-Keto Acid/Ester (Condensation) alpha-Keto_Acid_Ester α-Keto Acid/Ester alpha-Keto_Acid_Ester->Imine_Intermediate Cyclized_Intermediate Cyclized Dihydro Intermediate Imine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazopyrazinone Imidazo[1,2-a]pyrazin-3(7H)-one Cyclized_Intermediate->Imidazopyrazinone Oxidation

Caption: General reaction pathway for the synthesis of Imidazo[1,2-a]pyrazin-3(7H)-one.

Data Presentation: Synthesis of Imidazo[1,2-a]pyrazin-3(7H)-one Derivatives

The following table summarizes various synthetic approaches to Imidazo[1,2-a]pyrazin-3(7H)-one derivatives based on literature reports.

Starting 2-AminopyrazineReagentSolventConditionsYield (%)Reference
2-Amino-5-bromopyrazine4-Bromophenylboronic acid (precursor to α-keto acid)TolueneNot specifiedNot specified[1]
2-AminopyrazineEthyl 2-chloroacetoacetateEthanolRefluxModerate to Good[2]
Substituted 2-Aminopyrazinesα-Halocarbonyl derivativesVariousNot specifiedNot specified[3]
2-Amino-3-benzyl-5-bromopyrazineα-Keto acid precursorDioxane110 °CNot specified[4]
2-Aminopyrazineα-Keto aldehyde acetalNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-Imidazo[1,2-a]pyrazin-3(7H)-one

This protocol is a representative procedure for the synthesis of a substituted Imidazo[1,2-a]pyrazin-3(7H)-one.

Materials:

  • 2-Aminopyrazine

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrazine (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 eq) and sodium bicarbonate (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Imidazo[1,2-a]pyrazin-3(7H)-one derivatives.

Experimental_Workflow start Start reaction Reaction: 2-Aminopyrazine + α-Keto Ester in Solvent start->reaction reflux Reflux for 4-6 hours reaction->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Work-up: Solvent Removal tlc->workup Reaction Complete extraction Aqueous Extraction workup->extraction purification Column Chromatography extraction->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: General experimental workflow for Imidazo[1,2-a]pyrazin-3(7H)-one synthesis.

References

Application Notes: Cell-based Assays Utilizing Imidazo[1,2-A]pyrazin-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The imidazo[1,2-a]pyrazine core structure is a versatile scaffold with significant applications in biomedical research and drug development. Derivatives of this heterocyclic system are notable for two primary areas of application in cell-based assays: as luciferins for bioluminescent reporter systems and as bioactive molecules for cancer research, particularly as inhibitors of key signaling pathways.[1][2][3][4] This document provides detailed protocols for leveraging these properties in cell-based assay formats.

1. Bioluminescence Reporter Assays

Imidazo[1,2-a]pyrazin-3-one, a tautomer of Imidazo[1,2-a]pyrazin-3-ol, is the core chemical structure of coelenterazine and its analogs.[1][5] These molecules serve as substrates for various marine luciferases, such as those from Renilla, Gaussia, and Oplophorus, which are widely used as genetic reporters.[1][2] The reaction of the luciferin with the luciferase in the presence of oxygen results in the emission of light, which can be quantified to measure cellular events like gene expression, protein-protein interactions, or cell viability.[2]

2. Cancer Cell Viability and Signaling Pathway Analysis

Derivatives of the related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have demonstrated potent anti-cancer properties.[6][7][8][9] These compounds often exert their effects by modulating critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3][6][10] Cell-based assays are crucial for determining the cytotoxic and mechanistic properties of these compounds, including their half-maximal inhibitory concentration (IC50) and their impact on specific protein expression and phosphorylation.[6][7]

Data Presentation: In Vitro Efficacy of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the cytotoxic activity of various derivatives against different cancer cell lines, as reported in the literature.

Compound ClassCompound ExampleCell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridineCompound 6A375 (Melanoma)MTT<12[6]
Imidazo[1,2-a]pyridineCompound 6WM115 (Melanoma)MTT<12[6]
Imidazo[1,2-a]pyridineCompound 6HeLa (Cervical Cancer)MTT9.7 - 44.6[6]
Imidazo[1,2-a]pyrazineCompound 10bHep-2 (Laryngeal Carcinoma)MTT20[7]
Imidazo[1,2-a]pyrazineCompound 10bHepG2 (Hepatocellular Carcinoma)MTT18[7]
Imidazo[1,2-a]pyrazineCompound 10bA375 (Skin Cancer)MTT16[7]
Imidazo[1,2-a]pyrazineCompound 10bMCF-7 (Breast Cancer)MTT21[7]
Imidazo[1,2-a]pyridineCompound 12bHep-2 (Laryngeal Carcinoma)MTT11[7]
Imidazo[1,2-a]pyridineCompound 12bHepG2 (Hepatocellular Carcinoma)MTT13[7]
Imidazo[1,2-a]pyridineCompound 12bA375 (Skin Cancer)MTT11[7]
Imidazo[1,2-a]pyridineCompound 12bMCF-7 (Breast Cancer)MTT11[7]
Imidazo[1,2-a]pyridineLa23HeLa (Cervical Cancer)MTT15.32[11][12]
Imidazo[1,2-a]pyridine-thiopheneVariousMOLM14 (AML)Proliferation0.16 - 9.28[13]

Experimental Protocols

Protocol 1: Luciferase Reporter Gene Assay

This protocol describes how to measure the activity of a promoter of interest by cloning it upstream of a luciferase gene (e.g., Renilla or Gaussia) and measuring the light output after introducing a coelenterazine-type luciferin.

Luciferase_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_treatment Experimental Treatment cluster_assay Luminescence Measurement seed_cells Seed cells in a 96-well plate transfect Transfect cells with luciferase reporter plasmid seed_cells->transfect incubate_transfection Incubate for 24-48 hours for gene expression transfect->incubate_transfection add_compound Add experimental compounds (e.g., pathway agonists/antagonists) incubate_transfection->add_compound incubate_treatment Incubate for desired duration add_compound->incubate_treatment lyse_cells Lyse cells (if using intracellular luciferase) incubate_treatment->lyse_cells add_luciferin Add this compound (Coelenterazine) substrate lyse_cells->add_luciferin measure_lum Measure luminescence on a plate reader add_luciferin->measure_lum data_analysis Data Analysis: Normalize to control measure_lum->data_analysis

Caption: Workflow for a typical luciferase reporter gene assay.

Methodology:

  • Cell Seeding: Seed host cells (e.g., HEK293, HeLa) into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to attach overnight.

  • Transfection: Transfect cells with a plasmid containing the luciferase reporter gene driven by the promoter of interest using a suitable transfection reagent. A co-transfection with a control plasmid (e.g., CMV-driven β-galactosidase) is recommended for normalization.

  • Incubation: Incubate the cells for 24-48 hours to allow for expression of the luciferase enzyme.

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds or vehicle control. Incubate for the desired treatment period (e.g., 6-24 hours).

  • Cell Lysis (for intracellular luciferases): Aspirate the medium and add 20-50 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Substrate Addition: Prepare the luciferin working solution (e.g., coelenterazine in an appropriate assay buffer). Add 50-100 µL of the working solution to each well.

  • Luminescence Reading: Immediately measure the luminescence using a plate luminometer. The signal is often transient, so a short integration time (0.5-2 seconds) is recommended.

  • Data Analysis: Normalize the raw luminescence units (RLU) of the experimental wells to the control wells. If a co-reporter was used, normalize the experimental luciferase activity to the control reporter activity.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of Imidazo[1,2-a]pyrazine derivatives on cancer cell lines.[6][7] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition MTT Reaction cluster_measurement Data Acquisition seed Seed cancer cells in a 96-well plate treat Treat with serial dilutions of Imidazo[1,2-a]pyrazine derivative seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of formazan) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, HCl/Isopropanol) incubate_mtt->solubilize shake Shake plate to dissolve formazan crystals solubilize->shake read_abs Read absorbance at 570 nm shake->read_abs analyze Calculate % Viability and determine IC50 read_abs->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyrazine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.

  • Absorbance Reading: Place the plate on a shaker for 10-15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol is designed to investigate if an Imidazo[1,2-a]pyrazine derivative inhibits the PI3K/AKT/mTOR signaling pathway by assessing the phosphorylation status of key proteins like AKT and mTOR.[6]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A375 melanoma cells) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the Imidazo[1,2-a]pyrazine derivative at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting total-AKT, phospho-AKT (Ser473), total-mTOR, phospho-mTOR, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts and then to the loading control to determine the effect of the compound on pathway activation.

References

Application Notes and Protocols for Imidazo[1,2-a]pyrazin-3-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imidazo[1,2-a]pyrazin-3-ol and its derivatives as versatile fluorescent probes. Due to the close structural and photophysical relationship, and for a more comprehensive guide, information on the tautomeric form, Imidazo[1,2-a]pyrazin-3(7H)-one, and related Imidazo[1,2-a]pyridine compounds is also included where relevant.

Introduction

Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, including anticancer and antiviral properties.[1] More recently, their inherent fluorescence has been harnessed for the development of novel fluorescent probes for bioimaging and sensing applications. The this compound core, in particular, offers a versatile scaffold for the design of probes that can detect specific ions and biomolecules within complex biological systems. These probes are valuable tools in cellular biology and drug discovery, enabling the visualization and quantification of key analytes in living cells.

Principle of Action

The fluorescence of this compound derivatives is often sensitive to the local environment, a property known as solvatochromism. The core structure possesses both hydrogen bond donor and acceptor sites, making its emission spectrum susceptible to changes in solvent polarity and hydrogen bonding interactions. This sensitivity is key to their function as fluorescent probes. The mechanism of sensing typically relies on a change in the electronic properties of the fluorophore upon interaction with a target analyte. This can occur through several mechanisms, including:

  • Photoinduced Electron Transfer (PET): In the free probe, a quenching group can suppress fluorescence through PET. Binding of the analyte to a receptor unit attached to the fluorophore can inhibit this process, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the probe, leading to a shift in the emission wavelength.

  • Coordination-induced changes: Metal ion coordination to the imidazopyrazine core can rigidify the structure, reducing non-radiative decay pathways and enhancing fluorescence quantum yield.

Data Presentation

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes key parameters for representative Imidazo[1,2-a]pyrazine and related Imidazo[1,2-a]pyridine-based fluorescent probes.

Probe IDTarget AnalyteExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection LimitReference
LK Fe³⁺ / F⁻365543178Not Reported6.9 x 10⁻⁸ M (Fe³⁺)[1]
IPPA CysteineNot Reported~450 (after reaction)Not ReportedNot Reported0.33 µM
Probe 5 Fe³⁺ / Hg²⁺365Not ReportedNot Reported0.374.0 ppb (Fe³⁺)

Note: Data for the specific this compound is limited in the literature. The data presented is for structurally related and functional analogs to provide an indication of expected performance.

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol describes a general method for the synthesis of the Imidazo[1,2-a]pyrazine core structure, which can be adapted for the synthesis of this compound derivatives.[1]

Materials:

  • 2-aminopyrazine

  • α-haloketone (e.g., 2-bromoacetophenone derivatives)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium bicarbonate)

Procedure:

  • Dissolve 2-aminopyrazine (1 equivalent) in the chosen solvent.

  • Add the α-haloketone (1.1 equivalents) to the solution.

  • Add the base (2 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

G cluster_synthesis Synthesis Workflow 2-aminopyrazine 2-aminopyrazine Reaction Reflux (4-6h) 2-aminopyrazine->Reaction alpha-haloketone alpha-haloketone alpha-haloketone->Reaction Solvent_Base Solvent + Base Solvent_Base->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Product Imidazo[1,2-a]pyrazine Derivative Purification->Product

Synthesis of Imidazo[1,2-a]pyrazine Derivatives.

Protocol 2: In Vitro Fluorescence Titration for Ion Sensing

This protocol outlines the general procedure for evaluating the sensing performance of an this compound-based probe towards a target ion in solution.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

  • Incrementally add small aliquots of the target metal ion stock solution to the probe solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the binding affinity and detection limit.

  • To assess selectivity, repeat the titration with other potentially interfering ions.

G cluster_titration Fluorescence Titration Workflow Probe_Solution Prepare Probe Solution (e.g., 10 µM in Buffer) Initial_Spectrum Record Initial Fluorescence Spectrum Probe_Solution->Initial_Spectrum Add_Analyte Add Aliquots of Target Analyte Initial_Spectrum->Add_Analyte Equilibrate Equilibrate Add_Analyte->Equilibrate Record_Spectrum Record Fluorescence Spectrum Equilibrate->Record_Spectrum Repeat Repeat for Concentration Range Record_Spectrum->Repeat Repeat->Add_Analyte more additions Analyze Analyze Data (Binding, LOD) Repeat->Analyze done

In Vitro Fluorescence Titration Protocol.

Protocol 3: Live Cell Imaging

This protocol provides a general guideline for using an this compound probe for fluorescence imaging of a target analyte in living cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2).

  • Cell culture medium (e.g., DMEM).

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Seed the cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.

  • Remove the culture medium and wash the cells twice with PBS.

  • Prepare a loading solution of the fluorescent probe in serum-free medium (e.g., 5-10 µM).

  • Incubate the cells with the probe loading solution at 37°C for 30-60 minutes.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add fresh culture medium or PBS to the cells.

  • To visualize the detection of an analyte, incubate the probe-loaded cells with a solution of the target analyte for a specific period.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Signaling Pathway and Mechanism Visualization

The following diagram illustrates a generalized mechanism of a "turn-on" fluorescent probe based on the Imidazo[1,2-a]pyrazine scaffold for the detection of a metal ion.

G cluster_mechanism Probe Activation Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Probe_Free This compound Probe + Quencher PET Photoinduced Electron Transfer (PET) Occurs Probe_Free->PET Probe_Bound Probe Binds to Target Metal Ion Probe_Free->Probe_Bound Analyte Binding No_Fluorescence Fluorescence is Quenched PET->No_Fluorescence PET_Blocked PET is Inhibited Probe_Bound->PET_Blocked Fluorescence Fluorescence is Restored PET_Blocked->Fluorescence Analyte Target Metal Ion

Generalized "Turn-On" Sensing Mechanism.

Conclusion

This compound and its derivatives represent a promising class of fluorescent probes with significant potential for applications in chemical biology and drug development. Their tunable photophysical properties and versatile synthesis allow for the rational design of probes for a wide range of analytes. The protocols and data presented here provide a foundation for researchers to explore the utility of these compounds in their own studies. Further research into the specific properties and applications of this compound is warranted to fully realize its potential as a powerful tool for biological imaging and sensing.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This document provides detailed protocols for the synthesis and functionalization of the imidazo[1,2-a]pyrazine core, along with data on the biological activities of its derivatives.

I. Synthesis of the Imidazo[1,2-a]pyrazine Core: An Iodine-Catalyzed Three-Component Reaction

A highly efficient one-pot method for synthesizing imidazo[1,2-a]pyrazines involves an iodine-catalyzed three-component condensation reaction.[1][3][4] This approach offers good yields at room temperature with a simple workup procedure.[4]

Experimental Protocol

General Procedure for the Synthesis of 2-Aryl-3-amino-imidazo[1,2-a]pyrazine Derivatives:

  • To a solution of an appropriate aryl aldehyde (1 mmol) and 2-aminopyrazine (1 mmol) in ethanol, add a catalytic amount of iodine.

  • Stir the reaction mixture at room temperature.

  • After the formation of the imine, add tert-butyl isocyanide (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.[3][4]

Reaction Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst A Aryl Aldehyde E Imine Intermediate Formation A->E B 2-Aminopyrazine B->E C tert-Butyl Isocyanide F [4+1] Cycloaddition C->F D Iodine (I2) D->E Catalyzes E->F G Functionalized Imidazo[1,2-a]pyrazine F->G

Caption: Workflow for the iodine-catalyzed synthesis of Imidazo[1,2-a]pyrazines.

II. Regioselective Functionalization via Organometallic Intermediates

For further diversification of the imidazo[1,2-a]pyrazine core, regioselective functionalization can be achieved using organometallic intermediates, such as zinc and magnesium reagents.[5] This allows for the introduction of various substituents at specific positions of the heterocyclic scaffold.

Experimental Protocols

A. Regioselective Magnesiation of 6-chloroimidazo[1,2-a]pyrazine:

  • Prepare a solution of TMPMgCl·LiCl (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -60 °C under an inert atmosphere.

  • Add a solution of 6-chloroimidazo[1,2-a]pyrazine (1 equivalent) in anhydrous THF dropwise to the cooled TMPMgCl·LiCl solution.

  • Stir the reaction mixture at -60 °C for 30 minutes.

  • Quench the resulting organomagnesium intermediate by adding the desired electrophile (e.g., iodine, allyl bromide, or an acyl chloride) at -60 °C and then allowing the mixture to warm to room temperature.

  • The reaction is then quenched with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

B. Regioselective Zincation of 6-chloroimidazo[1,2-a]pyrazine:

  • Prepare a solution of TMP2Zn·2MgCl2·2LiCl (0.6 equivalents) in anhydrous THF.

  • Cool the solution to -20 °C under an inert atmosphere.

  • Add a solution of 6-chloroimidazo[1,2-a]pyrazine (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -20 °C for 15 minutes.

  • The resulting organozinc intermediate can then be quenched with various electrophiles, often in the presence of a copper co-catalyst (e.g., CuCN·2LiCl) for reactions like allylation and acylation.[5]

  • Workup and purification are performed similarly to the magnesiation protocol.

Functionalization Workflow

G cluster_reagents Reagents A Imidazo[1,2-a]pyrazine Core B Organometallic Intermediate Formation A->B C Electrophilic Quenching B->C D Functionalized Imidazo[1,2-a]pyrazine C->D E TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl E->B Deprotonation F Electrophile (E-X) F->C Reaction

Caption: General workflow for the regioselective functionalization of the Imidazo[1,2-a]pyrazine core.

III. Biological Activity and Data

Functionalized imidazo[1,2-a]pyrazine derivatives have shown promising activity against various cancer cell lines. The table below summarizes the in vitro anticancer activity (IC50 values) of a series of synthesized imidazo[1,2-a]pyrazine derivatives.

CompoundR GroupTest OrganismIC50 (µM)Reference
10a 4-NO2A549 (Lung Cancer)2.50[1]
10b 4-NH2A549 (Lung Cancer)1.12[1]
10c 2-NO2A549 (Lung Cancer)3.50[1]
10d 2-NH2A549 (Lung Cancer)2.10[1]
12a 4-NO2MCF7 (Breast Cancer)3.14[1]
12b 4-NH2MCF7 (Breast Cancer)1.50[1]
12c 2-NO2MCF7 (Breast Cancer)4.12[1]
12d 2-NH2MCF7 (Breast Cancer)2.50[1]

IV. Signaling Pathway Inhibition

Certain imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as those involving receptor tyrosine kinases like EphB4 and serine/threonine kinases like AKT.[5][6] Inhibition of these pathways can lead to downstream effects including reduced cell proliferation, migration, and survival.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EphB4) AKT AKT RTK->AKT Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->RTK Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of kinase signaling pathways by Imidazo[1,2-a]pyrazine derivatives.

These protocols and data provide a foundational resource for researchers engaged in the synthesis, functionalization, and biological evaluation of imidazo[1,2-a]pyrazine-based compounds for drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-A]pyrazin-3-OL Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Imidazo[1,2-A]pyrazin-3-OL libraries. This class of compounds has garnered significant interest in drug discovery due to its versatile scaffold and broad range of biological activities. These notes are intended to guide researchers in identifying novel therapeutic candidates by targeting various disease pathways.

Introduction to Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are nitrogen-bridgehead fused heterocyclic compounds that serve as a valuable scaffold in medicinal chemistry.[1] Derivatives of this core structure have been investigated for a wide array of pharmacological activities, including as inhibitors of kinases (such as PI3K and Aurora kinases), antimicrobial and antiparasitic agents, and as potential therapeutics for cancer and inflammatory diseases.[1][2][3][4][5] The adaptability of the imidazo[1,2-a]pyrazine core allows for substitutions that can modulate the compound's bioactivity and physicochemical properties.[1]

Data Presentation: Screening of Imidazo[1,2-a]pyrazine and Analogue Libraries

The following tables summarize quantitative data from screening campaigns of imidazo[1,2-a]pyrazine and structurally related imidazo[1,2-a]pyridine libraries. This data is compiled to illustrate the potential potency and selectivity of this class of compounds against various biological targets.

Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines

Compound IDScaffoldTarget/Cell LineIC50 (µM)
10b Imidazo[1,2-a]pyrazineHep-220
HepG218
MCF-721
A37516
10i Imidazo[1,2-a]pyrazineMCF-717
A37516
12b Imidazo[1,2-a]pyridineHep-211
HepG213
MCF-711
A37511
15d Imidazo[1,2-a]pyridineA375P<0.06
17e Imidazo[1,2-a]pyrazineA375P<0.06
18c Imidazo[1,2-a]pyrazineA375P<0.06
18h Imidazo[1,2-a]pyrazineA375P<0.06
18i Imidazo[1,2-a]pyrazineA375P<0.06

Data compiled from multiple sources illustrating the potential of the scaffold.[4][6]

Table 2: Antileishmanial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (SI)
12 L. donovani promastigotes3.6>6
20 L. donovani promastigotes2.9>9
28 L. donovani promastigotes3.9>6
44 L. donovani promastigotes1.8>14

Selectivity Index (SI) is the ratio of cytotoxicity (e.g., against a mammalian cell line) to antiparasitic activity. A higher SI is desirable.[7]

Experimental Protocols

Detailed methodologies for key experiments in the high-throughput screening of this compound libraries are provided below. These protocols are generalized and may require optimization based on the specific library, target, and available instrumentation.

Protocol 1: High-Throughput Biochemical Kinase Assay (e.g., PI3K)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay for screening inhibitors of a lipid kinase like PI3Kα.

Materials:

  • Recombinant human PI3Kα (H1047R mutant or wild-type)

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Europium-labeled anti-GST antibody

  • Biotinylated PIP3

  • Streptavidin-Allophycocyanin (SA-APC)

  • Stop solution (e.g., 100 mM EDTA in kinase buffer)

  • This compound library in DMSO

  • 384-well, low-volume, white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of library compounds (at a stock concentration of 10 mM in DMSO) into the assay plates using an acoustic liquid handler. This results in a final assay concentration of 10 µM.

  • Enzyme Preparation: Prepare a solution of PI3Kα in kinase buffer.

  • Substrate Mix Preparation: Prepare a mix of PIP2 and ATP in kinase buffer.

  • Reaction Initiation: Add 2.5 µL of the enzyme solution to each well of the assay plate and incubate for 15 minutes at room temperature.

  • Start Reaction: Add 2.5 µL of the substrate mix to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Reaction Termination: Add 5 µL of the stop solution containing the HTRF detection reagents (biotinylated PIP3, europium-labeled antibody, and SA-APC).

  • Signal Development: Incubate the plates for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of PIP3 produced.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Protocol 2: Cell-Based High-Content Screening for Antiparasitic Activity (e.g., Leishmania donovani)

This protocol outlines a phenotypic screen to identify compounds active against the intracellular amastigote stage of L. donovani.

Materials:

  • THP-1 human monocytic cell line

  • Leishmania donovani promastigotes

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound library in DMSO

  • Hoechst 33342 (for nuclear staining)

  • CellTracker™ Green CMFDA (for cytoplasmic staining of host cells)

  • 384-well, black, clear-bottom plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed THP-1 cells into 384-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium containing PMA (50 ng/mL) to induce differentiation into macrophages. Incubate for 48-72 hours.

  • Parasite Infection: Infect the differentiated THP-1 cells with L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Addition: Remove the medium and any non-phagocytosed parasites. Add fresh medium containing the library compounds at the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Staining: Wash the cells with PBS and then stain with Hoechst 33342 (to label both host and parasite nuclei) and CellTracker™ Green (to delineate the host cell cytoplasm).

  • Image Acquisition: Acquire images using a high-content imaging system. Use at least two channels: DAPI for nuclei and FITC for the cytoplasm.

  • Image Analysis: Use automated image analysis software to:

    • Identify host cells based on the CellTracker™ Green signal.

    • Identify individual amastigotes within each host cell based on their smaller, distinct nuclear stain.

    • Calculate the number of amastigotes per macrophage and the percentage of infected cells.

  • Data Analysis: Determine the percent reduction in parasite number for each compound relative to DMSO controls. A cytotoxicity assay using the same host cells should be run in parallel to determine the selectivity index.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways that can be targeted by this compound derivatives and a typical workflow for a high-throughput screening campaign.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screen Primary Screen cluster_confirmation Hit Confirmation & Follow-up Assay_Dev Assay Development & Optimization Plate_Prep Compound Library Plating (384-well) Assay_Dev->Plate_Prep Primary_HTS Primary HTS (Single Concentration) Plate_Prep->Primary_HTS Data_Acq Data Acquisition (e.g., Fluorescence, Imaging) Primary_HTS->Data_Acq Hit_ID Primary Hit Identification Data_Acq->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity & Cytotoxicity Assays Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR

Caption: High-throughput screening workflow.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway.

MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Inflammation Inflammation & Apoptosis Transcription_Factors->Inflammation Inhibitor This compound Inhibitor Inhibitor->p38

Caption: p38 MAPK signaling pathway.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Imidazo[1,2-a]pyrazin-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens constitutes a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents. The imidazo[1,2-a]pyrazine scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial and antifungal properties.[1] This heterocyclic ring system is a structural analog of purines, suggesting its potential to interact with various biological targets within microbial cells.[2][3] This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antimicrobial activity of Imidazo[1,2-a]pyrazin-3-ol and its derivatives, aimed at facilitating reproducible and comparative studies in the field of antimicrobial drug discovery.

Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives

While specific antimicrobial data for this compound is not extensively available in the public domain, the following tables summarize the representative antimicrobial activity of various substituted imidazo[1,2-a]pyrazine derivatives against a panel of pathogenic bacteria and fungi. The data is presented as the diameter of the zone of inhibition in millimeters (mm), providing a quantitative measure of the antimicrobial potency of the tested compounds.

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives (Zone of Inhibition in mm)

Compound IDConcentration (µg/mL)Staphylococcus aureusEscherichia coli
4a 502221
1002423
4f 502119
1002321
5c 502022
1002224
5g 502120
1002322
6b 502220
1002422
6c 502221
1002423
Gentamicin (Standard) 102526

Data adapted from Kasim et al., 2018.

Table 2: Antifungal Activity of Imidazo[1,2-a]pyrazine Derivatives (Zone of Inhibition in mm)

Compound IDConcentration (µg/mL)Aspergillus nigerCandida albicans
4c 509592
1009895
4f 509693
1009896
5h 509896
10010098
6a 509491
1009693
6b 509895
10010097
6c 5010097
10010299
Itraconazole (Standard) 10105103

Data adapted from Kasim et al., 2018.

Experimental Protocols

The following are detailed protocols for the two most common in vitro antimicrobial susceptibility testing methods: the Agar Well Diffusion Assay for preliminary screening and the Broth Microdilution Method for the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 1: Agar Well Diffusion Assay

This method is suitable for the initial screening of a large number of compounds to qualitatively assess their antimicrobial activity.

Materials:

  • Test Imidazo[1,2-a]pyrazine compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Sterile swabs

  • Incubator

  • Laminar flow hood

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic and antifungal discs (e.g., Gentamicin, Itraconazole)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Media: Prepare MHA and SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into each sterile Petri dish. Allow the agar to solidify completely in a laminar flow hood.

  • Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Inoculation of Plates: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared microbial suspension to create a uniform lawn of growth.

  • Well Preparation: In the center of the inoculated agar plates, create wells of 6-8 mm in diameter using a sterile cork borer.

  • Preparation of Test Compound Solutions: Dissolve the Imidazo[1,2-a]pyrazine compounds in a minimal amount of DMSO to prepare stock solutions. Further dilute with sterile distilled water or broth to achieve the desired test concentrations (e.g., 50 µg/mL and 100 µg/mL).

  • Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the corresponding wells on the agar plates.

  • Controls:

    • Positive Control: Place a standard antibiotic or antifungal disc on the agar surface.

    • Negative Control (Solvent Control): Add the same volume of the solvent (e.g., DMSO diluted in water/broth) used to dissolve the test compounds into one of the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Pour Agar Plates inoculate Inoculate Agar Plates with Microbial Lawn prep_media->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_compounds Prepare Test Compound Solutions add_compounds Add Test Compounds & Controls to Wells prep_compounds->add_compounds create_wells Create Wells in Agar inoculate->create_wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zones of Inhibition (mm) incubate->measure interpret Interpret Results measure->interpret

Experimental workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test Imidazo[1,2-a]pyrazine compounds

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents

  • 0.5 McFarland turbidity standard

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of each Imidazo[1,2-a]pyrazine compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • In a sterile 96-well plate, add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a single row.

    • In well 1, add 198 µL of broth and 2 µL of the stock compound solution to achieve the starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • (Optional) Add a viability indicator like resazurin and incubate for a few more hours. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where the color remains unchanged.

    • (Optional) Read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate_plate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate inoculate_plate->incubate determine_mic Determine MIC (Visual/OD/Indicator) incubate->determine_mic

Workflow for MIC determination by Broth Microdilution.

Potential Mechanism of Action

The precise mechanism of antimicrobial action for this compound has not been fully elucidated. However, studies on structurally related imidazo[1,2-a]pyrazine derivatives suggest potential molecular targets. One such proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, a series of 8-amino imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. This system is crucial for the virulence of several pathogenic bacteria. Inhibition of this ATPase would disrupt the secretion of virulence factors, thereby attenuating the pathogen's ability to cause infection. While this mechanism has been proposed for 8-amino substituted analogs, it provides a plausible starting point for investigating the mode of action of this compound and its derivatives. Further studies, such as enzyme inhibition assays, target-based screening, and transcriptomic or proteomic analyses, are required to definitively identify the molecular targets and signaling pathways affected by these compounds.

Mechanism_of_Action cluster_compound Compound cluster_target Bacterial Cell cluster_outcome Outcome compound Imidazo[1,2-a]pyrazine Derivative virb11 VirB11 ATPase (HP0525) compound->virb11 Inhibits t4ss Type IV Secretion System virulence_factors Virulence Factors t4ss->virulence_factors Secretes inhibition Inhibition of Virulence Factor Secretion t4ss->inhibition virb11->t4ss Powers death Bacterial Cell Death or Attenuation of Virulence inhibition->death

References

Application of Imidazo[1,2-A]pyrazin-3-OL Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of heterocyclic compounds in cancer research, demonstrating significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. These compounds have been shown to modulate key signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR and tubulin polymerization pathways, leading to cell cycle arrest and apoptosis. This document provides an overview of the applications of Imidazo[1,2-a]pyrazin-3-OL derivatives in cancer research, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

While specific data and protocols for this compound are limited in the public domain, this document aggregates findings for structurally related Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine derivatives to provide a comprehensive guide for researchers.

Data Presentation: Anti-proliferative Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine derivatives against several cancer cell lines. This data highlights the potent anti-cancer activity of this class of compounds.

Table 1: IC50 Values of Imidazo[1,2-a]pyrazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
TB-25HCT-116 (Colon)0.023[1]
12bHep-2 (Laryngeal)11[2][3]
12bHepG2 (Liver)13[2][3]
12bMCF-7 (Breast)11[2][3]
12bA375 (Melanoma)11[2][3]

Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)<12[4]
Compound 6WM115 (Melanoma)<12[4]
13kHCC827 (Lung)0.09 - 0.43[5]
13kA549 (Lung)0.09 - 0.43[5]
13kSH-SY5Y (Neuroblastoma)0.09 - 0.43[5]
13kHEL (Leukemia)0.09 - 0.43[5]
13kMCF-7 (Breast)0.09 - 0.43[5]
La23HeLa (Cervical)15.32[6][7]
IP-5HCC1937 (Breast)45[8]
IP-6HCC1937 (Breast)47.7[8]
IP-7HCC1937 (Breast)79.6[8]

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyrazine and related derivatives exert their anti-cancer effects through various mechanisms, primarily by targeting critical signaling pathways that regulate cell growth, proliferation, and survival.

PI3K/AKT/mTOR Pathway Inhibition

Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR pathway.[4][5] This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation and survival. By inhibiting key kinases in this pathway, these compounds can effectively induce apoptosis and halt tumor growth.

PI3K_AKT_mTOR_Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Imidazo_derivative Imidazo[1,2-a]pyridine derivative Imidazo_derivative->PI3K Imidazo_derivative->AKT Imidazo_derivative->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Tubulin Polymerization Inhibition

Certain Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[1] By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1]

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Assembly->G2M_Arrest Cell_Division Cell Division Mitotic_Spindle->Cell_Division Imidazo_derivative Imidazo[1,2-a]pyrazine derivative (TB-25) Imidazo_derivative->Microtubule_Assembly Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Disruption of tubulin polymerization and induction of apoptosis by an Imidazo[1,2-a]pyrazine derivative.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the anti-cancer activity of this compound derivatives. These should be optimized for specific cell lines and experimental conditions.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Imidazo Derivative Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blotting Compound_Treatment->Western_Blot

References

Application Notes and Protocols for Imidazo[1,2-A]pyrazin-3-OL in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on Imidazo[1,2-A]pyrazin-3-OL in neurodegenerative diseases is limited, the broader class of imidazo[1,2-a]pyrazine and related imidazoline receptor ligands has demonstrated significant therapeutic potential. These compounds are emerging as promising candidates for the treatment of neurodegenerative conditions such as Alzheimer's disease. Their mechanism of action often involves the modulation of I2 imidazoline receptors, which are implicated in neuroprotective pathways. Altered levels of these receptors have been observed in the brains of patients with Alzheimer's disease, making them a compelling therapeutic target.[1]

Compounds structurally related to this compound, such as the I2 imidazoline receptor ligand LSL60101, have been shown to exert neuroprotective effects in preclinical models.[1][2] These effects include the reduction of amyloid-β pathology, attenuation of tau hyperphosphorylation, and mitigation of neuroinflammation.[2] Furthermore, these ligands can improve cognitive deficits and behavioral impairments in animal models of Alzheimer's disease.[1][2] The following application notes and protocols are based on the established methodologies for evaluating imidazoline I2 receptor ligands in neurodegenerative disease models and serve as a guide for investigating novel compounds like this compound.

Quantitative Data Summary

The following tables represent hypothetical data based on the expected outcomes from treating a 5xFAD mouse model of Alzheimer's disease with an effective this compound derivative.

Table 1: Effect of this compound on Cognitive Function in 5xFAD Mice

Treatment GroupMorris Water Maze (Escape Latency, seconds)Novel Object Recognition (Recognition Index)
Wild-Type Control20.5 ± 2.10.75 ± 0.05
5xFAD + Vehicle45.2 ± 3.50.48 ± 0.04
5xFAD + this compound (1 mg/kg)25.8 ± 2.90.69 ± 0.06
5xFAD + Donepezil (1 mg/kg)28.1 ± 3.20.65 ± 0.05

Table 2: Biomarker Analysis in Brain Homogenates of 5xFAD Mice

Treatment GroupAmyloid-β42 (pg/mg protein)Hyperphosphorylated Tau (p-Tau/total Tau ratio)PSD-95 (relative expression)Synaptophysin (relative expression)
Wild-Type Control150 ± 250.8 ± 0.11.0 ± 0.11.0 ± 0.12
5xFAD + Vehicle850 ± 702.5 ± 0.30.4 ± 0.050.5 ± 0.07
5xFAD + this compound (1 mg/kg)425 ± 551.2 ± 0.20.85 ± 0.090.9 ± 0.1
5xFAD + Donepezil (1 mg/kg)680 ± 651.8 ± 0.250.6 ± 0.080.7 ± 0.09

Table 3: Neuroinflammation Marker Levels in 5xFAD Mouse Brains

Treatment GroupIba-1 (relative expression)GFAP (relative expression)TREM2 (relative gene expression)
Wild-Type Control1.0 ± 0.11.0 ± 0.121.0 ± 0.1
5xFAD + Vehicle2.8 ± 0.33.1 ± 0.40.5 ± 0.06
5xFAD + this compound (1 mg/kg)1.5 ± 0.21.8 ± 0.250.9 ± 0.08
5xFAD + Donepezil (1 mg/kg)2.2 ± 0.282.0 ± 0.30.7 ± 0.07

Experimental Protocols

1. In Vivo Efficacy Study in 5xFAD Mouse Model

  • Animal Model: Female 5XFAD transgenic mice, which exhibit significant amyloid pathology.

  • Treatment:

    • Administer this compound (e.g., 1 mg/kg/day) or vehicle control via oral gavage.

    • A positive control group treated with a standard Alzheimer's drug like Donepezil (1 mg/kg/day) should be included.

    • Treatment duration: 4 weeks.[2]

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition Test: To evaluate recognition memory.

    • Elevated Plus Maze: To measure anxiety-like behavior.

    • Open Field Test: To assess general locomotor activity.

  • Tissue Collection:

    • At the end of the treatment period, euthanize mice and perfuse with saline.

    • Harvest brains; one hemisphere can be fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.

2. Biochemical Analysis of Brain Tissue

  • Western Blotting:

    • Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-Aβ, anti-p-Tau, anti-PSD-95, anti-synaptophysin, anti-Iba-1, anti-GFAP).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

  • ELISA for Amyloid-β:

    • Use commercially available ELISA kits for the quantitative determination of Aβ40 and Aβ42 levels in brain homogenates.

    • Follow the manufacturer's instructions for sample preparation and assay procedure.

  • qPCR for Gene Expression Analysis:

    • Isolate total RNA from brain tissue using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR using SYBR Green or TaqMan probes for genes of interest (e.g., TREM2).

    • Normalize expression levels to a housekeeping gene (e.g., GAPDH).

3. Immunohistochemistry for Pathological Markers

  • Use 4% paraformaldehyde-fixed, paraffin-embedded or cryopreserved brain sections.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBST).

  • Incubate sections with primary antibodies (e.g., anti-Aβ, anti-p-Tau, anti-Iba-1, anti-GFAP) overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount coverslips with a mounting medium containing DAPI for nuclear staining.

  • Image sections using a confocal or fluorescence microscope.

  • Quantify the number and area of plaques or the intensity of staining using image analysis software.

Visualizations

G cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Neuroprotective Outcomes Compound This compound I2R Imidazoline I2 Receptor Compound->I2R Modulation Apoptosis Apoptotic Pathways I2R->Apoptosis Inhibition OxidativeStress Oxidative Stress I2R->OxidativeStress Reduction Neuroinflammation Neuroinflammation I2R->Neuroinflammation Suppression NeuronSurvival Increased Neuronal Survival Apoptosis->NeuronSurvival SynapticIntegrity Enhanced Synaptic Integrity OxidativeStress->SynapticIntegrity ReducedPathology Reduced Aβ and p-Tau Pathology Neuroinflammation->ReducedPathology CognitiveImprovement Improved Cognitive Function NeuronSurvival->CognitiveImprovement SynapticIntegrity->CognitiveImprovement ReducedPathology->CognitiveImprovement

Caption: Proposed neuroprotective signaling pathway of this compound.

G start Start: 5xFAD Mice treatment 4-Week Treatment: - Vehicle - this compound - Positive Control start->treatment behavior Behavioral Testing: - Morris Water Maze - Novel Object Recognition treatment->behavior euthanasia Euthanasia & Brain Collection behavior->euthanasia biochem Biochemical Analysis: - Western Blot - ELISA - qPCR euthanasia->biochem ihc Immunohistochemistry: - Aβ Plaques - p-Tau - Glial Markers euthanasia->ihc data Data Analysis & Interpretation biochem->data ihc->data end End: Efficacy Assessment data->end

Caption: Experimental workflow for in vivo efficacy testing.

G cluster_pathology Pathological Hallmarks of AD cluster_effects Therapeutic Effects compound This compound reduce_amyloid Decreased Aβ Load compound->reduce_amyloid reduce_tau Reduced p-Tau compound->reduce_tau reduce_inflammation Attenuated Gliosis compound->reduce_inflammation restore_synapses Increased Synaptic Markers compound->restore_synapses amyloid Amyloid-β Aggregation tau Tau Hyperphosphorylation neuroinflammation Neuroinflammation synaptic_loss Synaptic Dysfunction cognitive Cognitive Improvement reduce_amyloid->cognitive reduce_tau->cognitive reduce_inflammation->cognitive restore_synapses->cognitive

Caption: Logical relationship of therapeutic effects on Alzheimer's disease pathology.

References

Application Notes and Protocols for the Quantification of Imidazo[1,2-A]pyrazin-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates in drug discovery and development. Accurate and reliable quantification of these compounds in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the quantitative analysis of Imidazo[1,2-A]pyrazin-3-OL using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While a specific validated method for this compound is not widely published, the following protocols are based on established analytical methodologies for similar small heterocyclic molecules and can be adapted and validated for the specific compound of interest.

Analytical Methods

Two primary analytical methods are presented:

  • HPLC-UV Method: Suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

  • LC-MS/MS Method: The gold standard for the quantification of drugs in complex biological matrices such as plasma, offering high sensitivity and selectivity.

Method 1: Quantification of this compound by HPLC-UV

This method is designed for the determination of this compound in non-biological matrices.

Experimental Protocol

1. Sample Preparation (for a 1 mg/mL Stock Solution)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using a diluent (e.g., 50:50 acetonitrile:water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Prepare calibration standards and quality control samples by serial dilution of the stock solution.

2. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 280 nm (or a predetermined λmax)

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression of the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Reference Standard dissolve Dissolve in Diluent start->dissolve sonicate Sonicate dissolve->sonicate dilute Prepare Standards & QCs sonicate->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

HPLC-UV analysis workflow for this compound.

Method 2: Quantification of this compound in Human Plasma by LC-MS/MS

This highly sensitive and selective method is suitable for bioanalytical applications.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

ParameterValue
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined by direct infusion
MRM Transition (IS) To be determined by direct infusion
Collision Energy To be optimized

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the plasma samples from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject separate UPLC Separation inject->separate ionize ESI Source separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Area Ratio integrate->ratio calibrate Generate Calibration Curve ratio->calibrate quantify Quantify Sample Concentration calibrate->quantify

LC-MS/MS analysis workflow for this compound in plasma.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in a typical bioanalytical method validation process, which is essential before applying these methods to study samples.

Validation_Pathway cluster_method Method Development cluster_validation Method Validation cluster_application Sample Analysis dev Develop Assay (HPLC or LC-MS/MS) selectivity Selectivity dev->selectivity linearity Linearity & Range dev->linearity accuracy Accuracy dev->accuracy precision Precision dev->precision lod_loq LOD & LOQ dev->lod_loq stability Stability dev->stability analysis Routine Sample Analysis selectivity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis stability->analysis

Logical flow of bioanalytical method validation.

Application Notes: Imidazo[1,2-A]pyrazine Derivatives for Target Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific data for Imidazo[1,2-A]pyrazin-3-OL in target identification is not extensively documented in publicly available literature, the broader class of Imidazo[1,2-a]pyrazine derivatives serves as a valuable scaffold for developing chemical probes to identify and validate novel drug targets.

This document will use a well-characterized 3-substituted Imidazo[1,2-a]pyrazine, a potent inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2), as a representative example to illustrate the application of this chemical class in target identification studies. DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen and have been implicated in various diseases, including cancer and inflammatory conditions.[1]

Target Profile: Discoidin Domain Receptors (DDR1/DDR2)

DDR1 and DDR2 are non-integrin collagen receptors that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Their dysregulation is linked to tumorigenesis and inflammation, making them attractive therapeutic targets.[1] Upon collagen binding, DDRs undergo autophosphorylation, initiating downstream signaling cascades.

Representative Compound Quantitative Data

The following tables summarize the in vitro inhibitory activities of a representative 3-substituted Imidazo[1,2-a]pyrazine derivative (Compound 5n) against DDR1 and DDR2, and a related selective derivative (Compound 8v) against DDR1.[1][2]

Table 1: In Vitro Kinase Inhibitory Activity [1][2]

CompoundTargetIC50 (nM)Kd (nM)
Compound 5n DDR19.47.9
DDR220.48.0
Compound 8v DDR123.87.8
DDR21740-

Table 2: Cellular Activity of a Selective Imidazo[1,2-a]pyrazine DDR1 Inhibitor (Compound 8v) [2]

AssayCell LineEffectConcentration
Cell Migration H1299 (NSCLC)Dose-dependent inhibition0.1 - 1 µM
Cell Invasion H1299 (NSCLC)Dose-dependent inhibition0.1 - 1 µM

Signaling Pathway

The inhibition of DDR1 and DDR2 by an Imidazo[1,2-a]pyrazine-based compound blocks the downstream signaling cascade initiated by collagen binding. This interference can modulate cellular processes like proliferation, survival, and migration. The diagram below illustrates the key components of the DDR1/2 signaling pathway.

DDR_Signaling DDR1/2 Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1_2 DDR1/DDR2 SHC SHC DDR1_2->SHC Phosphorylation PI3K PI3K DDR1_2->PI3K STAT STAT DDR1_2->STAT Src Src DDR1_2->Src Collagen Collagen Collagen->DDR1_2 Binding & Activation Grb2 Grb2 SHC->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Migration, Survival) STAT->Transcription JAK JAK Src->JAK MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription JAK->STAT

Caption: Simplified DDR1/2 signaling cascade.

Experimental Protocols

For target identification, an Imidazo[1,2-a]pyrazine derivative can be modified into a chemical probe. This typically involves introducing a linker arm for immobilization to a solid support (for affinity chromatography) or incorporating a photoreactive group and a tag like biotin (for chemical proteomics).

Protocol 1: Affinity Chromatography-based Target Identification

This protocol outlines the steps to identify protein targets of an Imidazo[1,2-a]pyrazine-based probe from a cell lysate.

1. Probe Synthesis and Immobilization: a. Synthesize an analog of the Imidazo[1,2-a]pyrazine compound with a linker (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., a carboxylic acid or amine). b. Covalently couple the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads) according to the manufacturer's protocol. c. Block any remaining active sites on the beads to prevent non-specific binding.

2. Cell Culture and Lysate Preparation: a. Culture a relevant cell line (e.g., a cancer cell line known to express the target) to a sufficient density. b. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice. d. Clarify the lysate by centrifugation to remove cellular debris. e. Determine the protein concentration of the supernatant.

3. Affinity Pull-down: a. Incubate the clarified cell lysate with the immobilized probe beads for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but have no probe attached. c. For a competition control, pre-incubate the lysate with an excess of the free, non-immobilized Imidazo[1,2-a]pyrazine compound before adding the probe-coupled beads. d. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling. b. Alternatively, elute with an excess of the free compound or by changing the pH. c. Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain). d. Excise protein bands of interest or the entire lane for in-gel digestion with trypsin. e. Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis: a. Identify the proteins from the MS/MS data using a protein database search engine. b. Compare the protein lists from the experimental, negative control, and competition control samples. c. Proteins that are significantly enriched in the experimental sample and depleted in the control samples are considered potential targets.

Affinity_Chromatography_Workflow Affinity Chromatography Workflow Probe_Synthesis Probe Synthesis & Immobilization Affinity_Pulldown Affinity Pull-down Probe_Synthesis->Affinity_Pulldown Lysate_Prep Cell Lysate Preparation Lysate_Prep->Affinity_Pulldown Elution Elution Affinity_Pulldown->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Target Identification LC_MS->Data_Analysis

Caption: Workflow for affinity chromatography.

Protocol 2: Chemical Proteomics with Photoaffinity Labeling

This method allows for the covalent capture of protein targets in a more physiological setting.

1. Photoaffinity Probe Synthesis: a. Synthesize an analog of the Imidazo[1,2-a]pyrazine compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin).

2. In-situ or In-vitro Labeling: a. In-situ: Treat living cells with the photoaffinity probe. For competition experiments, pre-treat a set of cells with an excess of the parent compound. b. In-vitro: Incubate the photoaffinity probe with a cell lysate. c. Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group, leading to covalent cross-linking with interacting proteins.

3. Enrichment of Labeled Proteins: a. Lyse the cells (for in-situ experiments). b. Incubate the lysate with streptavidin-coated beads to capture the biotinylated protein-probe complexes. c. Wash the beads extensively to remove non-biotinylated proteins.

4. On-bead Digestion and Mass Spectrometry: a. Perform on-bead digestion of the captured proteins with trypsin. b. Collect the resulting peptides for LC-MS/MS analysis.

5. Data Analysis: a. Identify and quantify the peptides using the MS/MS data. b. Compare the relative abundance of proteins identified in the probe-treated sample versus the competition control. c. Proteins showing a significant reduction in abundance in the competition control are identified as specific targets.

Chemical_Proteomics_Workflow Chemical Proteomics Workflow Probe_Synthesis Photoaffinity Probe Synthesis Labeling In-situ/In-vitro Labeling & UV Cross-linking Probe_Synthesis->Labeling Enrichment Enrichment of Labeled Proteins (Streptavidin Beads) Labeling->Enrichment Digestion On-bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Target Identification LC_MS->Data_Analysis

Caption: Workflow for chemical proteomics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Imidazo[1,2-A]pyrazin-3-OL Reaction Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-A]pyrazin-3-OL and its derivatives. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and byproducts encountered during the reaction, offering detailed experimental protocols and data to support effective problem-solving in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the expected byproducts?

A1: A prevalent synthetic strategy involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound, followed by cyclization. A key precursor, 2-amino-3,5-dibromopyrazine, can be synthesized by brominating 2-aminopyrazine.[1] The subsequent reaction with a suitable C2 synthon, such as ethyl 2-chloroacetoacetate, and eventual cyclization and hydrolysis/decarboxylation can lead to the desired product.

Common byproducts can arise at each stage:

  • Bromination of 2-aminopyrazine: Incomplete bromination can leave starting material, while over-bromination can lead to tri-brominated species. The ratio of mono- to di-substituted products is sensitive to reaction conditions.

  • Condensation Reaction: Side reactions can include the formation of bis-addition products or incomplete reaction, leaving unreacted starting materials.

  • Cyclization: Improper cyclization conditions can lead to the formation of isomeric impurities or decomposition of the starting material.

  • Hydrolysis/Decarboxylation: Incomplete hydrolysis of an ester precursor or incomplete decarboxylation can result in the corresponding ester or carboxylic acid as impurities in the final product.

Q2: My this compound synthesis is low-yielding. What are the likely causes and how can I improve it?

A2: Low yields in the synthesis of Imidazo[1,2-a]pyridines and related imidazo-fused heterocycles can often be attributed to several factors.[2] Inefficient cyclization of the intermediate is a common issue. Optimizing the reaction conditions for this step, such as the choice of solvent, temperature, and catalyst, is crucial. For instance, some methods for the synthesis of related compounds have found that microwave-assisted synthesis can improve yields and reduce reaction times. Additionally, the purity of the starting materials, particularly the 2-aminopyrazine derivative, is critical. Impurities in the starting material can interfere with the reaction and lead to the formation of unwanted byproducts. Careful purification of intermediates at each step is recommended to maximize the overall yield.

Q3: I am observing multiple spots on my TLC analysis of the crude this compound product. What are these likely to be?

A3: The presence of multiple spots on a TLC plate of the crude product often indicates a mixture of the desired product and various byproducts. Based on common reaction pathways, these could include:

  • Unreacted 2-amino-3,5-dibromopyrazine.

  • The intermediate N-(3,5-dibromopyrazin-2-yl)-2-chloroacetamide.

  • Isomeric cyclization products.

  • If the synthesis involves an ester intermediate, the corresponding carboxylic acid from incomplete hydrolysis or the unhydrolyzed ester itself.

  • Over-brominated or under-brominated analogs of the target molecule.

To identify these impurities, it is recommended to use analytical techniques such as LC-MS and NMR spectroscopy and compare the spectra with known standards or expected fragmentation patterns.

Troubleshooting Guides

Issue 1: Formation of Over-brominated and Under-brominated Byproducts During 2-Aminopyrazine Bromination

Problem: The bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) often yields a mixture of 2-amino-5-bromopyrazine, 2-amino-3,5-dibromopyrazine, and unreacted starting material. Controlling the selectivity of this reaction is crucial for obtaining the desired dibrominated precursor in high purity.

Troubleshooting Workflow:

cluster_0 Troubleshooting Bromination Selectivity Start Mixture of Brominated Products Observed Check_Stoichiometry Verify Stoichiometry of NBS Start->Check_Stoichiometry Check_Stoichiometry->Start Incorrect Adjust and Retry Adjust_Temp Optimize Reaction Temperature Check_Stoichiometry->Adjust_Temp Stoichiometry Correct Adjust_Temp->Start Sub-optimal Adjust and Retry Control_Addition Control Rate of NBS Addition Adjust_Temp->Control_Addition Temperature Optimized Control_Addition->Start Too Rapid Adjust and Retry Pure_Product High Purity 2-amino-3,5-dibromopyrazine Control_Addition->Pure_Product Addition Controlled

Caption: Troubleshooting workflow for optimizing the selective bromination of 2-aminopyrazine.

Experimental Protocol: Selective Bromination of 2-Aminopyrazine

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a mixture of DMSO and water), add N-bromosuccinimide (NBS) (2.0-2.2 eq) portion-wise at room temperature.[3]

  • Temperature Control: Maintain the reaction temperature at room temperature. Elevated temperatures can lead to the formation of more over-brominated byproducts.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and consumption of the starting material.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired 2-amino-3,5-dibromopyrazine from mono-brominated and unreacted starting material.

Data on Bromination Byproducts:

Molar Ratio (NBS:2-aminopyrazine)Reaction Temperature (°C)% 2-amino-5-bromopyrazine% 2-amino-3,5-dibromopyrazine
1.1 : 1257515
2.2 : 1251085
2.2 : 150570 (with degradation)

Note: The percentages are illustrative and can vary based on specific reaction conditions.

Issue 2: Incomplete Cyclization and Formation of Acyclic Intermediates

Problem: The intramolecular cyclization of the N-(3,5-dibromopyrazin-2-yl)-2-chloroacetamide intermediate to form the imidazo[1,2-a]pyrazine ring can be sluggish, leading to the isolation of the uncyclized intermediate or low yields of the desired product.

Troubleshooting Workflow:

cluster_1 Troubleshooting Incomplete Cyclization Start Low Yield of Cyclized Product Check_Base Evaluate Base Strength/Amount Start->Check_Base Check_Base->Start Sub-optimal Adjust and Retry Adjust_Temp_Solvent Optimize Temperature and Solvent Check_Base->Adjust_Temp_Solvent Base Optimized Adjust_Temp_Solvent->Start Sub-optimal Adjust and Retry Consider_Catalyst Investigate Use of Catalyst Adjust_Temp_Solvent->Consider_Catalyst Conditions Optimized Improved_Yield Improved Yield of this compound Consider_Catalyst->Improved_Yield Catalyst Added Consider_Catalyst->Improved_Yield No Catalyst Needed

Caption: Troubleshooting workflow for addressing incomplete cyclization in this compound synthesis.

Experimental Protocol: Cyclization of N-(3,5-dibromopyrazin-2-yl)-2-chloroacetamide

  • Reaction Setup: Dissolve the N-(3,5-dibromopyrazin-2-yl)-2-chloroacetamide intermediate in a high-boiling polar aprotic solvent such as DMF or DMA.

  • Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to facilitate the intramolecular nucleophilic substitution. The choice and amount of base are critical and may require optimization.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrate and solvent used.

  • Monitoring: Follow the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data on Cyclization Efficiency:

BaseSolventTemperature (°C)Reaction Time (h)Yield of Cyclized Product (%)
K₂CO₃DMF1001265
NaHDMF80680
K₂CO₃Acetonitrile80 (reflux)2445

Note: Yields are representative and will vary with the specific substrate and reaction scale.

References

Technical Support Center: Purification of Hydroxylated Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of hydroxylated Imidazo[1,2-a]pyrazines.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of hydroxylated Imidazo[1,2-a]pyrazines so challenging?

The purification of these compounds is often complicated by a combination of factors inherent to their molecular structure. The presence of the hydroxyl group significantly increases the polarity of the molecule, leading to strong interactions with polar stationary phases like silica gel. This can result in poor peak shape, low recovery, and difficulty in separating the target compound from polar impurities. Additionally, the basic nitrogen atoms in the imidazopyrazine core can interact with acidic sites on silica gel, causing significant peak tailing. The interplay of these factors often necessitates careful method development and troubleshooting.

Q2: My hydroxylated Imidazo[1,2-a]pyrazine is showing significant peak tailing during silica gel column chromatography. What can I do?

Peak tailing is a common issue when purifying nitrogen-containing heterocycles on silica gel. This is often due to the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Mobile Phase Additives: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic silanol groups. Commonly used additives include triethylamine (typically 0.1-1%) or ammonia in methanol.

  • Use of Deactivated Silica: Employing end-capped or deactivated silica gel can reduce the number of free silanol groups available for interaction.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or explore reversed-phase chromatography.

Q3: I have very low recovery of my compound from the silica gel column. What are the possible reasons?

Low recovery can be attributed to several factors:

  • Irreversible Adsorption: The high polarity of the hydroxyl group, combined with the basic nitrogens, can lead to very strong or even irreversible binding to the silica gel. This is particularly problematic with highly active silica.

  • Chelation: The arrangement of the hydroxyl group and the heterocyclic nitrogens may allow for chelation with trace metal impurities in the silica gel, leading to retention on the column.

  • Compound Instability: Hydroxylated aromatic compounds can be susceptible to degradation on the acidic surface of silica gel.

To improve recovery, you can try the same strategies as for reducing peak tailing, such as using additives or switching to a different stationary phase.

Q4: Are there alternative purification methods to silica gel chromatography for these compounds?

Yes, several other techniques can be effective:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Both normal-phase and reversed-phase Prep-HPLC can offer superior resolution and are often the method of choice for challenging separations.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. For compounds with acidic (phenolic hydroxyl) or basic (pyrazine nitrogens) functionalities, crystallization of a salt form can be a powerful purification strategy.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption. It is particularly well-suited for the separation of polar compounds.

Q5: How do I choose a solvent system for the recrystallization of my hydroxylated Imidazo[1,2-a]pyrazine?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the polar nature of hydroxylated Imidazo[1,2-a]pyrazines, polar solvents are a good starting point. Common choices include ethanol, methanol, isopropanol, acetone, or mixtures of these with water or less polar solvents like ethyl acetate or hexanes. A good rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.

Troubleshooting Guides

Guide 1: Silica Gel Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Significant Peak Tailing Interaction of basic nitrogens with acidic silanol groups on silica.1. Add 0.1-1% triethylamine or a few drops of aqueous ammonia to the mobile phase. 2. Switch to a deactivated (end-capped) silica gel. 3. Consider using neutral or basic alumina as the stationary phase.
Low Compound Recovery Irreversible adsorption to the silica gel. Chelation with metal impurities. On-column degradation.1. Use a more polar mobile phase to ensure complete elution. 2. Add a chelating agent like EDTA to the sample before loading (use with caution and ensure it doesn't affect your compound). 3. Neutralize the silica with a base (e.g., triethylamine) before packing the column.
Poor Separation from Polar Impurities The hydroxyl group makes the target compound highly polar, similar to polar byproducts.1. Use a shallow gradient of a highly polar solvent (e.g., methanol in dichloromethane). 2. Try a different stationary phase, such as alumina or a bonded phase (e.g., diol). 3. Switch to a higher resolution technique like preparative HPLC.
Compound Streaks on the Column Compound is not sufficiently soluble in the mobile phase.1. Increase the polarity of the mobile phase. 2. Load the compound onto the column using a stronger solvent (e.g., dissolve in a small amount of methanol or DMF) and then begin elution with the mobile phase.
Guide 2: Preparative HPLC
Problem Possible Cause(s) Troubleshooting Steps
Peak Fronting Column overload. Injection solvent is stronger than the mobile phase.1. Reduce the amount of sample injected. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks High dead volume in the system. Column degradation.1. Ensure all fittings are tight and use tubing with the appropriate inner diameter. 2. Flush the column or replace it if it has been used extensively.
Inconsistent Retention Times Fluctuations in temperature. Mobile phase composition is changing.1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and degassed.

Quantitative Data Summary

The following table presents representative data for the purification of a hypothetical hydroxylated Imidazo[1,2-a]pyrazine using different techniques. Actual results will vary depending on the specific compound and impurities.

Purification Method Stationary Phase Mobile Phase Loading (mg) Yield (%) Purity (%)
Flash Column Chromatography Silica Gel5% Methanol in Dichloromethane5006590
Flash Column Chromatography with Additive Silica Gel5% Methanol in Dichloromethane + 0.5% Triethylamine5008095
Preparative Reversed-Phase HPLC C18 SilicaAcetonitrile/Water Gradient with 0.1% Formic Acid10075>99
Recrystallization N/AEthanol/Water (3:1)100070>98

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography with a Basic Additive
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column by running several column volumes of the mobile phase containing the basic additive (e.g., 0.5% triethylamine) through it.

  • Sample Loading: Dissolve the crude hydroxylated Imidazo[1,2-a]pyrazine in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder.

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol) to elute the target compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Purification by Preparative Reversed-Phase HPLC
  • Column Selection: Choose a suitable C18 preparative HPLC column.

  • Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and Mobile Phase B (e.g., acetonitrile or methanol with 0.1% of the same acid). The acidic modifier helps to protonate the basic nitrogens, leading to better peak shapes.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Method Development: If necessary, develop a suitable gradient method on an analytical HPLC system first to determine the optimal separation conditions.

  • Preparative Run: Scale up the analytical method to the preparative system. Inject the filtered sample and run the gradient elution.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure compound as its salt (e.g., formate or trifluoroacetate salt).

Visualizations

Purification_Workflow Crude Crude Hydroxylated Imidazo[1,2-a]pyrazine Initial_Assessment Initial Purity Assessment (TLC, LC-MS, NMR) Crude->Initial_Assessment Choice Choice of Purification Method Initial_Assessment->Choice Column Flash Column Chromatography Choice->Column High Impurity Load / Moderate Polarity Recrystal Recrystallization Choice->Recrystal Crystalline Solid / Suitable Solvent Prep_HPLC Preparative HPLC Choice->Prep_HPLC Difficult Separation / High Purity Needed Pure_Product Pure Product (>98% Purity) Column->Pure_Product Recrystal->Pure_Product Prep_HPLC->Pure_Product Analysis Final Purity and Structure Confirmation Pure_Product->Analysis

Caption: General workflow for the purification of hydroxylated Imidazo[1,2-a]pyrazines.

Troubleshooting_Tree Start Problem: Poor Separation or Low Recovery in Column Chromatography Tailing Is there significant peak tailing? Start->Tailing Add_Base Add 0.1-1% Triethylamine or Ammonia to Mobile Phase Tailing->Add_Base Yes Low_Recovery Is recovery less than 70%? Tailing->Low_Recovery No Use_Deactivated Use Deactivated Silica or Alumina Add_Base->Use_Deactivated Use_Deactivated->Low_Recovery Increase_Polarity Increase Mobile Phase Polarity Low_Recovery->Increase_Polarity Yes Poor_Separation Are target and impurities co-eluting? Low_Recovery->Poor_Separation No Switch_Stationary Switch to a Different Stationary Phase (e.g., Alumina, C18) Increase_Polarity->Switch_Stationary Switch_Stationary->Poor_Separation Shallow_Gradient Use a Slower, Shallower Gradient Poor_Separation->Shallow_Gradient Yes Try_HPLC Switch to Preparative HPLC Poor_Separation->Try_HPLC Still Poor Shallow_Gradient->Try_HPLC If Unsuccessful

Imidazo[1,2-A]pyrazin-3-OL stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of Imidazo[1,2-A]pyrazin-3-OL. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to oxidation, photodegradation, and potential pH-dependent instability. The fused imidazole and pyrazine rings, coupled with a hydroxyl group at the 3-position, create a molecule with potential for several degradation pathways. The 3-hydroxy group can exhibit keto-enol tautomerism, influencing its reactivity.

Q2: How should I properly store this compound?

A2: For solid forms, it is recommended to store the compound at 2-8°C, protected from light and moisture. For stock solutions, storage at -20°C or -80°C is advisable to minimize degradation.[1][2] Aliquoting stock solutions can help avoid repeated freeze-thaw cycles, which may accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with N-heterocyclic structures and hydroxyl groups can be susceptible to photodegradation. It is crucial to protect both solid samples and solutions of this compound from light by using amber vials or by wrapping containers with aluminum foil.

Q4: What is the likely impact of pH on the stability of this compound?

A4: The stability of this compound is likely to be pH-dependent. The pyrazine and imidazole rings contain nitrogen atoms that can be protonated at acidic pH, potentially altering the electronic properties and stability of the molecule. The 3-hydroxyl group can be deprotonated under basic conditions, which may increase its susceptibility to oxidation. It is recommended to perform experiments in buffered solutions and to assess the stability of the compound at the specific pH of your assay.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results over time in solution. Degradation of the compound in the experimental medium.- Prepare fresh solutions for each experiment. - Store stock solutions at -80°C in small aliquots. - Evaluate the stability of the compound in your specific assay buffer and timeframe.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.- Protect samples from light. - Ensure the pH of the solution is controlled. - Consider the possibility of oxidative degradation and deaerate solvents if necessary. - Perform forced degradation studies to identify potential degradation products.
Color change of the compound in solid state or in solution. Likely due to oxidation or photodegradation.- Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Strictly adhere to storage recommendations (2-8°C, protected from light).
Poor solubility or precipitation of the compound during experiments. The compound may be degrading to less soluble products, or the initial solvent may be inappropriate.- Confirm the identity and purity of the compound before use. - Test a range of biocompatible solvents for stock solutions (e.g., DMSO, ethanol). - Ensure the final concentration of the organic solvent is compatible with your aqueous buffer.

Quantitative Data Summary

Table 1: Forced Degradation Study Conditions

Stress Condition Typical Conditions Purpose
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CTo assess stability in basic conditions.
Oxidation 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidation.
Thermal Stress 60°CTo determine the effect of elevated temperature.
Photostability ICH Q1B compliant light exposureTo assess degradation upon light exposure.

Table 2: Example Stability Data Presentation (Hypothetical)

Condition Time Point % Remaining Parent Compound Number of Degradants
0.1 M HCl (60°C)24h85.2%2
0.1 M NaOH (RT)24h92.5%1
3% H₂O₂ (RT)8h78.1%3
Light Exposure1.2 million lux hours90.7%1

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C.

  • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines. A dark control should be run in parallel.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Determine the percentage of the remaining parent compound and identify and quantify any degradation products.

Visualizations

degradation_pathway A This compound B Oxidized Products A->B Oxidation (e.g., H₂O₂) C Hydrolysis Products A->C Acid/Base Hydrolysis D Photodegradation Products A->D Light Exposure

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC/LC-MS Analysis H->I J Data Interpretation I->J

Caption: Workflow for a forced degradation study.

References

Improving solubility of Imidazo[1,2-A]pyrazin-3-OL for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Imidazo[1,2-a]pyrazin-3-ol for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

The recommended starting solvent for novel heterocyclic compounds like this compound is typically 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. For most assays, a high-concentration stock solution (e.g., 10-20 mM) is prepared in DMSO, which is then serially diluted to the final desired concentration in the aqueous assay buffer.

Q2: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue known as "compound precipitation" or "fall-out" and occurs when the compound's solubility limit in the final aqueous solution is exceeded. Here are several strategies to address this:

  • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect enzyme activity.

  • Use a Co-solvent: Introduce a water-miscible organic co-solvent in your assay buffer. Common co-solvents include ethanol, methanol, or polyethylene glycol (PEG). See the troubleshooting guide below for a detailed protocol.

  • Adjust the pH: The solubility of compounds with ionizable groups can be significantly influenced by pH. The imidazopyrazine scaffold contains nitrogen atoms that can be protonated. Systematically adjusting the pH of your assay buffer (if your assay permits) can increase solubility. A pH-solubility profile experiment is recommended.

  • Incorporate Solubilizing Excipients: For cell-based assays, non-toxic excipients like cyclodextrins (e.g., HP-β-CD) can be used to encapsulate the compound and improve its apparent solubility.

Q3: How can I determine the maximum solubility of this compound in my specific assay buffer?

A kinetic solubility assay is a straightforward method to determine the apparent solubility of a compound under your specific assay conditions. This involves adding small aliquots of a high-concentration DMSO stock to your buffer and measuring the turbidity or light scattering that occurs upon precipitation.

Troubleshooting Guides

Guide 1: Troubleshooting Compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to resolving compound precipitation issues when diluting a DMSO stock solution into an aqueous assay buffer.

Workflow for Troubleshooting Precipitation

G A Start: Compound precipitates in aqueous buffer B Is the final DMSO concentration > 0.5%? A->B E Lower the DMSO stock concentration and repeat dilution B->E Yes F Does precipitation persist? B->F No C Yes D No E->F I Proceed with assay F->I No J Incorporate a co-solvent (e.g., 1-5% Ethanol, PEG-400) F->J Yes G Yes H No K Does precipitation persist? J->K K->I No N Consider pH adjustment or solubilizing excipients (e.g., cyclodextrins) K->N Yes L Yes M No O Problem Resolved N->O

Caption: Decision tree for troubleshooting compound precipitation.

Experimental Protocol: Using Co-solvents to Improve Solubility

  • Prepare Co-solvent Buffers: Prepare several batches of your primary assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5% Ethanol or PEG-400).

  • Prepare Compound Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Test Dilutions: Add the DMSO stock to each co-solvent buffer to achieve the desired final concentration. For example, a 1:100 dilution for a 100 µM final concentration.

  • Observe for Precipitation: Incubate the solutions at the assay temperature for 1-2 hours. Visually inspect for any cloudiness or precipitate. For a more quantitative measure, read the absorbance at 620 nm on a plate reader.

  • Select Optimal Condition: Choose the lowest concentration of co-solvent that prevents precipitation and has no adverse effects on your assay system.

Data Presentation: Effect of Co-solvents on Apparent Solubility

Co-solventCo-solvent Conc. (%)Apparent Solubility (µM)Observations
None0%< 10Immediate Precipitation
Ethanol1%25Slight Haze
Ethanol5%> 100Clear Solution
PEG-4001%50Clear Solution
PEG-4005%> 200Clear Solution
Guide 2: Kinetic Solubility Profiling

This guide outlines a simple protocol to estimate the kinetic solubility of this compound in your buffer of choice.

Experimental Workflow for Kinetic Solubility Assay

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare 10 mM stock of compound in DMSO C Add 2 µL of DMSO stock to buffer (1:100 dilution) A->C B Dispense 198 µL of assay buffer into a 96-well plate B->C D Mix and incubate for 2h at room temperature C->D E Measure turbidity using a nephelometer or plate reader (OD 620nm) D->E F Determine solubility limit (concentration before significant OD increase) E->F

Caption: Workflow for a kinetic solubility assay.

Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Fill the wells of a clear 96-well plate with 198 µL of your desired aqueous assay buffer.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well, resulting in a 100 µM solution. Mix thoroughly.

  • Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 2 hours to allow for equilibration.

  • Measurement: Measure the optical density (OD) or turbidity of each well using a plate reader at a wavelength of 620-650 nm.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in OD compared to the buffer-only control.

Data Presentation: Example Kinetic Solubility Data

Compound Conc. (µM)Optical Density (620 nm)Result
1000.85Precipitated
500.42Precipitated
250.11Precipitated
12.50.05Soluble
6.250.04Soluble
Buffer Control0.04Soluble

Overcoming poor reactivity in Imidazo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Imidazo[1,2-a]pyrazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is very low or I'm not getting any product. What are the common causes and how can I improve it?

Low to no product formation is a frequent issue in Imidazo[1,2-a]pyrazine synthesis. Several factors could be contributing to this poor reactivity. Consider the following troubleshooting steps:

  • Catalyst Choice: The choice of catalyst is critical. Traditional Lewis acids like ZnCl₂, Sc(OTf)₃, MgCl₂, and ZrCl₄ can sometimes lead to long reaction times and low yields.[1] Consider switching to a more efficient catalytic system. For instance, iodine (I₂) has been shown to be a cost-effective and highly efficient catalyst for the three-component synthesis of Imidazo[1,2-a]pyrazines, often providing excellent yields at room temperature.[1][2]

  • Reaction Conditions:

    • Temperature: While some protocols require heating, prolonged exposure to high temperatures can lead to the decomposition of starting materials or products.[3] For thermally sensitive substrates, explore room temperature reactions, which have been successful with catalysts like iodine.[1] Alternatively, microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields, often with milder reaction profiles.[3]

    • Solvent: The solvent can have a profound impact on reaction efficiency. Protic solvents like ethanol have proven effective for iodine-catalyzed reactions.[1] For microwave-assisted synthesis, a mixture of water and isopropanol (H₂O-IPA) can serve as a green and efficient medium.[3]

  • Starting Material Quality: Ensure the purity of your starting materials (2-aminopyrazine, aldehyde, and isocyanide). Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Atmosphere: While many of these reactions are robust, sensitive substrates may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or side reactions with atmospheric moisture.

2. I'm observing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?

The formation of multiple products is often due to side reactions or the decomposition of starting materials. Here are some strategies to improve selectivity:

  • Purification of Starting Materials: As mentioned above, pure starting materials are crucial. Impurities in the aldehyde or aminopyrazine can lead to undesired condensations.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one component might lead to the formation of byproducts.

  • Reaction Time and Temperature: Over-running the reaction or using excessive heat can lead to the decomposition of the desired product into various byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purification Method: In some cases, the "byproducts" may be unreacted starting materials or intermediates. An effective purification strategy is key. For instance, in the iodine-catalyzed synthesis in ethanol, the product often precipitates from the reaction mixture, allowing for simple filtration to obtain a pure product.[1] For other cases, column chromatography is a standard method for separating the desired product from impurities.

3. What are the best practices for purifying Imidazo[1,2-a]pyrazines?

Purification can be challenging due to the similar polarities of the product and potential byproducts. Here are some recommended approaches:

  • Crystallization/Precipitation: As noted, in certain solvent systems like ethanol, the product may precipitate upon formation, providing a straightforward method for isolation.[1]

  • Column Chromatography: This is a widely used technique. The choice of solvent system for elution is critical. A gradient of hexane and ethyl acetate is often a good starting point for silica gel chromatography.

  • Acid-Base Extraction: The basic nitrogen atoms in the Imidazo[1,2-a]pyrazine core can be protonated. An acid-base extraction can be used to separate the product from non-basic impurities.

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method, leaving non-volatile impurities behind.

Data Presentation: Comparative Yields

The following tables summarize quantitative data on the impact of different catalysts and solvents on the yield of Imidazo[1,2-a]pyrazine synthesis.

Table 1: Effect of Catalyst on the Synthesis of a Model Imidazo[1,2-a]pyrazine

Catalyst (5 mol%)SolventTemperatureYield (%)
NoneEthanolRoom Temp.Trace
FeCl₃EthanolRoom Temp.Poor
I₂ Ethanol Room Temp. Excellent
ZnCl₂EthanolRefluxModerate
Sc(OTf)₃DichloromethaneRoom Temp.Moderate

Data compiled from multiple sources for illustrative comparison.

Table 2: Influence of Solvent on Iodine-Catalyzed Synthesis

CatalystSolventTemperatureYield (%)
I₂ (5 mol%)Ethanol Room Temp. Excellent
I₂ (5 mol%)MethanolRoom Temp.Moderate
I₂ (5 mol%)WaterRoom Temp.Low to Moderate
I₂ (5 mol%)AcetonitrileRoom Temp.Moderate
I₂ (5 mol%)DichloromethaneRoom Temp.Moderate
I₂ (5 mol%)TolueneRoom Temp.Low

Data adapted from studies on iodine-catalyzed synthesis, highlighting the superior performance of ethanol.[1]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines at Room Temperature

This protocol is based on an efficient and environmentally friendly method.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add iodine (I₂) (0.05 mmol, 5 mol%) to the solution.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Workup and Purification: In many cases, the product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol to afford the pure product. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis

This protocol offers a rapid and efficient alternative to conventional heating.[3]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminopyrazine (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Solvent Addition: Add a mixture of water and isopropanol (e.g., 1:1, 5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

  • Workup and Purification: After cooling, remove the solvent under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification start Combine 2-aminopyrazine, aldehyde, and solvent catalyst Add Catalyst (e.g., Iodine) start->catalyst reagent Add Isocyanide catalyst->reagent stir Stir at specified temperature reagent->stir filter Filter precipitated product stir->filter If precipitate forms chromatography Column Chromatography stir->chromatography If no precipitate product Pure Imidazo[1,2-a]pyrazine filter->product chromatography->product

Caption: A generalized experimental workflow for the synthesis of Imidazo[1,2-a]pyrazines.

troubleshooting_guide start Poor Reactivity Issue q1 What is your catalyst? start->q1 a1_lewis Traditional Lewis Acid (e.g., ZnCl2, Sc(OTf)3) q1->a1_lewis Yes q2 What are your reaction conditions? q1->q2 Iodine s1_iodine Switch to Iodine (I2) catalyst a1_lewis->s1_iodine a2_harsh High temperature, long reaction time q2->a2_harsh Yes q3 Have you checked your starting materials? q2->q3 Mild s2_microwave Consider microwave irradiation or room temperature reaction a2_harsh->s2_microwave a3_impure Purity is unknown q3->a3_impure No s3_purify Purify starting materials before reaction a3_impure->s3_purify

Caption: A troubleshooting decision tree for poor reactivity in Imidazo[1,2-a]pyrazine synthesis.

reaction_mechanism cluster_reactants Starting Materials aminopyrazine 2-Aminopyrazine imine Imine Intermediate Formation aminopyrazine->imine aldehyde Aldehyde aldehyde->imine isocyanide Isocyanide cycloaddition [4+1] Cycloaddition isocyanide->cycloaddition iminium Iminium Ion Intermediate (Activated by Iodine) imine->iminium iminium->cycloaddition cyclized_product Imidazo[1,2-a]pyrazine cycloaddition->cyclized_product

Caption: A simplified proposed mechanism for the iodine-catalyzed synthesis of Imidazo[1,2-a]pyrazines.

References

Technical Support Center: Synthesis of Imidazo[1,2-A]pyrazin-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Imidazo[1,2-A]pyrazin-3-OL.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and unexpected results.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase reaction temperature or time. - Ensure reagents are pure and dry. - Use a more effective catalyst or increase catalyst loading.
Decomposition of starting materials or product.- Lower the reaction temperature. - Use a milder base or acid catalyst. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of a Major Side Product: Dehydrated Imidazo[1,2-a]pyrazine The reaction conditions favor elimination of the hydroxyl group. This is more likely at higher temperatures and under strongly acidic or basic conditions.- Reduce the reaction temperature. - Use a weaker base or a non-acidic catalyst. - Minimize the reaction time.
Formation of a Dimerized or Polymerized Byproduct The starting 2-aminopyrazine or the intermediate undergoes self-condensation, which can be promoted by excessive heat or certain catalysts.- Lower the concentration of the reactants. - Add the α-hydroxycarbonyl compound slowly to the reaction mixture. - Optimize the catalyst to favor the desired intramolecular cyclization.
Incomplete Cyclization Leading to an Intermediate The initial condensation product between 2-aminopyrazine and the α-hydroxycarbonyl compound fails to cyclize.- Increase the reaction temperature after the initial condensation step. - Add a dehydrating agent to promote the cyclization. - Switch to a solvent with a higher boiling point to facilitate the cyclization.
Product is Difficult to Purify The product has similar polarity to the starting materials or side products.- Optimize the reaction conditions to minimize side product formation. - Employ a different chromatographic technique (e.g., preparative HPLC, size-exclusion chromatography). - Consider recrystallization from various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a condensation reaction between a 2-aminopyrazine and an α-hydroxycarbonyl compound (like an α-hydroxy ketone or aldehyde), followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. The 3-OL substituent is retained if the subsequent dehydration of this group is avoided.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reaction is the dehydration of the 3-hydroxyl group to form the corresponding fully aromatic imidazo[1,2-a]pyrazine. Other potential side reactions include the self-condensation of the 2-aminopyrazine starting material and the formation of incompletely cyclized intermediates.

Q3: How can I minimize the formation of the dehydrated side product?

A3: To minimize dehydration, it is crucial to control the reaction temperature, keeping it as low as possible while still allowing for the cyclization to occur. The choice of catalyst is also important; milder conditions are generally preferred. Avoiding strong acids or bases can also help prevent the elimination of the hydroxyl group.

Q4: What analytical techniques are best for monitoring the reaction progress and identifying side products?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product and any major byproducts. For more detailed analysis and identification of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents and solvents used in this synthesis can be toxic or flammable, so it is essential to work in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the α-hydroxycarbonyl compound (1.1 eq).

  • Catalyst Addition: Add the catalyst (e.g., a mild acid like acetic acid or a Lewis acid).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualizations

Reaction_Pathway 2-Aminopyrazine 2-Aminopyrazine Intermediate Intermediate 2-Aminopyrazine->Intermediate Condensation alpha-Hydroxycarbonyl alpha-Hydroxycarbonyl alpha-Hydroxycarbonyl->Intermediate This compound This compound Intermediate->this compound Intramolecular Cyclization Dehydrated Side Product Dehydrated Side Product This compound->Dehydrated Side Product Dehydration (Side Reaction)

Caption: Main reaction pathway and a key side reaction.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solution Solution Low Yield Low Yield Check Purity Check Purity Low Yield->Check Purity Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts Purify Reagents Purify Reagents Check Purity->Purify Reagents Adjust T, t, Catalyst Adjust T, t, Catalyst Optimize Conditions->Adjust T, t, Catalyst Modify Workup Modify Workup Analyze Byproducts->Modify Workup

Caption: A workflow for troubleshooting low product yield.

Technical Support Center: Refinement of Imidazo[1,2-A]pyrazin-3-OL Crystallization Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the crystallization of Imidazo[1,2-A]pyrazin-3-OL. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to specific issues encountered during experimental procedures.

Troubleshooting Crystallization Issues

Crystallization of this compound can be influenced by a multitude of factors, from solvent choice to temperature control. This section provides a systematic approach to troubleshooting common problems.

Problem 1: No Crystal Formation

Potential Cause Troubleshooting Step Expected Outcome
Solution is too dilute Concentrate the solution by slow evaporation of the solvent.Increased solute concentration should induce nucleation and crystal growth.
Inappropriate solvent Test a range of solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate).[1][2]Identification of a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.
Nucleation is inhibited Introduce a seed crystal of this compound.The seed crystal will provide a template for further crystal growth.
Scratch the inside of the crystallization vessel with a glass rod.Microscopic scratches on the glass surface can act as nucleation sites.
Cooling rate is too slow Place the crystallization vessel in an ice bath or refrigerator.A more rapid decrease in temperature can sometimes promote nucleation.

Problem 2: Oiling Out

Potential Cause Troubleshooting Step Expected Outcome
Solution is too concentrated Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed.The compound should redissolve and then crystallize upon slow cooling.
Cooling rate is too fast Allow the solution to cool to room temperature slowly before further cooling in an ice bath.Gradual cooling prevents the rapid precipitation of the compound as an oil.
Inappropriate solvent Use a solvent with a lower boiling point or a solvent mixture.[3]A different solvent environment can alter the solubility curve to favor crystallization over oiling out.
Presence of impurities Purify the crude material using column chromatography before crystallization.Removal of impurities can significantly improve crystallization behavior.

Problem 3: Formation of Small or Poor-Quality Crystals

Potential Cause Troubleshooting Step Expected Outcome
Rapid cooling Allow the solution to cool slowly at room temperature, undisturbed.[4]Slower cooling rates promote the growth of larger, more well-defined crystals.[4]
High degree of supersaturation Use a slightly larger volume of solvent to dissolve the compound initially.Reducing the concentration can lead to the formation of fewer, but larger, crystals.
Agitation during cooling Keep the crystallization vessel in a vibration-free environment.Preventing disturbances allows for the ordered growth of crystal lattices.
Solvent choice Experiment with solvent mixtures to fine-tune the solubility.[2]A solvent pair can sometimes provide better control over the crystallization process.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Polar solvents like ethanol, methanol, or acetone are often good starting points for nitrogen-containing heterocyclic compounds.[1] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific batch.

Q2: How can I induce crystallization if my solution remains clear upon cooling?

A2: If crystallization does not occur spontaneously, several techniques can be employed. First, try scratching the inner surface of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites. If that fails, adding a "seed" crystal from a previous successful crystallization can initiate crystal growth. Finally, you can try to slowly evaporate the solvent to increase the concentration of the solute.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To remedy this, try adding a small amount of hot solvent to the mixture to redissolve the oil, and then allow it to cool much more slowly. Using a different solvent or a mixture of solvents can also prevent oiling out.[3]

Q4: How can I improve the size and quality of my crystals?

A4: The key to growing large, high-quality crystals is to allow them to form slowly from a solution that is not excessively supersaturated.[4] Ensure your starting material is as pure as possible. Dissolve it in the minimum amount of hot solvent required to achieve full dissolution. Then, allow the solution to cool to room temperature undisturbed in a location free from vibrations. Once crystals begin to form, you can then transfer the flask to a colder environment (like a refrigerator or ice bath) to maximize the yield.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

  • Saturation: Continue adding the hot solvent dropwise until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once crystal formation has started, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Solvent-Antisolvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Addition of Antisolvent: Slowly add a pre-filtered "antisolvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise to the solution until it becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature.

  • Isolation and Drying: Once a sufficient amount of crystals has formed, isolate and dry them as described in the single solvent method.

Visualizations

Experimental Workflow for Crystallization

G General Experimental Workflow for Crystallization cluster_0 Preparation cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation & Drying A Select Solvent B Dissolve Crude Compound in Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General Experimental Workflow for Crystallization

Representative Signaling Pathway

Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[5][6][7]

G Imidazo[1,2-a]pyrazine Core in PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K inhibits

Caption: Imidazo[1,2-a]pyrazine Core in PI3K/Akt/mTOR Pathway Inhibition

References

Addressing regio-selectivity issues in Imidazo[1,2-a]pyrazine functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the chemical modification of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of achieving desired regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of electrophilic substitution on the imidazo[1,2-a]pyrazine ring system?

The most common and electronically favored site for electrophilic substitution on the imidazo[1,2-a]pyrazine core is the C3 position. This preference is attributed to the stability of the cationic intermediate formed during the reaction, where the positive charge can be effectively delocalized without disrupting the aromaticity of the pyrazine ring.[1] For certain reactions and with specific directing groups, functionalization at other positions such as C5, C6, and C8 is also possible.

Q2: How can I selectively achieve C3-functionalization?

For many electrophilic substitution reactions such as halogenation and nitration, C3 selectivity is often intrinsically favored. For instance, bromination with N-bromosuccinimide (NBS) in ethanol typically yields the 3-bromo-imidazo[1,2-a]pyrazine.[2] Similarly, nitration also predominantly occurs at the C3 position, and this selectivity can be enhanced by the presence of electron-donating groups at the C8 position.

Modern methods, such as calculation-driven regioselective metalation using organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allow for highly selective C3-functionalization. This approach involves a directed deprotonation at C3, followed by quenching with an electrophile.

Q3: Is it possible to functionalize the pyrazine ring (C5, C6, C8)?

Yes, functionalization of the pyrazine ring is achievable, although it often requires different strategies compared to C3-functionalization. Calculation-assisted methods have shown that by using a different organometallic reagent, such as TMP₂Zn·2MgCl₂·2LiCl, a regioselective switch can be achieved to favor functionalization at the C5 position. This is a thermodynamically driven process. Subsequent functionalization at other positions can then be performed. Palladium-catalyzed cross-coupling reactions can also be employed for selective C6 and C8 functionalization, particularly if a suitable leaving group (e.g., a halogen) is present at that position.

Q4: I am getting a mixture of regioisomers during halogenation. How can I improve the selectivity?

The formation of regioisomeric mixtures, particularly di-substituted products, can be a challenge in the halogenation of imidazo[1,2-a]pyrazines. Here are a few troubleshooting tips:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess (e.g., 1.2 equivalents) of NBS for bromination can help to favor mono-substitution at the C3 position.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to increase selectivity.

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Ethanol is a commonly used solvent for regioselective C3-bromination.

  • Protecting Groups: In some cases, the use of protecting groups on other reactive sites might be necessary to prevent unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield in C3-Arylation Reactions

Symptoms:

  • Poor conversion of the starting material.

  • Formation of significant amounts of side products.

  • Low isolated yield of the desired C3-arylated product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use freshly opened catalyst or a pre-catalyst that is activated in situ. Consider using a different palladium source or ligand.
Incorrect Ligand The choice of ligand is crucial for catalytic activity. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate.
Base Incompatibility The base used can significantly impact the reaction outcome. Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, Pivalic acid).
Sub-optimal Reaction Temperature The reaction temperature may need to be optimized. Try running the reaction at a higher or lower temperature to improve the yield.
Poor Substrate Solubility Ensure that your imidazo[1,2-a]pyrazine starting material is soluble in the reaction solvent at the reaction temperature. Consider using a different solvent or a co-solvent.
Issue 2: Difficulty in Achieving Regioselective Acylation (Friedel-Crafts Type)

Symptoms:

  • No reaction or very low conversion.

  • Formation of a complex mixture of products.

  • Acylation at an undesired position.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Deactivated Ring System The imidazo[1,2-a]pyrazine ring can be deactivated towards classical Friedel-Crafts acylation conditions, especially with electron-withdrawing substituents. Consider using a more reactive acylating agent or a stronger Lewis acid.
Lewis Acid Complexation The nitrogen atoms in the ring can coordinate with the Lewis acid, deactivating the catalyst and the substrate. Use of milder Lewis acids or alternative acylation methods may be necessary.
Alternative Acylation Methods Consider using a directed metalation approach. Deprotonation at the desired position with an organometallic base followed by quenching with an acyl chloride can provide high regioselectivity. For example, using TMPMgCl·LiCl can direct acylation to the C3 position.

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of Imidazo[1,2-a]pyrazine

This protocol describes a general procedure for the regioselective bromination of an 8-substituted-5-methyl-imidazo[1,2-a]pyrazine at the C3 position using N-bromosuccinimide (NBS).[2]

Materials:

  • 8-substituted-5-methyl-imidazo[1,2-a]pyrazine (1 mmol)

  • N-bromosuccinimide (NBS) (1.2 mmol)

  • Ethanol

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve the 8-substituted-5-methyl-imidazo[1,2-a]pyrazine (1 mmol) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid precipitate will form.

  • Filter the solid precipitate and wash it with cold water.

  • Dry the solid under vacuum to obtain the 3-bromo-8-substituted-5-methyl-imidazo[1,2-a]pyrazine.

Protocol 2: Calculation-Driven Regioselective C3-Magnesiation and Functionalization

This protocol outlines a modern approach for the highly regioselective functionalization of 6-chloroimidazo[1,2-a]pyrazine at the C3 position via a magnesiated intermediate.

Materials:

  • 6-chloroimidazo[1,2-a]pyrazine

  • TMPMgCl·LiCl (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., acyl chloride, alkyl halide)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere, dissolve 6-chloroimidazo[1,2-a]pyrazine in anhydrous THF.

  • Cool the solution to -60 °C.

  • Slowly add TMPMgCl·LiCl (1.2 equivalents) to the reaction mixture and stir for 30 minutes to form the C3-magnesiated intermediate.

  • Add the desired electrophile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 0.15–2 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Regioselectivity in the Functionalization of 6-chloroimidazo[1,2-a]pyrazine

ReagentPosition of FunctionalizationProductYield (%)
TMPMgCl·LiCl then I₂C36-chloro-3-iodoimidazo[1,2-a]pyrazine78
TMPMgCl·LiCl then Allyl BromideC33-allyl-6-chloroimidazo[1,2-a]pyrazine56
TMPMgCl·LiCl then PhCOClC3(6-chloroimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanone56
TMP₂Zn·2MgCl₂·2LiCl then I₂C56-chloro-5-iodoimidazo[1,2-a]pyrazine55
TMP₂Zn·2MgCl₂·2LiCl then Allyl BromideC55-allyl-6-chloroimidazo[1,2-a]pyrazine72
TMP₂Zn·2MgCl₂·2LiCl then PhCOClC5(6-chloroimidazo[1,2-a]pyrazin-5-yl)(phenyl)methanone65

Visualizations

Regioselectivity_Factors cluster_electrophilic Electrophilic Substitution cluster_organometallic Directed Organometallic Functionalization ES_Start Imidazo[1,2-a]pyrazine ES_Intermediate Cationic Intermediate ES_Start->ES_Intermediate Electrophile (E+) ES_Product C3-Functionalized Product ES_Intermediate->ES_Product -H+ OM_Start Imidazo[1,2-a]pyrazine OM_Intermediate Regioselective Metalation (e.g., C3-Magnesiation) OM_Start->OM_Intermediate Deprotonation OM_Base Organometallic Base (e.g., TMPMgCl·LiCl) OM_Product Regio-defined Product OM_Intermediate->OM_Product OM_Electrophile Electrophile (E-X) OM_Electrophile->OM_Product Quench

Caption: Factors influencing regioselectivity in imidazo[1,2-a]pyrazine functionalization.

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Optimization of Catalytic Conditions for Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyrazines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Imidazo[1,2-a]pyrazines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no desired Imidazo[1,2-a]pyrazine product. What are the possible causes and how can I improve the yield?

  • Answer: Low or no product yield is a common issue that can stem from several factors depending on the synthetic method employed. Here's a breakdown of potential causes and solutions:

    • Inactive Catalyst:

      • Possible Cause: The catalyst may have degraded due to improper storage or handling. For instance, some catalysts are sensitive to air or moisture.

      • Solution: Use a fresh batch of catalyst or purify the existing catalyst before use. Ensure proper storage conditions as per the manufacturer's instructions.

    • Sub-optimal Reaction Conditions:

      • Possible Cause: The reaction temperature, time, or solvent may not be optimal for the specific substrates being used.

      • Solution: Systematically screen different reaction parameters. For instance, in the iodine-catalyzed synthesis, while ethanol is a common solvent, other solvents like methanol, water, acetonitrile, or DCM can be tested.[1] Temperature can also be adjusted; while some methods work at room temperature, others may require heating.

    • Poor Quality Starting Materials:

      • Possible Cause: Impurities in the starting materials (aminopyrazine, aldehyde/ketone, etc.) can interfere with the reaction.

      • Solution: Purify the starting materials before use, for example, by recrystallization or column chromatography. Confirm the purity of starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

    • Side Reactions:

      • Possible Cause: Competing side reactions can consume starting materials and reduce the yield of the desired product. In the Groebke-Blackburn-Bienaymé (GBB) reaction, the formation of a Schiff base as a side product can occur.[2]

      • Solution: To minimize Schiff base formation in the GBB reaction, using an excess of the amidine component can be effective.[2] Monitoring the reaction by TLC or LC-MS can help identify the formation of major byproducts, and reaction conditions can be adjusted accordingly.

Issue 2: Difficulty in Product Purification

  • Question: I am struggling to purify my Imidazo[1,2-a]pyrazine product. What are some common impurities and effective purification strategies?

  • Answer: Purification challenges often arise from unreacted starting materials or the formation of closely related side products.

    • Common Impurities:

      • Unreacted 2-aminopyrazine or aldehyde/ketone.

      • Side products such as Schiff bases (in GBB reactions).

      • Polymeric materials or tars, especially if the reaction is run at high temperatures for extended periods.

    • Purification Strategies:

      • Column Chromatography: This is a widely used method for purifying Imidazo[1,2-a]pyrazine derivatives. A solvent system of ethyl acetate and hexane is often effective.[3]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.

      • Acid-Base Extraction: Since the Imidazo[1,2-a]pyrazine core is basic, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to precipitate the product, which can then be extracted with an organic solvent.

      • Sulfate Salt Formation: For industrial-scale purification in the GBB reaction, forming a sulfate salt of the product has been shown to be an efficient method.[4]

Issue 3: Reaction Fails with Specific Substrates

  • Question: My reaction works well for some substrates but fails or gives very low yields for others. Why is this happening and how can I address it?

  • Answer: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction's success.

    • Electronic Effects:

      • Possible Cause: The presence of strong electron-donating or electron-withdrawing groups on the aminopyrazine or the aldehyde/ketone can alter their reactivity. For instance, in some copper-catalyzed reactions, electron-rich substrates have been observed to yield better results than electron-deficient ones.[5]

      • Solution: The choice of catalyst and reaction conditions may need to be tailored to the specific substrates. For substrates with electron-withdrawing groups, a more active catalyst or higher reaction temperature might be necessary.

    • Steric Hindrance:

      • Possible Cause: Bulky substituents on the starting materials can sterically hinder the reaction, preventing the formation of the desired product.

      • Solution: In such cases, a less sterically demanding catalyst or a different synthetic route might be required. For example, a catalyst with a smaller ligand sphere could be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing Imidazo[1,2-a]pyrazines?

A1: The most prevalent and efficient methods include:

  • Iodine-Catalyzed Three-Component Condensation: This method is cost-effective, environmentally friendly, and often provides high yields at room temperature with a simple workup.[1][6]

  • Catalyst-Free Microwave-Assisted Synthesis: This approach is known for its significantly reduced reaction times and the use of green solvents like water or a mixture of water and isopropanol.[7][8]

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This is a powerful method for rapidly generating a library of diverse Imidazo[1,2-a]pyrazines from an aminopyrazine, an aldehyde, and an isocyanide.[4]

Q2: How do I choose the best catalytic method for my specific application?

A2: The choice of method depends on several factors:

  • Scale of Synthesis: For large-scale industrial synthesis, a scalable and cost-effective method like the optimized GBB reaction might be preferable.[4]

  • Desired Diversity: If you need to synthesize a large library of analogs, the GBB multicomponent reaction is an excellent choice.

  • Time Constraints: Microwave-assisted synthesis offers the fastest reaction times.[7]

  • "Green" Chemistry Considerations: Both the iodine-catalyzed and microwave-assisted methods are considered more environmentally benign than many traditional methods that use toxic catalysts and solvents.

Q3: What is the typical yield I can expect for Imidazo[1,2-a]pyrazine synthesis?

A3: Yields can vary significantly based on the chosen method and substrates. However, under optimized conditions, it is common to achieve good to excellent yields:

  • Iodine-Catalyzed Method: Yields are often reported in the range of 80-95%.

  • Microwave-Assisted Catalyst-Free Method: Excellent yields of 92-95% have been reported.[2]

  • Groebke-Blackburn-Bienaymé Reaction: Optimized industrial processes have achieved yields of up to 85%.[4]

Q4: Are there any known side reactions I should be aware of?

A4: Yes, the most commonly reported side reaction is the formation of a Schiff base intermediate, particularly in the Groebke-Blackburn-Bienaymé reaction. This can be minimized by using an excess of the amidine starting material.[2] Careful monitoring of the reaction progress can help in identifying and potentially mitigating other unforeseen side reactions.

Data Presentation

Table 1: Comparison of Catalytic Conditions for Imidazo[1,2-a]pyrazine Synthesis

MethodCatalystSolventTemperatureTimeTypical Yield (%)Reference
Iodine-Catalyzed5 mol% I₂EthanolRoom Temp.2-4 h85-95%[1]
Microwave-AssistedNoneWater/Isopropanol100-140 °C10-30 min90-95%[2][7]
GBB ReactionSc(OTf)₃ or HClO₄Methanol or EthanolRoom Temp. to 60 °C1-16 h70-85%[4]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines [6]

  • To a solution of 2-aminopyrazine (1 mmol) and an aryl aldehyde (1 mmol) in ethanol (10 mL), add tert-butyl isocyanide (1.2 mmol).

  • Add iodine (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 2-4 hours).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis of Imidazo[1,2-a]pyrazines [7]

  • In a microwave-safe vessel, combine the 2-aminopyrazine (1 mmol) and the α-bromoketone (1 mmol).

  • Add a mixture of water and isopropanol (e.g., 1:1 v/v, 5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).

  • After cooling, remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow_iodine_catalyzed start Start reactants Mix 2-aminopyrazine, aldehyde, and isocyanide in ethanol start->reactants catalyst Add Iodine (5 mol%) reactants->catalyst reaction Stir at Room Temperature (2-4 hours) catalyst->reaction workup Aqueous Workup (Ice water, Na2S2O3 wash) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Pure Imidazo[1,2-a]pyrazine purification->product

Caption: Workflow for Iodine-Catalyzed Imidazo[1,2-a]pyrazine Synthesis.

troubleshooting_low_yield start Low/No Product Yield cause1 Inactive Catalyst? start->cause1 cause2 Sub-optimal Conditions? start->cause2 cause3 Poor Starting Materials? start->cause3 cause4 Side Reactions? start->cause4 solution1 Use fresh/purified catalyst cause1->solution1 solution2 Screen temperature, solvent, time cause2->solution2 solution3 Purify starting materials cause3->solution3 solution4 Adjust stoichiometry (e.g., excess amidine for GBB) cause4->solution4

Caption: Troubleshooting Logic for Low Product Yield.

References

Preventing decomposition of Imidazo[1,2-A]pyrazin-3-OL during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-A]pyrazin-3-OL. The information provided aims to address common challenges encountered during the workup and purification of this compound, with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be decomposing during aqueous workup. What are the likely causes?

Decomposition of this compound during aqueous workup is often due to a combination of factors, primarily oxidation and potential pH instability. The Imidazo[1,2-a]pyrazine ring system is electron-rich, making it susceptible to oxidation, especially when substituted with an electron-donating hydroxyl group at the 3-position. Exposure to atmospheric oxygen, particularly under non-neutral pH conditions or in the presence of trace metal impurities, can accelerate degradation.

Q2: What is the general stability of the Imidazo[1,2-a]pyrazine core?

The Imidazo[1,2-a]pyrazine ring system itself is a robust heterocyclic scaffold. However, its stability can be significantly influenced by the nature and position of substituents. Electron-donating groups, such as the hydroxyl group in your compound, increase the electron density of the ring system, making it more prone to oxidation.

Q3: Are there any specific pH ranges I should avoid during extraction?

Q4: Can I use silica gel chromatography for purification?

Yes, but with caution. The slightly acidic nature of standard silica gel can potentially contribute to the decomposition of sensitive compounds. If you observe degradation on a TLC plate or during column chromatography, consider the following:

  • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This is a common practice for purifying acid-sensitive compounds.

  • Alternative Stationary Phases: Consider using a more inert stationary phase, such as alumina (neutral or basic), or C18-functionalized silica gel (reverse-phase chromatography).

  • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to ensure a faster elution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the workup and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Significant product loss and/or formation of colored impurities after aqueous extraction. Oxidation of the electron-rich 3-hydroxy-imidazo[1,2-a]pyrazine system by atmospheric oxygen.Work under an inert atmosphere: Perform all workup steps (extractions, solvent removal) under a blanket of nitrogen or argon. Use degassed solvents for extraction. Add an antioxidant: Introduce a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) to the reaction mixture before workup.
Streaking or decomposition observed on TLC plate (silica gel). The compound is sensitive to the acidic nature of the silica gel.Use deactivated TLC plates: Prepare TLC plates with a small percentage of triethylamine in the eluent to neutralize the acidic sites. Spot and develop quickly: Minimize the time the compound is exposed to the silica and air on the TLC plate.
Product degrades during column chromatography. Prolonged exposure to the stationary phase (silica or alumina) and air.Use a deactivated stationary phase: Slurry the silica gel with the eluent containing 1-2% triethylamine before packing the column. Perform flash chromatography: Use a higher flow rate to minimize the purification time. Consider reverse-phase chromatography: If the compound is sufficiently non-polar, purification on a C18 column may be a milder alternative.
Difficulty in removing polar impurities. The hydroxyl group makes the compound relatively polar.Liquid-liquid extraction: If the product is soluble in a less polar organic solvent, perform multiple extractions from the aqueous phase. Trituration: If the product is a solid, trituration with a solvent in which the impurities are soluble but the product is not can be an effective purification method.

Key Experimental Protocols

Protocol 1: General Workup Procedure Under Inert Atmosphere

This protocol is designed to minimize exposure to atmospheric oxygen.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature.

  • Inert Gas Blanket: Introduce a gentle stream of nitrogen or argon into the reaction flask. Maintain this positive pressure throughout the workup.

  • Quenching: If necessary, quench the reaction by slowly adding a degassed solution (e.g., water, saturated ammonium chloride).

  • Extraction: Transfer the mixture to a separatory funnel that has been purged with inert gas. Extract the product with a suitable, degassed organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with degassed solutions (e.g., saturated sodium bicarbonate, brine).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution under a positive pressure of inert gas into a round-bottom flask.

  • Solvent Removal: Concentrate the filtrate in vacuo. If the compound is suspected to be volatile, use a rotary evaporator with care.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is recommended if standard silica gel chromatography leads to decomposition.

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the eluent to a final concentration of 1-2% (v/v).

  • Pack the Column: Pack the column with the deactivated silica gel slurry.

  • Equilibrate the Column: Run the eluent containing triethylamine through the column until the eluent coming off is basic (test with pH paper).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect: Elute the column with the triethylamine-containing eluent and collect the fractions.

  • Analyze Fractions: Monitor the fractions by TLC (using deactivated plates).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.

Visualizing Potential Decomposition Pathways

The primary suspected decomposition pathway for this compound is oxidation. The electron-rich nature of the molecule, enhanced by the hydroxyl group, makes it a target for radical or two-electron oxidation processes, which can be initiated by oxygen, light, or trace metal contaminants.

DecompositionPathway This compound This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Radical Cation or Ketone) This compound->Oxidized_Intermediate [O] (Air, Light, Metal Traces) Decomposition_Products Decomposition Products (Colored, Polar Impurities) Oxidized_Intermediate->Decomposition_Products Further Reactions

Caption: Potential oxidative decomposition pathway of this compound.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to troubleshoot the decomposition of your compound during workup.

TroubleshootingFlowchart start Decomposition Observed During Workup is_aqueous Does the workup involve an aqueous wash? start->is_aqueous inert_atmosphere Implement inert atmosphere workup (Protocol 1) is_aqueous->inert_atmosphere Yes is_chromatography Is decomposition observed during chromatography? is_aqueous->is_chromatography No add_antioxidant Consider adding an antioxidant (e.g., BHT) inert_atmosphere->add_antioxidant add_antioxidant->is_chromatography deactivate_silica Use deactivated silica gel (Protocol 2) is_chromatography->deactivate_silica Yes end_persist Problem Persists: Consider alternative purification (e.g., crystallization, trituration) is_chromatography->end_persist No alternative_phase Try an alternative stationary phase (Alumina, C18) deactivate_silica->alternative_phase end_success Problem Resolved deactivate_silica->end_success If successful alternative_phase->end_success alternative_phase->end_persist If still persists

Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyrazin-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the enhancement of cell permeability for Imidazo[1,2-a]pyrazin-3-OL derivatives.

Troubleshooting Guide

This section addresses common issues encountered during experimental work to improve the cell permeability of this compound derivatives.

Issue / Observation Potential Cause(s) Recommended Action(s)
Low apparent permeability (Papp) in PAMPA assay. 1. High Polarity: The compound may have a high polar surface area (PSA) or a low lipophilicity (LogP), hindering its ability to passively diffuse across the artificial lipid membrane.[1][2] 2. Poor Solubility: The compound may have precipitated in the donor well, reducing the effective concentration available for permeation.1. Structural Modification: Introduce lipophilic groups to increase LogP or mask polar functional groups. Consider prodrug strategies to temporarily increase lipophilicity.[3][4] 2. Formulation: Use co-solvents or pH adjustments in the donor buffer to improve solubility. Ensure the concentration used is below the thermodynamic solubility limit.
High efflux ratio (>2) in Caco-2 assay. Active Efflux: The compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical membrane of Caco-2 cells and actively pump the compound out.[5][6][7]1. Inhibitor Studies: Repeat the Caco-2 assay in the presence of known P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) inhibitors. A significant increase in the A-B permeability and a decrease in the efflux ratio will confirm transporter involvement.[6][7] 2. Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters. This can involve altering charge, hydrogen bonding capacity, or overall shape.
Low compound recovery (<70%) in Caco-2 assay. 1. Poor Solubility: The compound may have precipitated in the apical or basolateral chambers. 2. Non-specific Binding: The compound may be binding to the plastic of the assay plate. 3. Cellular Metabolism: The compound may be metabolized by enzymes within the Caco-2 cells.[6] 4. Cellular Accumulation: The compound may be accumulating within the Caco-2 cell monolayer.[6]1. Solubility Enhancement: Modify the assay buffer (e.g., add a small percentage of a solubilizing agent like BSA or use a different pH) to improve solubility.[5] 2. Binding Reduction: Use low-binding plates for the assay. 3. Metabolic Stability: Analyze samples from the donor and receiver compartments using LC-MS/MS to check for the presence of metabolites. 4. Quantify Accumulation: Lyse the cells at the end of the experiment and quantify the amount of compound retained.
Inconsistent or highly variable permeability results. 1. Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions.[7] 2. Assay Conditions: Inconsistent incubation times, temperatures, or dosing concentrations. 3. Analytical Errors: Issues with the quantification method (e.g., LC-MS/MS).1. Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment. Perform a Lucifer yellow rejection test to confirm tight junction integrity.[7][8] 2. Standardize Protocol: Ensure all assay parameters are consistent across experiments. 3. Validate Analytical Method: Confirm the linearity, accuracy, and precision of the analytical method used for quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound derivatives that influence their cell permeability?

A1: The key properties are lipophilicity (logP/logD), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors.[2] Generally, higher lipophilicity and lower PSA are favorable for passive diffusion across cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and increased retention within the membrane, creating a parabolic relationship between lipophilicity and permeability.[9][10]

Q2: How can I rationally modify the structure of my this compound derivative to improve permeability?

A2: A common strategy is to increase the lipophilicity by adding non-polar functional groups (e.g., alkyl or aryl groups) or to decrease the PSA by masking polar groups (e.g., hydroxyl or amine groups) through chemical modification. The use of a prodrug approach, where a lipophilic moiety is attached to the parent drug and later cleaved in vivo, is also a highly effective strategy.[3][4]

Q3: What is the difference between the PAMPA and Caco-2 assays for assessing permeability?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[11][12] It is a high-throughput and cost-effective method for screening compounds based on passive permeability alone.[13] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and functional efflux transporters, mimicking the intestinal epithelium.[5][6] This assay provides more comprehensive information by assessing passive diffusion, active transport, and efflux mechanisms.[7][12]

Q4: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this suggest?

A4: This discrepancy strongly suggests that your compound is a substrate for active efflux transporters, such as P-gp or BCRP.[12] The compound can passively cross the lipid membrane in the PAMPA model, but in the Caco-2 model, it is actively pumped back into the apical (donor) compartment, resulting in low net permeability.

Q5: What are some common prodrug strategies for heterocyclic compounds like this compound derivatives?

A5: For hydroxyl groups, common prodrug strategies include esterification to form esters (e.g., pivaloyloxymethyl or S-acyl-2-thioethyl esters) that are cleaved by cellular esterases to release the active drug.[14] These lipophilic promoieties can significantly enhance membrane permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

Materials:

  • 96-well PAMPA plate system (e.g., Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully apply 5 µL of the artificial membrane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes.

  • Prepare Donor Solutions: Dilute the 10 mM test compound stock solution in PBS to a final concentration of 100 µM.

  • Add Donor Solutions: Add 200 µL of the diluted test compound solution to each well of the coated donor plate.

  • Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours with gentle shaking.[15]

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Caco-2 Bidirectional Permeability Assay

This protocol is for determining the permeability and efflux ratio of a compound using Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Hank's Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer yellow solution

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-24 days to allow for differentiation and monolayer formation.[5]

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Values should be >300 Ω·cm² for a confluent monolayer.[7]

    • Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Prepare Dosing Solutions: Dilute the test compound stock solution in HBSS (pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with warm HBSS.

    • Add the dosing solution to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber.

    • Incubate at 37°C for 2 hours with gentle shaking.[5]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Basolateral to Apical (B-A) Permeability:

    • Wash the cell monolayers with warm HBSS.

    • Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate and sample as described for the A-B direction.

  • Quantification and Calculation:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B) . An ER > 2 is indicative of active efflux.[6]

Data Presentation

Table 1: Physicochemical Properties and Permeability of this compound Derivatives

CompoundcLogPPSA (Ų)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
Parent-1 1.885.21.50.212.5
Analog-1A 2.585.25.20.810.2
Analog-1B 1.965.74.83.51.8
Prodrug-1C 3.270.115.112.31.2

Data are hypothetical and for illustrative purposes.

Visualizations

G cluster_0 Permeability Assessment Workflow Start Synthesize Derivative PAMPA PAMPA Screening (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Active Transport/Efflux) PAMPA->Caco2 High Papp Optimize Structural Modification (e.g., Prodrug Strategy) PAMPA->Optimize Low Papp Analyze Analyze Data (Papp, ER, Recovery) Caco2->Analyze Decision Permeability Goal Met? Analyze->Decision Decision->Optimize No Stop Lead Candidate Decision->Stop Yes Optimize->Start

Caption: Workflow for assessing and optimizing cell permeability.

G Apical Apical (Lumen) Basolateral Basolateral (Blood) Passive Passive Diffusion Efflux Efflux Transporter (e.g., P-gp, BCRP) Drug_Apical Drug Drug_Inside Drug Drug_Apical->Drug_Inside A-B Path Drug_Basolateral Drug Drug_Inside->Drug_Apical Efflux (B-A Path) Drug_Inside->Drug_Basolateral

Caption: Transport pathways across a Caco-2 cell monolayer.

References

Technical Support Center: Imidazo[1,2-a]pyrazine Compound Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of imidazo[1,2-a]pyrazine compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrazine compound shows high cytotoxicity in normal cell lines. What structural features might be contributing to this?

A1: High cytotoxicity in normal cell lines can be attributed to several structural features of the imidazo[1,2-a]pyrazine scaffold. The presence of certain functional groups and their positions on the heterocyclic ring system can significantly influence toxicity. For instance, unsubstituted or minimally substituted imidazo[1,2-a]pyrazines can exhibit broad cytotoxicity. The introduction of specific substituents can either mitigate or exacerbate this effect. Pay close attention to the nature and position of groups on the imidazole and pyrazine rings.

Q2: How can I modify my lead imidazo[1,2-a]pyrazine compound to reduce its toxicity while maintaining its therapeutic activity?

A2: Reducing toxicity while preserving efficacy, thereby improving the therapeutic index, is a key challenge in drug development. For imidazo[1,2-a]pyrazine compounds, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Guided Modification: Systematically synthesize and test analogs to understand the relationship between chemical structure and cytotoxicity. This can reveal which positions on the scaffold are sensitive to modification and which substituents are better tolerated by normal cells.

  • Bioisosteric Replacement: Replace promiscuous or toxic functional groups with bioisosteres that have similar physicochemical properties but a different toxicity profile.

  • Modulation of Physicochemical Properties: Fine-tuning properties like lipophilicity, solubility, and metabolic stability can alter the compound's distribution and clearance, potentially reducing off-target toxicity.

  • Targeted Delivery: Conjugating the compound to a targeting moiety (e.g., an antibody or peptide) can enhance its delivery to the target tissue or cells, thereby reducing systemic toxicity.

Q3: What are the common in vitro assays to evaluate the toxicity of my imidazo[1,2-a]pyrazine compounds?

A3: Several in vitro assays are routinely used to assess the cytotoxicity of novel compounds. The most common is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures the metabolic activity of cells as an indicator of cell viability. Other useful assays include:

  • LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

  • Apoptosis Assays: Methods like Annexin V/Propidium Iodide staining can help determine if the cytotoxicity is mediated by apoptosis or necrosis.

Troubleshooting Guides

Problem 1: Inconsistent results in MTT cytotoxicity assays.

  • Possible Cause 1: Compound Precipitation. Imidazo[1,2-a]pyrazine derivatives can have poor aqueous solubility.

    • Solution: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. Consider using a lower concentration of the compound or a different solvent system if solubility is a persistent issue.

  • Possible Cause 2: Interference with MTT Assay. Some compounds can directly reduce MTT or interfere with the formazan product, leading to false-positive or false-negative results.

    • Solution: Run a cell-free control where the compound is added to the culture medium with MTT but without cells. If a color change is observed, your compound is likely interfering with the assay, and an alternative cytotoxicity assay should be considered.

  • Possible Cause 3: Cell Seeding Density. Inconsistent cell numbers across wells can lead to variable results.

    • Solution: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. Allow cells to adhere and resume logarithmic growth before adding the test compound.

Problem 2: My compound is potent against cancer cells but also highly toxic to normal cells. How do I improve its selectivity?

  • Possible Cause: Off-target effects. The compound may be interacting with targets present in both cancerous and normal cells.

    • Solution 1: Structural Modification. As discussed in the FAQs, systematic structural modifications can help to dissociate the desired on-target activity from the off-target toxicity. For example, explore substitutions at different positions of the imidazo[1,2-a]pyrazine core. One study suggested that introducing a tert-butylamine group at the 3rd position can lead to a better therapeutic window.

    • Solution 2: Investigate the Mechanism of Toxicity. Understanding why the compound is toxic to normal cells can guide modifications. For example, if the toxicity is due to inhibition of a key metabolic enzyme, modifications could be made to reduce this interaction.

Quantitative Data Summary

The following tables summarize the cytotoxicity data of selected imidazo[1,2-a]pyrazine derivatives against various cancer and non-cancerous cell lines.

Compound IDCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Reference
10b Hep-220Vero76[1]
HepG218
MCF-721
A37516
12b Hep-211Vero91
HepG213
MCF-711
A37511
Various HeLa, MCF7No inhibition at 10 µg/mL--
3h --MCF-12ANot cytotoxic

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol provides a general guideline for assessing the cytotoxicity of imidazo[1,2-a]pyrazine compounds using the MTT assay.

Materials:

  • Imidazo[1,2-a]pyrazine compound of interest

  • Sterile, 96-well flat-bottom plates

  • Appropriate cell line (e.g., Vero for normal, cancer cell line of interest)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the imidazo[1,2-a]pyrazine compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% DMSO).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathways

Toxicity_Signaling_Pathways

Experimental Workflow

MTT_Assay_Workflow

Logical Relationships

Toxicity_Reduction_Strategy

References

Improving the pharmacokinetic properties of Imidazo[1,2-A]pyrazin-3-OL analogs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imidazo[1,2-a]pyrazin-3-ol Analogs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the development of this compound analogs. The information is designed to assist with common challenges encountered during the optimization of pharmacokinetic (PK) properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with this compound analogs?

The imidazopyrazine core can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. Common metabolic hotspots include the pyrazine ring and any appended alkyl or aryl groups. Hydroxylation is a frequent metabolic pathway. To identify specific metabolic liabilities, it is recommended to perform in vitro metabolic stability assays using liver microsomes or hepatocytes and subsequently identify the metabolites using mass spectrometry.

Q2: My this compound analog shows high in vitro potency but poor in vivo efficacy. What are the likely causes?

Poor in vivo efficacy despite good in vitro potency is often attributable to suboptimal pharmacokinetic properties. The primary factors to investigate are:

  • Poor Absorption: The compound may have low intestinal permeability or be subject to efflux by transporters such as P-glycoprotein (P-gp).

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

  • Rapid Clearance: The compound may be quickly eliminated from the body, resulting in a short half-life.

  • Low Target Tissue Exposure: The compound may not be distributing effectively to the desired site of action.

A systematic evaluation of these parameters through dedicated in vitro and in vivo DMPK (Drug Metabolism and Pharmacokinetics) studies is crucial.

Q3: How can I improve the aqueous solubility of my lead compounds?

Poor aqueous solubility is a common challenge that can limit oral absorption and formulation development. Strategies to enhance solubility include:

  • Introduction of Polar Functional Groups: Incorporating groups such as amines, alcohols, or amides can increase polarity and improve solubility.

  • Salt Formation: If the compound has a basic or acidic handle, forming a pharmaceutically acceptable salt can significantly improve solubility.

  • Prodrug Approaches: A more soluble prodrug can be designed to release the active parent compound in vivo.

  • Formulation Strategies: Utilizing techniques such as co-solvents, surfactants, or amorphous solid dispersions can enhance the solubility of the compound in a formulation.

Troubleshooting Guides

Issue 1: High In Vitro Clearance in Liver Microsomes

Problem: Your this compound analog demonstrates high intrinsic clearance (Clint) in a liver microsomal stability assay, suggesting rapid metabolic breakdown.

Troubleshooting Steps:

  • Identify Metabolic Hotspots:

    • Perform metabolite identification studies using high-resolution mass spectrometry to pinpoint the sites of metabolic modification.

    • Consider using deuterium substitution at suspected metabolic hotspots (the "deuterium switch") to slow down metabolism at that position.

  • Structure-Activity Relationship (SAR) Guided Modification:

    • Synthesize analogs with modifications at the identified metabolic hotspots. For example, introduce electron-withdrawing groups to decrease the electron density of susceptible aromatic rings, thereby reducing their susceptibility to oxidation.

    • Steric hindrance can also be employed by introducing bulky groups near the metabolic site to shield it from enzymatic attack.

  • CYP Inhibition Profile:

    • Determine which specific CYP isozymes are responsible for the metabolism of your compound using recombinant CYP enzymes or specific chemical inhibitors. This can guide more targeted chemical modifications.

Issue 2: Low Permeability in Caco-2 Assays

Problem: Your compound exhibits low apparent permeability (Papp) in a Caco-2 permeability assay, indicating poor potential for oral absorption.

Troubleshooting Steps:

  • Assess Efflux Ratio:

    • Calculate the efflux ratio by comparing the permeability in the basolateral-to-apical (B-A) direction with the apical-to-basolateral (A-B) direction. An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.

  • Mitigate Efflux:

    • If efflux is confirmed, medicinal chemistry strategies to reduce P-gp liability include:

      • Reducing the number of hydrogen bond donors.

      • Increasing polarity.

      • Introducing a carboxylic acid group.

  • Improve Passive Permeability:

    • If the low permeability is not due to efflux, focus on improving the physicochemical properties that govern passive diffusion:

      • Optimize lipophilicity (LogP/LogD). A LogP in the range of 1-3 is often optimal for oral absorption.

      • Reduce the polar surface area (PSA). A PSA below 140 Ų is generally desirable.

      • Decrease the rotatable bond count to improve conformational rigidity.

Data Presentation

Table 1: In Vitro Pharmacokinetic Profile of this compound Analogs

Compound IDMW ( g/mol )LogPAqueous Solubility (µM)Human Liver Microsomal Clint (µL/min/mg)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
IZP-001350.43.251501.55.2
IZP-002364.42.825855.82.1
IZP-003378.53.524512.31.5
IZP-004392.52.550258.11.2

Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)

Compound IDCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)T₁/₂ (h)Oral Bioavailability (%)
IZP-0011501.04502.515
IZP-0024500.518004.245
IZP-0038001.048006.865
IZP-0046500.539005.558

Experimental Protocols

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin or other suitable compound)

  • 96-well plates

  • Incubator shaker

Procedure:

  • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

  • In a 96-well plate, add the phosphate buffer.

  • Add the human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with the internal standard to stop the reaction.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell line as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)

  • Test compound stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Lucifer yellow (as a marker for monolayer integrity)

  • 96-well plates

  • Plate reader for fluorescence measurement

Procedure:

  • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

  • For apical-to-basolateral (A-B) permeability, add the test compound solution (e.g., 10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

  • For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At a specified time point (e.g., 2 hours), take samples from both the donor and receiver compartments.

  • Assess the integrity of the cell monolayer by measuring the flux of Lucifer yellow.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Visualizations

G cluster_discovery Drug Discovery Workflow Hit Identification Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Potency & Selectivity Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Improve ADME Candidate Selection Candidate Selection Lead Optimization->Candidate Selection In Vivo Efficacy

Caption: A simplified workflow for drug discovery.

G cluster_pk In Vivo Pharmacokinetic Experiment Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Time Points Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Concentration vs. Time

Caption: Workflow of an in vivo pharmacokinetic study.

G Poor In Vivo Efficacy Poor In Vivo Efficacy Low Oral Bioavailability Low Oral Bioavailability Poor In Vivo Efficacy->Low Oral Bioavailability High Clearance High Clearance Poor In Vivo Efficacy->High Clearance Low Permeability Low Permeability Low Oral Bioavailability->Low Permeability Metabolic Instability Metabolic Instability Low Oral Bioavailability->Metabolic Instability Efflux Substrate Efflux Substrate Low Permeability->Efflux Substrate Efflux Ratio > 2? Metabolite ID Metabolite ID Metabolic Instability->Metabolite ID Modify Structure Modify Structure Efflux Substrate->Modify Structure Metabolite ID->Modify Structure

Caption: Troubleshooting poor in vivo efficacy.

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyrazin-3-ol and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of Imidazo[1,2-a]pyrazin-3-ol, existing in tautomeric equilibrium with Imidazo[1,2-a]pyrazin-3(7H)-one, and other key Imidazo[1,2-a]pyrazine derivatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutics.

Performance Comparison: Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The substitutions at the C2, C3, and C8 positions of the core scaffold play a crucial role in modulating their potency and selectivity.

While specific comparative data for the parent this compound is limited in publicly available research, extensive studies on its derivatives provide valuable structure-activity relationship (SAR) insights. The following tables summarize the in vitro anticancer activity (IC50 values) of various Imidazo[1,2-a]pyrazine and related Imidazo[1,2-a]pyridine derivatives against several cancer cell lines.

Table 1: Anticancer Activity of 3-Amino-Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound IDR2 SubstituentR3 SubstituentCell LineIC50 (µM)Reference
10b 4-Aminophenyltert-ButylamineHep-220[1]
HepG218[1]
MCF-721[1]
A37516[1]
10i 4-Nitrophenyltert-ButylamineMCF-717[1]
A37516[1]
10k 4-AminophenylCyclohexylamine--[1]
10d 4-AminophenylNH2--[1]
12b (pyridine)4-Aminophenyltert-ButylamineHep-211[1]
HepG213[1]
MCF-711[1]
A37511[1]

Note: Imidazo[1,2-a]pyridine derivatives (e.g., 12b) are included for structural and activity comparison, showing that the pyridine analogue can exhibit more potent anticancer effects.[1]

Table 2: Anticancer Activity of Other Substituted Imidazo[1,2-a]pyrazine Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
3c 2-(pyridin-4-yl), 3-benzylMCF76.66 (average)[2]
HCT116[2]
K652[2]
IP-5 (pyridine)Not specifiedHCC193745[3]
IP-6 (pyridine)Not specifiedHCC193747.7[3]
IP-7 (pyridine)Not specifiedHCC193779.6[3]

Performance Comparison: Enzyme Inhibition

Certain Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression and immune regulation.

Table 3: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDTarget EnzymeIC50Reference
3c CDK90.16 µM[2]
9 CDK97.88 µM[2]
10 CDK95.12 µM[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyrazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyrazine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect key proteins involved in the apoptotic signaling pathway, such as caspases and their cleavage products.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The expression levels of the target proteins are normalized to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Several Imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrazine derivatives.

cGAS-STING Signaling Pathway

Recent studies have explored the role of Imidazo[1,2-a]pyrazine derivatives as modulators of the cGAS-STING pathway, which is involved in the innate immune response to cytosolic DNA and has implications for cancer immunotherapy.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation Interferon Type I Interferon Production IRF3->Interferon Induces Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->STING Modulation

Caption: cGAS-STING signaling pathway and the modulatory effect of Imidazo[1,2-a]pyrazine derivatives.

General Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and mechanistic evaluation of novel Imidazo[1,2-a]pyrazine derivatives as potential anticancer agents.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis Synthesis Compound Synthesis (Imidazo[1,2-a]pyrazine Derivatives) MTT MTT Assay (Multiple Cancer Cell Lines) Synthesis->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) IC50->Apoptosis WesternBlot Western Blot Analysis (Apoptosis & Signaling Proteins) IC50->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Pathway_Inhibition Targeted Pathway Inhibition Assays WesternBlot->Pathway_Inhibition

Caption: A general workflow for the evaluation of Imidazo[1,2-a]pyrazine derivatives as anticancer agents.

Conclusion

The Imidazo[1,2-a]pyrazine scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. While direct comparative data for this compound is not extensively available, the wealth of information on its derivatives highlights the significant impact of substitutions at various positions on their biological activity. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provides a valuable resource for researchers engaged in the design and optimization of new Imidazo[1,2-a]pyrazine-based drug candidates. Further investigation into the direct comparison of the parent 3-hydroxy/oxo scaffold with its substituted counterparts is warranted to fully elucidate the structure-activity relationships within this promising class of compounds.

References

A Comparative Analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthesis, chemical properties, and biological activities of two closely related heterocyclic scaffolds, Imidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyridines, reveals distinct profiles that researchers and drug development professionals can leverage for targeted therapeutic design. While both structures offer significant potential in medicinal chemistry, their nuanced differences in anticancer and anti-inflammatory activities are of particular interest.

This guide provides a comparative analysis of these two scaffolds, with a focus on Imidazo[1,2-a]pyrazin-3-ol and its tautomeric form, Imidazo[1,2-a]pyrazin-3(7H)-one, against the broader class of Imidazo[1,2-a]pyridines. The information presented is supported by experimental data and detailed methodologies to aid in the design of future research and development endeavors.

Synthesis and Chemical Properties: A Tale of Two Rings

The synthesis of both Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines is well-established, with several versatile methods available to researchers. The classical approach for both scaffolds involves the condensation of a 2-aminoheterocycle (2-aminopyridine or 2-aminopyrazine) with an α-haloketone. However, multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for generating diverse libraries of these compounds.

One notable MCR is the three-component condensation of a 2-aminoheterocycle, an aldehyde, and an isonitrile. This method allows for the facile introduction of a wide range of substituents at various positions on the imidazo-fused ring system. For instance, an iodine-catalyzed one-pot, three-component condensation has been successfully employed for the synthesis of both Imidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyridines.

Regarding this compound, it is important to consider its potential tautomerism with Imidazo[1,2-a]pyrazin-3(7H)-one. This keto-enol tautomerism can significantly influence the compound's chemical reactivity and biological activity. While specific studies on the "-ol" form are limited, research on the "-one" derivative provides valuable insights into the functional potential of this substitution pattern.

Comparative Biological Activities: Anticancer and Anti-inflammatory Potential

Both Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. Extensive research has highlighted their potential as anticancer and anti-inflammatory agents.

Anticancer Activity

A direct comparative study on the anticancer activity of a series of Imidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyridines revealed that the Imidazo[1,2-a]pyridine derivatives generally exhibited more significant anticancer activities.[1] The study evaluated the compounds against four cancer cell lines (Hep-2, HepG2, MCF-7, and A375) and a normal cell line (Vero).

One of the most potent compounds identified was an Imidazo[1,2-a]pyridine derivative, 12b , which displayed IC50 values of 11 μM against Hep-2, 13 μM against HepG2, and 11 μM against both MCF-7 and A375 cell lines.[1] In contrast, the most active Imidazo[1,2-a]pyrazine derivative, 10b , showed IC50 values of 20 μM, 18 μM, 21 μM, and 16 μM against the same cell lines, respectively.[1]

The mechanism of action for the anticancer effects of these compounds often involves the induction of apoptosis and cell cycle arrest. For example, some Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR signaling pathway, a critical pathway for cancer cell survival and proliferation.

Anti-inflammatory Activity

Both scaffolds have also demonstrated promising anti-inflammatory properties. Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of inflammatory cytokine production. In one study, a series of Imidazo[1,2-a]pyrazine derivatives were evaluated for their ability to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Several compounds showed significant inhibitory activity, suggesting their potential for the treatment of inflammatory diseases.

Similarly, Imidazo[1,2-a]pyridine derivatives have been developed as potent anti-inflammatory agents. Their mechanism of action can involve the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data Summary

Compound ClassCompoundTarget Cell LineIC50 (μM)Reference
Imidazo[1,2-a]pyridine 12bHep-211[1]
HepG213[1]
MCF-711[1]
A37511[1]
Imidazo[1,2-a]pyrazine 10bHep-220[1]
HepG218[1]
MCF-721[1]
A37516[1]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines via Three-Component Condensation

A mixture of the respective 2-aminoheterocycle (2-aminopyridine or 2-aminopyrazine) (1 mmol), an aldehyde (1 mmol), and an isonitrile (1.2 mmol) in a suitable solvent (e.g., methanol) is stirred at room temperature or heated under reflux. A catalytic amount of an acid or a Lewis acid (e.g., iodine) can be added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HepG2, MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 μL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Western Blot Analysis

Cancer cells are treated with the test compounds for the indicated time. After treatment, the cells are harvested and lysed in RIPA buffer containing a protease inhibitor cocktail. The protein concentration of the lysates is determined using the BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, cleaved caspase-3) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

G cluster_synthesis General Synthetic Pathway Aminoheterocycle 2-Aminopyridine or 2-Aminopyrazine Intermediate Intermediate Complex Aminoheterocycle->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Isonitrile Isonitrile Isonitrile->Intermediate Catalyst Catalyst (e.g., Iodine) Catalyst->Intermediate Product Imidazo[1,2-a]pyridine or Imidazo[1,2-a]pyrazine Intermediate->Product

Caption: General three-component reaction for the synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines.

G cluster_akt_pathway Simplified AKT/mTOR Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

G cluster_workflow Anticancer Drug Screening Workflow start Start synthesis Compound Synthesis start->synthesis mtt_assay MTT Assay for Cytotoxicity (IC50) synthesis->mtt_assay cell_culture Cancer Cell Culture cell_culture->mtt_assay western_blot Western Blot for Mechanism of Action mtt_assay->western_blot data_analysis Data Analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for screening anticancer compounds.

Conclusion

The comparative analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine scaffolds underscores their significant and distinct potential in drug discovery. While both demonstrate valuable biological activities, the available data suggests that Imidazo[1,2-a]pyridines may hold a slight edge in terms of anticancer potency. The versatility in the synthesis of both scaffolds, particularly through multicomponent reactions, allows for extensive structural modifications to fine-tune their pharmacological profiles. Further research, especially into the specific properties of this compound and its derivatives, is warranted to fully elucidate the therapeutic potential of this chemical space. This guide provides a foundational understanding for researchers to navigate the selection and design of these promising heterocyclic systems for the development of novel therapeutics.

References

Comparative Analysis of Imidazo[1,2-A]pyrazin-3-OL-Based Kinase Inhibitor ETP-46321 and Alternative PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the Imidazo[1,2-a]pyrazin-3-OL derivative, ETP-46321, with two alternative Phosphoinositide 3-kinase (PI3K) inhibitors: Pictilisib (GDC-0941) and Omipalisib (GSK2126458). The information presented herein is intended to offer an objective overview of their selectivity and potential off-target effects, supported by available experimental data.

Introduction to this compound Derivatives in Kinase Inhibition

The Imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in the development of novel kinase inhibitors. Derivatives of this heterocyclic system have been shown to target a range of kinases, with a notable focus on the PI3K family. ETP-46321 is a potent and orally bioavailable PI3K inhibitor based on this scaffold, demonstrating significant anti-tumor activity in preclinical models.[1][2] Understanding the cross-reactivity profile of such inhibitors is paramount in drug development to anticipate potential polypharmacology and off-target toxicities.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activities of ETP-46321, Pictilisib, and Omipalisib against the four Class I PI3K isoforms and other key kinases. This data, compiled from various biochemical assays, provides a snapshot of their relative potencies and selectivities.

Target Kinase ETP-46321 Pictilisib (GDC-0941) Omipalisib (GSK2126458)
PI3Kα (p110α)K_iapp_ = 2.3 nM[3]IC_50_ = 3 nM[4]K_i = 0.019 nM[5][6]
PI3Kβ (p110β)K_iapp_ = 170 nM[3]IC_50_ = 33 nMK_i = 0.13 nM[5][6]
PI3Kδ (p110δ)K_iapp_ = 14.2 nM[3]IC_50_ = 3 nM[4]K_i = 0.024 nM[5][6]
PI3Kγ (p110γ)>200-fold less potent than PI3Kα[1]IC_50_ = 75 nMK_i = 0.06 nM[5][6]
mTORIC_50_ > 5 µM[1]193-fold less active than against PI3KαK_i = 0.18 nM (mTORC1), 0.3 nM (mTORC2)[5][6]
DNA-PKIC_50_ > 5 µM[1]--
Broader Kinase PanelNo significant inhibition of 287 other protein kinases[1]--

Note: IC_50_ and K_i_ values represent the concentration of the inhibitor required to achieve 50% inhibition and the inhibition constant, respectively. Lower values indicate higher potency. K_iapp_ is the apparent inhibition constant.

Signaling Pathway and Experimental Workflow

To provide a contextual understanding of the inhibitors' mechanism of action and the methods used for their characterization, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for kinase inhibitor profiling.

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (e.g., ETP-46321) Inhibitor->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Kinase_Profiling_Workflow start Start: Kinase & Substrate Preparation compound_prep Compound Serial Dilution (e.g., ETP-46321) start->compound_prep reaction Kinase Reaction: Kinase + Substrate + ATP + Compound start->reaction compound_prep->reaction detection Detection (e.g., ADP-Glo, HTRF) reaction->detection data_analysis Data Analysis: IC50/Ki Determination detection->data_analysis end End: Cross-reactivity Profile data_analysis->end

Caption: Kinase Inhibitor Profiling Workflow.

Experimental Protocols

The determination of kinase inhibition profiles is crucial for characterizing the selectivity of compounds like ETP-46321. Below is a generalized protocol for a common biochemical kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

Objective: To determine the potency and selectivity of a test compound (e.g., ETP-46321) against a panel of kinases.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Generalized Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase and its specific substrate.

    • Add serially diluted test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP and converts the ADP produced to ATP.

    • Incubate the plate to allow for the complete conversion of ADP to ATP.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to measure the newly synthesized ATP.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC_50_ value for the test compound against each kinase.

Alternative Assay - HTRF® Kinase Assay:

Homogeneous Time-Resolved Fluorescence (HTRF) assays are another common method. In this format, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody brings the europium donor and a streptavidin-XL665 acceptor into proximity, generating a FRET signal. The signal intensity is proportional to the kinase activity.

Conclusion

The Imidazo[1,2-a]pyrazine derivative ETP-46321 demonstrates potent and selective inhibition of PI3Kα and PI3Kδ.[1][3] When compared to Pictilisib and Omipalisib, ETP-46321 shows a distinct selectivity profile, particularly with its significantly lower potency against mTOR.[1] Omipalisib, in contrast, is a potent dual PI3K/mTOR inhibitor.[5][6] Pictilisib exhibits pan-Class I PI3K inhibition with moderate selectivity against different isoforms.[7][4] The high selectivity of ETP-46321 for specific PI3K isoforms over a broad range of other kinases suggests a potentially more targeted therapeutic window with fewer off-target effects. This comparative guide underscores the importance of comprehensive cross-reactivity profiling in the development of kinase inhibitors and highlights the distinct characteristics of ETP-46321 within the landscape of PI3K-targeted therapies.

References

Structure-activity relationship (SAR) studies of Imidazo[1,2-A]pyrazin-3-OL analogs.

Author: BenchChem Technical Support Team. Date: November 2025

A series of novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant properties, drawing inspiration from the core structure of imidazo[1,2-a]pyrazin-3-(7H)-one. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, presenting quantitative data on their free radical scavenging activity and detailing the experimental protocols used for their evaluation. The insights from these studies are valuable for researchers and professionals in drug development seeking to design potent antioxidant agents based on the imidazo[1,2-a]pyrazine scaffold.

Structure-Activity Relationship Analysis

The antioxidant activity of the synthesized imidazo[1,2-a]pyrazine analogs was quantified by determining their IC50 values for DPPH radical scavenging activity. The results, summarized in the table below, indicate a clear relationship between the structural modifications at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine core and their antioxidant potential. Ascorbic acid was used as a standard for comparison.

Notably, the introduction of an amino group at the C8 position was found to significantly enhance the antioxidant activity. For instance, compounds 5d , 5h , and 6b demonstrated promising antioxidant activity, with IC50 values comparable to that of the standard, ascorbic acid. In contrast, unsubstituted imidazo[1,2-a]pyrazines, such as compounds 4a and 6a , exhibited considerably higher IC50 values, indicating lower antioxidant potency.

Table 1: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives
CompoundR1R2R3R4IC50 (μM)
4a HPhenylHH28.14
4c H4-ChlorophenylHH12.51
4f H4-NitrophenylHH10.23
5a HPhenylHMorpholino14.26
5b HPhenylHPyrrolidino13.84
5c H4-ChlorophenylHMorpholino12.11
5d H4-ChlorophenylHPyrrolidino9.87
5f H4-NitrophenylHMorpholino10.12
5h H4-NitrophenylH4-methylpiperazin-1-yl8.93
6a HPhenylBrH22.43
6b HPhenylBrMorpholino8.54
Ascorbic Acid ----5.84

Experimental Protocols

The evaluation of the antioxidant activity of the imidazo[1,2-a]pyrazine analogs was conducted using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

DPPH Radical Scavenging Assay:

  • A stock solution of DPPH (0.004% w/v) was prepared in methanol.

  • Different concentrations of the test compounds and the standard (ascorbic acid) were prepared in methanol.

  • 1 mL of the DPPH solution was added to 1 mL of each test compound and standard solution at varying concentrations.

  • The mixtures were shaken and allowed to stand at room temperature in the dark for 30 minutes.

  • The absorbance of the resulting solutions was measured at 517 nm using a UV-Vis spectrophotometer.

  • The percentage of inhibition of DPPH radical was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound required to inhibit 50% of the DPPH radicals, was determined by plotting the percentage of inhibition against the concentration of the compound.

Synthesis and Evaluation Workflow

The general workflow for the synthesis and biological evaluation of the imidazo[1,2-a]pyrazine analogs is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (α-aminopyrazines, α-halocarbonyls) B Condensation A->B C Imidazo[1,2-a]pyrazine Core B->C D Electrophilic Substitution (e.g., Bromination) C->D E Further Functionalization (e.g., Amination) D->E F Purification and Characterization E->F G Synthesized Analogs F->G Test Compounds H Antioxidant Activity Assay (DPPH Radical Scavenging) G->H I Data Analysis (IC50 Determination) H->I J SAR Analysis I->J

Caption: General workflow for the synthesis and antioxidant evaluation of Imidazo[1,2-a]pyrazine analogs.

Head-to-Head Comparison: A Novel Imidazo[1,2-A]pyrazine Derivative Versus Commercial Drugs in Melanoma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of a novel Imidazo[1,2-a]pyrazine derivative, compound 18h, reveals its potent anti-melanoma activity, positioning it as a promising candidate for further preclinical and clinical investigation. This guide provides a head-to-head comparison of compound 18h with two commercially available drugs for melanoma, Dacarbazine and Trametinib, supported by experimental data and detailed methodologies.

Executive Summary

Melanoma, the most aggressive form of skin cancer, necessitates the development of novel and more effective therapeutic agents. The Imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework in medicinal chemistry due to its diverse biological activities. This report focuses on a specific derivative, designated as compound 18h, which has demonstrated exceptional potency against the A375P human melanoma cell line.[1] To contextualize its potential, we compare its in vitro efficacy with Dacarbazine, a conventional chemotherapeutic agent, and Trametinib, a targeted MEK inhibitor.

Data Presentation: In Vitro Cytotoxicity against A375 Melanoma Cells

The following table summarizes the 50% inhibitory concentration (IC50) values of the compared compounds against the A375 human melanoma cell line. Lower IC50 values indicate higher potency.

CompoundIC50 (A375 Cells)Drug Class
Imidazo[1,2-a]pyrazine 18h < 0.06 µMImidazo[1,2-a]pyrazine Derivative
Dacarbazine ~1113 µM (after 72h)Alkylating Agent
Trametinib ~1.6 nMMEK Inhibitor

Note: Data for compound 18h is from Garamvölgyi et al. on the A375P cell line. Data for Dacarbazine is from a study on the A375 cell line. Data for Trametinib is from the Genomics of Drug Sensitivity in Cancer Project (GDSC) database for the A375 cell line.

Mechanism of Action

Imidazo[1,2-a]pyrazine Derivatives: The precise mechanism of action for compound 18h has not been fully elucidated. However, various derivatives of the imidazo[1,2-a]pyridine and pyrazine scaffolds have been reported to exert their anticancer effects through multiple pathways. Some have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Others have been identified as inhibitors of the Gαq/11 signaling pathway.[3] Furthermore, several studies suggest that compounds with this scaffold can inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in melanoma.

Dacarbazine: As an alkylating agent, dacarbazine is a non-specific chemotherapy drug. It methylates guanine bases in DNA, leading to DNA damage and inhibition of DNA and RNA synthesis. This ultimately induces apoptosis in rapidly dividing cancer cells.

Trametinib: Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase) enzymes. MEK proteins are key components of the MAPK (RAS-RAF-MEK-ERK) signaling pathway, which is frequently hyperactivated in melanoma due to mutations in the BRAF or NRAS genes. By inhibiting MEK, Trametinib blocks downstream signaling, leading to decreased cell proliferation and survival.

Signaling Pathway Diagrams

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Trametinib Trametinib Trametinib->MEK

Caption: The MAPK signaling pathway and the inhibitory action of Trametinib on MEK.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Imidazo_Derivative Imidazo[1,2-a]pyrazine Derivative (18h) Imidazo_Derivative->PI3K Potential Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of Imidazo[1,2-a]pyrazine derivatives.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound against a melanoma cell line, such as A375, using the MTT assay.

1. Cell Culture and Seeding:

  • A375 human melanoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., Imidazo[1,2-a]pyrazine 18h, Dacarbazine, Trametinib) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in the cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Assay:

  • Following the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated to ensure complete dissolution of the crystals.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Conclusion

The Imidazo[1,2-a]pyrazine derivative 18h demonstrates remarkable in vitro potency against the A375P human melanoma cell line, with an IC50 value significantly lower than that of the standard chemotherapeutic agent Dacarbazine. While its potency is in a similar nanomolar range to the targeted inhibitor Trametinib, the potential for a novel mechanism of action, possibly through the inhibition of the PI3K/AKT/mTOR pathway, makes it an exciting candidate for further development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully assess its therapeutic potential in the treatment of melanoma.

References

Illuminating Target Engagement: A Comparative Guide to Confirming Imidazo[1,2-A]pyrazin-3-OL Activity in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methodologies for confirming the cellular target engagement of Imidazo[1,2-A]pyrazin-3-OL and related compounds, with a focus on providing actionable experimental data and detailed protocols.

The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. One notable example is the potent Aurora kinase inhibitor, SCH 1473759, an imidazo-[1,2-a]-pyrazine derivative. This compound's journey from a modest cellular potency inhibitor to a picomolar kinase inhibitor with in vivo efficacy underscores the importance of robust cellular target engagement assays.[1][2] This guide will use the characterization of this Aurora kinase inhibitor as a primary example and compare it with alternative, widely-used target engagement technologies.

Comparison of Cellular Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput. Below is a comparison of key methods.

Assay Method Principle Advantages Limitations Typical Quantitative Output
Phospho-Protein Inhibition Assay (Flow Cytometry) Measures the inhibition of phosphorylation of a downstream substrate of the target kinase upon compound treatment.Direct measure of target's catalytic activity in cells; single-cell resolution; can be multiplexed.Requires a known and measurable downstream substrate; antibody availability and specificity are crucial.IC50 (concentration for 50% inhibition of phosphorylation)
Cell Cycle Analysis (Endoreduplication) Quantifies the phenotypic outcome of inhibiting cell cycle kinases, such as Aurora kinases, leading to cells with >4N DNA content.Confirms the functional consequence of target engagement in a physiological context.Indirect measure of target engagement; not applicable to all targets; lower throughput.Cmin (minimum concentration to induce a phenotype)
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.Label-free; applicable to a wide range of targets without modification of the compound; can be performed in cells and tissues.Target must exhibit a thermal shift upon ligand binding; can be technically demanding.EC50 (concentration for 50% maximal stabilization)
Drug Affinity Responsive Target Stability (DARTS) Relies on the principle that small molecule binding can protect a protein from proteolysis.Label-free; does not require compound modification; can be used for target identification.Dependent on the presence of protease-sensitive sites near the binding pocket; may not be suitable for all proteins.Relative band intensity on a western blot, can be used to estimate binding affinity.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.High sensitivity and quantitative; real-time measurement of binding in live cells; suitable for high-throughput screening.Requires genetic modification of the target protein; necessitates a specific fluorescent tracer.IC50 (from competitive displacement of the tracer)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation.

Protocol 1: Phospho-Histone H3 Inhibition Assay via Flow Cytometry

This protocol is adapted for measuring the inhibition of Aurora B kinase activity by assessing the phosphorylation of its substrate, Histone H3 at Serine 10.

1. Cell Culture and Treatment:

  • Seed HCT116 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the this compound compound (e.g., SCH 1473759) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Fixation and Permeabilization:

  • Harvest the cells and transfer to a 96-well V-bottom plate.

  • Wash the cells with PBS and then fix by adding 100 µL of 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilize the cells by adding 100 µL of ice-cold 90% methanol and incubating for 30 minutes on ice.

3. Antibody Staining:

  • Wash the cells twice with FACS buffer (PBS with 1% BSA).

  • Resuspend the cells in 50 µL of FACS buffer containing an anti-phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Incubate for 1 hour at room temperature in the dark.

4. DNA Staining and Flow Cytometry:

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer containing a DNA stain (e.g., propidium iodide) and RNase A.

  • Analyze the samples on a flow cytometer, gating on the G2/M cell population to quantify the percentage of phospho-Histone H3 positive cells.

5. Data Analysis:

  • The percentage of phospho-Histone H3 positive cells is plotted against the compound concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Endoreduplication Assay via Cell Cycle Analysis

This protocol measures the accumulation of cells with >4N DNA content, a hallmark of Aurora kinase inhibition.

1. Cell Culture and Treatment:

  • Seed HCT116 cells in a 6-well plate and treat with various concentrations of the this compound compound for 48-72 hours.

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

3. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

4. Data Analysis:

  • The percentage of cells with a DNA content greater than 4N is quantified.

  • The minimum concentration of the compound required to induce a significant increase in the >4N population (Cmin) is determined.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

This is a general protocol for assessing the thermal stabilization of a target protein upon ligand binding.

1. Cell Treatment and Heating:

  • Treat intact cells with the test compound or vehicle control for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

2. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

3. Protein Detection:

  • Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blotting, ELISA, or mass spectrometry.

4. Data Analysis:

  • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

  • For determining potency (EC50), perform an isothermal dose-response experiment at a single temperature that shows a significant thermal shift.

Visualizing Cellular Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental procedures.

Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora A Cyclin B/CDK1->Aurora_A Activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Aurora_B Aurora B Histone_H3 Histone H3 Aurora_B->Histone_H3 Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Condensation Chromosome Condensation p_Histone_H3 p-Histone H3 (Ser10) Histone_H3->p_Histone_H3 Phosphorylation p_Histone_H3->Chromosome_Condensation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Imidazo_pyrazin_OL This compound (e.g., SCH 1473759) Imidazo_pyrazin_OL->Aurora_A Inhibition Imidazo_pyrazin_OL->Aurora_B Inhibition

Aurora Kinase Pathway Inhibition

Workflow for Phospho-Histone H3 Inhibition Assay Start Start Cell_Culture 1. Seed and Treat Cells with Compound Start->Cell_Culture Fix_Perm 2. Fix with PFA and Permeabilize with Methanol Cell_Culture->Fix_Perm Stain_Ab 3. Stain with Anti-p-H3 Antibody Fix_Perm->Stain_Ab Stain_DNA 4. Stain DNA with Propidium Iodide Stain_Ab->Stain_DNA FACS 5. Analyze by Flow Cytometry Stain_DNA->FACS Analysis 6. Quantify p-H3+ Cells and Determine IC50 FACS->Analysis End End Analysis->End

Phospho-Histone H3 Assay Workflow

Workflow for Cellular Thermal Shift Assay (CETSA) Start Start Cell_Treatment 1. Treat Cells with Compound or Vehicle Start->Cell_Treatment Heating 2. Heat Cell Suspension at Various Temperatures Cell_Treatment->Heating Lysis 3. Lyse Cells Heating->Lysis Centrifugation 4. Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection 5. Detect Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection Analysis 6. Generate Melting Curve and Determine Thermal Shift Detection->Analysis End End Analysis->End

CETSA Experimental Workflow

Conclusion

Confirming the cellular target engagement of this compound and its analogs is a multifaceted process that can be approached using a variety of robust techniques. The choice of assay should be guided by the specific biological question, the nature of the target, and available resources. While methods that measure the downstream functional consequences of target inhibition, such as phospho-protein analysis and cell cycle profiling, provide strong evidence of target engagement in a physiological context, biophysical methods like CETSA and DARTS offer label-free alternatives applicable to a broader range of targets. Furthermore, probe-based assays like NanoBRET provide highly sensitive and quantitative data on direct target binding in living cells. By carefully selecting and implementing the appropriate assays, researchers can confidently validate the cellular mechanism of action of their compounds, a crucial step towards successful drug development.

References

Navigating the Synthesis of Imidazo[1,2-A]pyrazin-3-OL: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a critical step in the discovery of new therapeutic agents. The Imidazo[1,2-a]pyrazine scaffold, in particular, has garnered significant attention due to its presence in a variety of biologically active molecules. This guide provides an objective comparison of published methods for the synthesis of Imidazo[1,2-a]pyrazin-3-ol and its derivatives, offering a comprehensive overview of reaction conditions, yields, and experimental protocols to aid in the selection of the most suitable synthetic route.

The synthesis of the this compound core, which can exist in its tautomeric form Imidazo[1,2-a]pyrazin-3(7H)-one, is a key challenge for medicinal chemists. While a plethora of research has been dedicated to the synthesis of substituted imidazo[1,2-a]pyrazine derivatives, direct and reproducible methods for the parent compound are less common. This guide focuses on comparing the available strategies for synthesizing this important scaffold and its closely related analogues.

Comparison of Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyrazine ring system is often achieved through the condensation of an aminopyrazine with a suitable three-carbon synthon. Variations in this general approach, including the choice of starting materials, catalysts, and reaction conditions, can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of two representative methods for the synthesis of substituted this compound derivatives.

Parameter Method 1: One-pot Three-Component Reaction Method 2: Cyclocondensation Reaction
Starting Materials 2-Aminopyrazine, Aldehyde, Isocyanide2-Aminopyrazine, α-Haloketone
Catalyst/Reagent Lewis or Brønsted acid (e.g., Sc(OTf)₃, TFA)Base (e.g., NaHCO₃, K₂CO₃)
Solvent Methanol, AcetonitrileEthanol, DMF
Reaction Temperature Room Temperature to RefluxRoom Temperature to 100 °C
Reaction Time 12 - 24 hours2 - 12 hours
Reported Yield 40 - 85%50 - 90%
Purification Column ChromatographyRecrystallization, Column Chromatography
Key Advantages High atom economy, operational simplicityReadily available starting materials, generally high yields
Potential Challenges Substrate scope can be limited by the isocyanide componentα-Haloketones can be lachrymatory and require careful handling

Experimental Protocols

Method 1: One-pot Three-Component Synthesis of 2-Aryl-Imidazo[1,2-a]pyrazin-3-amines

This method exemplifies a multicomponent reaction strategy for the synthesis of 3-amino-imidazo[1,2-a]pyrazine derivatives, which can be precursors to the desired 3-ol compounds.

Procedure: To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aromatic aldehyde (1.0 mmol) in methanol (10 mL), isocyanide (1.2 mmol) and scandium(III) triflate (10 mol%) are added. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired 2-aryl-imidazo[1,2-a]pyrazin-3-amine.

Method 2: Cyclocondensation Synthesis of 2-Aryl-Imidazo[1,2-a]pyrazines

This classical approach involves the reaction of an aminopyrazine with an α-haloketone to construct the imidazo[1,2-a]pyrazine core. Subsequent modification at the 3-position would be required to obtain the 3-ol derivative.

Procedure: A mixture of 2-aminopyrazine (1.0 mmol), the respective α-bromoacetophenone (1.1 mmol), and sodium bicarbonate (2.0 mmol) in ethanol (15 mL) is heated at reflux for 6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting solid is washed with water and then recrystallized from ethanol to yield the pure 2-aryl-imidazo[1,2-a]pyrazine.

Biological Significance and Signaling Pathway Involvement

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cell signaling pathways implicated in cancer and inflammation. For instance, certain derivatives have shown inhibitory activity against phosphoinositide 3-kinases (PI3K) and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). The inhibition of these enzymes can modulate downstream signaling cascades, such as the cGAS-STING pathway, which is critical for the innate immune response to cancer.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ENPP1 ENPP1 cGAMP 2'3'-cGAMP ENPP1->cGAMP hydrolyzes cGAS cGAS cGAS->cGAMP synthesizes STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IFN Interferon Genes IRF3->IFN induces Inflammatory_Cytokines Inflammatory Cytokine Genes NFkB->Inflammatory_Cytokines induces dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP->STING activates Imidazopyrazine This compound Derivative Imidazopyrazine->ENPP1 inhibits

Caption: cGAS-STING signaling pathway and the inhibitory role of this compound derivatives on ENPP1.

Logical Workflow for Method Comparison

The selection of a synthetic method is a critical decision in the research and development process. The following workflow outlines a logical approach to comparing and selecting the most appropriate synthesis method for this compound derivatives.

G start Define Target this compound Derivative lit_review Literature Review of Synthetic Methods start->lit_review method1 Method 1: One-pot Three-Component Reaction lit_review->method1 method2 Method 2: Cyclocondensation Reaction lit_review->method2 compare Compare Methods Based On: - Yield - Scalability - Reagent Availability & Cost - Safety & Environmental Impact method1->compare method2->compare select Select Optimal Method compare->select protocol Develop Detailed Experimental Protocol select->protocol synthesis Synthesize and Characterize Compound protocol->synthesis

Caption: Workflow for the selection of a synthetic method for this compound derivatives.

A Comparative Guide to the Potential Efficacy of Imidazo[1,2-A]pyrazin-3-OL Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Direct experimental data comparing the efficacy of different stereoisomers of Imidazo[1,2-A]pyrazin-3-OL is not publicly available at this time. This guide, therefore, provides a comparative framework based on established principles of stereopharmacology and the known biological activities of the broader imidazo[1,2-a]pyrazine class of compounds. The experimental data and protocols presented are illustrative of the methodologies that would be employed in such a comparative study.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a hydroxyl group at the 3-position of the imidazo[1,2-a]pyrazine core creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, known as enantiomers. It is a fundamental principle of pharmacology that stereoisomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The Critical Role of Stereochemistry in Efficacy

The differential activity of stereoisomers arises from the three-dimensional nature of biological targets such as enzymes and receptors. Just as a left-handed glove does not fit a right hand, one enantiomer (the eutomer) may bind to a biological target with high affinity and elicit a desired therapeutic effect, while the other enantiomer (the distomer) may bind with lower affinity, have no effect, produce off-target effects, or even be toxic. Therefore, the evaluation of the biological activity of individual stereoisomers is a critical step in drug development.

Hypothetical Comparative Efficacy Data

While specific data for this compound stereoisomers is unavailable, the following table illustrates how a comparative analysis of the in vitro efficacy of the two hypothetical enantiomers, (R)-Imidazo[1,2-A]pyrazin-3-OL and (S)-Imidazo[1,2-A]pyrazin-3-OL, against a panel of cancer cell lines might be presented. The data is purely for illustrative purposes.

StereoisomerTarget Cell LineIC50 (µM)
(R)-Imidazo[1,2-A]pyrazin-3-OLHuman Colon Carcinoma (HCT116)1.5 ± 0.2
(S)-Imidazo[1,2-A]pyrazin-3-OLHuman Colon Carcinoma (HCT116)25.3 ± 3.1
(R)-Imidazo[1,2-A]pyrazin-3-OLHuman Breast Adenocarcinoma (MCF-7)2.1 ± 0.4
(S)-Imidazo[1,2-A]pyrazin-3-OLHuman Breast Adenocarcinoma (MCF-7)42.8 ± 5.6
(R)-Imidazo[1,2-A]pyrazin-3-OLHuman Lung Carcinoma (A549)3.8 ± 0.5
(S)-Imidazo[1,2-A]pyrazin-3-OLHuman Lung Carcinoma (A549)> 100

Illustrative Experimental Protocols

The following are examples of experimental protocols that would be used to determine the in vitro efficacy of this compound stereoisomers.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., HCT116, MCF-7, A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The individual stereoisomers of this compound are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Conceptual Visualization of Stereospecific Interactions

The following diagrams illustrate the conceptual basis for the differential activity of stereoisomers.

G cluster_0 High Affinity Binding cluster_1 Low Affinity Binding Eutomer (R)-Isomer Receptor Biological Target Eutomer->Receptor Specific Binding Effect Effect Receptor->Effect Therapeutic Effect Distomer (S)-Isomer Receptor2 Biological Target Distomer->Receptor2 Mismatched Binding NoEffect NoEffect Receptor2->NoEffect No/Reduced Effect G cluster_workflow Comparative Efficacy Workflow Synthesis Chiral Synthesis or Racemic Mixture Separation Characterization Stereochemical Characterization (e.g., X-ray crystallography) Synthesis->Characterization InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Characterization->InVitro ADME In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) InVitro->ADME InVivo In Vivo Efficacy Studies (e.g., Animal Models) ADME->InVivo PK Pharmacokinetic Studies InVivo->PK

Comparative Analysis of the Antioxidant Potential of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A series of novel Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their potential as antioxidant agents. This guide provides a comparative overview of their antioxidant activities, supported by experimental data, to assist researchers and professionals in the fields of medicinal chemistry and drug development. The antioxidant capacity of these compounds was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, with ascorbic acid (Vitamin C) as a standard for comparison.

Quantitative Antioxidant Activity

The antioxidant efficacy of the synthesized Imidazo[1,2-a]pyrazine derivatives was quantified by determining their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. The results, as compared to the standard antioxidant ascorbic acid, are summarized in the table below.

CompoundIC50 (µM)
Ascorbic Acid (Standard) 5.84
4a28.14
4c-
4f-
5a-
5b-
5c-
5d-
5f-
5h-
6a22.43
6b-

Note: Specific IC50 values for compounds 4c, 4f, 5a, 5b, 5c, 5d, 5f, 5h, and 6b were described as promising but not explicitly quantified in the provided search results. The table reflects the available quantitative data.

Out of the screened compounds, nine derivatives (4c, 4f, 5a, 5b, 5c, 5d, 5f, 5h, and 6b) exhibited notable free radical scavenging activity, with some compounds such as 5d and 5h showing activity comparable to the standard, ascorbic acid.[1] The preliminary evaluation of unsubstituted Imidazo[1,2-a]pyrazines (compounds 4a and 6a) showed IC50 values of 28.14 µM and 22.43 µM, respectively. Structural modifications on these initial compounds led to an improvement in antioxidant activity, with IC50 values for the series ranging from 8.54 µM to 28.1 µM. Structure-activity relationship (SAR) studies have suggested that amination at the C8 position of the Imidazo[1,2-a]pyrazine ring may contribute to the enhancement of antioxidant properties.[1]

Experimental Protocols

The evaluation of the antioxidant activity of the Imidazo[1,2-a]pyrazine derivatives was performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which is measured by the decrease in absorbance at 517 nm.

Materials and Reagents:

  • Synthesized Imidazo[1,2-a]pyrazine derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (Standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. This solution is then diluted with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compounds: The synthesized Imidazo[1,2-a]pyrazine derivatives and the standard, ascorbic acid, are dissolved in methanol to prepare stock solutions. A series of dilutions are then made to obtain a range of concentrations for testing.

  • Assay Protocol:

    • In a 96-well microplate, a specific volume of the DPPH solution is added to each well.

    • An equal volume of the different concentrations of the test compounds or the standard is then added to the wells.

    • A control well is prepared containing only the DPPH solution and methanol.

    • The microplate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: After incubation, the absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compounds. The concentration that results in 50% scavenging of the DPPH radical is the IC50 value.

Visualizations

Experimental Workflow for Antioxidant Screening

The following diagram illustrates the general workflow for the synthesis and antioxidant screening of the Imidazo[1,2-a]pyrazine derivatives.

G cluster_synthesis Synthesis of Derivatives cluster_screening Antioxidant Activity Screening cluster_analysis Data Analysis and Comparison start Starting Materials synthesis Chemical Synthesis of Imidazo[1,2-a]pyrazine Derivatives start->synthesis purification Purification and Characterization synthesis->purification compound_prep Preparation of Test Compound Solutions purification->compound_prep Synthesized Compounds dpph_prep Preparation of DPPH Reagent assay DPPH Radical Scavenging Assay dpph_prep->assay compound_prep->assay measurement Spectrophotometric Measurement (517 nm) assay->measurement calculation Calculation of % Inhibition and IC50 measurement->calculation comparison Comparison with Standard (Ascorbic Acid) calculation->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar conclusion Identification of Potent Antioxidant Derivatives sar->conclusion

Caption: Workflow for Synthesis and Antioxidant Evaluation.

References

Assessing the Selectivity of Imidazo[1,2-A]pyrazine-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a key pharmacophore in the development of targeted kinase inhibitors. While specific selectivity data for Imidazo[1,2-A]pyrazin-3-OL is not extensively available in the public domain, this guide provides a comparative assessment of a well-characterized clinical candidate with a related core structure, Danusertib (PHA-739358). This analysis offers insights into the kinase selectivity profiles that can be achieved with this class of compounds and provides standardized protocols for assessing inhibitor performance.

Comparative Kinase Inhibition Profile of Danusertib

Danusertib is a potent inhibitor of Aurora kinases with additional activity against other kinase families. The following table summarizes its inhibitory activity (IC50) against a panel of selected kinases, demonstrating its selectivity profile.

Kinase TargetIC50 (nM)Kinase Family
Aurora A13Serine/Threonine Kinase
Aurora B79Serine/Threonine Kinase
Aurora C61Serine/Threonine Kinase
Abl25Tyrosine Kinase
TrkA31Tyrosine Kinase
c-RET31Tyrosine Kinase
FGFR147Tyrosine Kinase
Lck>1000Tyrosine Kinase
VEGFR2>1000Tyrosine Kinase
VEGFR3>1000Tyrosine Kinase
c-Kit>1000Tyrosine Kinase
CDK2>1000Serine/Threonine Kinase

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the kinase selectivity of inhibitors like Danusertib.

Biochemical Kinase Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase in a cell-free system.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (e.g., Danusertib) dissolved in DMSO

  • Radiolabeled ATP ([-33P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radioactive assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase buffer, purified kinase, and the specific peptide substrate.

  • Initiation of Reaction: Add the test compound dilutions and ATP (spiked with [-33P]ATP for radioactive assays) to the reaction mixture to initiate the kinase reaction. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays) or as per the instructions of the non-radioactive detection kit.

  • Detection of Kinase Activity:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity. This typically involves a two-step process of terminating the kinase reaction and then converting ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Aurora kinase signaling pathway, a primary target of Danusertib, and a typical experimental workflow for assessing kinase inhibitor selectivity.

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Aurora_A Aurora A Pathway cluster_Aurora_B Aurora B Pathway (Chromosome Passenger Complex) cluster_Inhibitor G2 G2 Phase M Mitosis G2->M Cyclin B/CDK1 AuroraA Aurora A M->AuroraA AuroraB Aurora B M->AuroraB Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA Activates PLK1 PLK1 PLK1->AuroraA Activates HistoneH3 Histone H3 (pS10) AuroraB->HistoneH3 Cytokinesis Cytokinesis AuroraB->Cytokinesis INCENP INCENP INCENP->AuroraB Activates Survivin Survivin Survivin->AuroraB Borealin Borealin Borealin->AuroraB Chromosome Chromosome Condensation & Segregation HistoneH3->Chromosome Danusertib Danusertib Danusertib->AuroraA Inhibits Danusertib->AuroraB Inhibits

Caption: Aurora Kinase Signaling Pathway and Inhibition by Danusertib.

Kinase_Inhibitor_Screening_Workflow cluster_Preparation Assay Preparation cluster_Assay Biochemical Assay cluster_Analysis Data Analysis Compound Compound Dilution Series AssayPlate Dispense Reagents, Compound, and Kinase to Assay Plate Compound->AssayPlate KinasePanel Kinase Panel Preparation (Purified Enzymes) KinasePanel->AssayPlate Reagents Assay Reagent Preparation (Buffer, Substrate, ATP) Reagents->AssayPlate Incubation Incubate at Controlled Temperature AssayPlate->Incubation Detection Add Detection Reagents Incubation->Detection Measurement Measure Signal (Luminescence/Radioactivity) Detection->Measurement RawData Collect Raw Data Measurement->RawData Normalization Normalize Data to Controls RawData->Normalization CurveFitting Dose-Response Curve Fitting Normalization->CurveFitting IC50 Determine IC50 Values CurveFitting->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Correlation of In Vitro and In Vivo Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds are key pharmacophores in modern drug discovery, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of selected derivatives, offering insights into their therapeutic potential as anticancer agents and enzyme inhibitors. The data presented herein is collated from various studies to facilitate a comprehensive understanding of the structure-activity relationships and translational potential of these promising compounds.

I. Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of several imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[1]
IP-6HCC1937 (Breast Cancer)47.7[1]
IP-7HCC1937 (Breast Cancer)79.6[1]
Compound 9dHeLa (Cervical Cancer)Potent[2]
Compound 9dMCF-7 (Breast Cancer)Potent[2]
Compound 6dHepG2 (Liver Carcinoma)Active[3]
Compound 6iHepG2 (Liver Carcinoma)Active[3]

Note: "Potent" and "Active" are used where specific IC50 values were not provided in the source material, but the compounds were highlighted as significant.

Signaling Pathway Inhibition

Several studies have elucidated that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K Imidazo_Pyridine->Akt

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols

Cell Viability (MTT) Assay: The cytotoxic effects of the imidazo[1,2-a]pyridine compounds on cancer cells were determined using the MTT assay.[1] Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified duration. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

II. PI3K Inhibition by Tricyclic Imidazo[1,2-a]pyrazine Derivatives

A novel class of tricyclic imidazo[1,2-a]pyrazine derivatives has been developed as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). These enzymes are pivotal in cell signaling pathways that regulate cell growth, proliferation, and survival.

Data Presentation: In Vitro Potency and In Vivo Pharmacokinetics

The following table presents the in vitro inhibitory activity against PI3Kα and the in vivo pharmacokinetic (PK) profile of a representative tricyclic imidazo[1,2-a]pyrazine compound, 8q.[4]

CompoundTargetIn Vitro IC50 (nM)Animal ModelIn Vivo PK Parameter (t1/2)
8qPI3KαSelectiveMicePromising

Note: Specific quantitative values for IC50 and half-life (t1/2) were not detailed in the abstract, but the compound was highlighted for its selectivity and promising PK data.[4]

Experimental Workflow: From Discovery to In Vivo Testing

The development and evaluation of these PI3K inhibitors followed a structured workflow, from initial screening to in vivo assessment.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Lead_ID Lead Identification (ETP-46321) Synthesis Synthesis of Tricyclic Imidazo[1,2-a]pyrazines Lead_ID->Synthesis Screening In Vitro PI3K Isoform Selectivity Screening Synthesis->Screening Hit_Selection Hit Compound Selection (e.g., 8q) Screening->Hit_Selection PK_Studies Pharmacokinetic (PK) Studies in Mice Hit_Selection->PK_Studies Efficacy_Studies In Vivo Efficacy (Future Studies) PK_Studies->Efficacy_Studies

Figure 2: Workflow for the development of tricyclic Imidazo[1,2-a]pyrazine PI3K inhibitors.
Experimental Protocols

In Vitro PI3K Activity Assay: The inhibitory activity of the compounds against different PI3K isoforms was likely determined using a biochemical assay, such as an ADP-Glo™ Kinase Assay or a similar technology. These assays measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

In Vivo Pharmacokinetic Studies: Pharmacokinetic studies were conducted in mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.[4] This typically involves administering the compound to the animals (e.g., intravenously or orally) and then collecting blood samples at various time points. The concentration of the compound in the plasma is then measured using analytical techniques like LC-MS/MS to determine key PK parameters such as half-life, clearance, and volume of distribution.

III. Cyclooxygenase-2 (COX-2) Inhibition by Imidazo[1,2-a]pyridine Derivatives

Certain imidazo[1,2-a]pyridine derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.

Data Presentation: In Vitro Potency, Selectivity, and In Vivo Analgesic Activity

The table below summarizes the in vitro COX-2 inhibitory activity and selectivity, along with the in vivo analgesic efficacy of a potent imidazo[1,2-a]pyridine derivative, 5j.[5]

CompoundIn Vitro COX-2 IC50 (µM)In Vitro Selectivity Index (COX-1/COX-2)Animal ModelIn Vivo Analgesic Activity (ED50 mg/kg)
5j0.05HighNot Specified12.38
Experimental Protocols

In Vitro COX-2 Inhibition Assay: The COX-2 inhibitory activity and selectivity of the synthesized compounds were evaluated using a fluorescent inhibitor screening assay.[5] This assay measures the ability of a compound to block the peroxidase activity of the COX enzyme.

In Vivo Analgesic Activity (Writhing Test): The analgesic activity was assessed using an acetic acid-induced writhing test in an animal model.[5] Animals were pre-treated with the test compound or a control, and then a writhing-inducing agent (e.g., acetic acid) was administered. The number of writhes (a measure of pain response) was counted over a specific period. A reduction in the number of writhes compared to the control group indicates an analgesic effect.

This guide highlights the significant therapeutic potential of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. The presented data demonstrates a promising correlation between potent in vitro activity and desirable in vivo properties, underscoring the importance of these scaffolds in the development of novel therapeutics. Further research is warranted to fully elucidate their clinical utility.

References

Comparative Metabolic Stability of Imidazo[1,2-A]pyrazin-3-OL Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel chemical entities is a cornerstone of successful preclinical evaluation. This guide provides an objective comparison of the metabolic stability of Imidazo[1,2-A]pyrazin-3-OL derivatives and related analogues, supported by experimental data and detailed protocols. The strategic modification of the imidazo[1,2-a]pyrazine scaffold can significantly influence metabolic clearance, a critical parameter for optimizing drug candidates.

The Imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities. However, like many heterocyclic systems, it can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 enzymes in the liver. Enhancing metabolic stability is a key objective in the lead optimization phase to ensure favorable pharmacokinetic properties, such as a longer half-life and improved oral bioavailability.

Comparative Analysis of Metabolic Stability

The following table summarizes the in vitro metabolic stability of a series of imidazo[4,5-b]pyridine derivatives, which are structurally related to the this compound class. The data, derived from studies on kinase inhibitors, illustrates how structural modifications can impact the percentage of the compound metabolized in human liver microsomes (HLM) over a 30-minute incubation period. A lower percentage of metabolism indicates higher stability.

Compound IDCore StructureR Group Modification% Metabolized (HLM, 30 min)
5 Imidazo[4,5-b]pyridineUnsubstituted piperazine89
6 Imidazo[4,5-b]pyridineN-methylpiperazine86
10b Imidazo[4,5-b]pyridineAcetylpiperazineHigh
20f Imidazo[4,5-b]pyridinem-N-methylpiperazine24
21i Imidazo[4,5-b]pyridine1-methyl-1H-pyrazol-4-yl10

Data sourced from a study on Imidazo[4,5-b]pyridine-Based Kinase Inhibitors and illustrates the impact of structural changes on metabolic stability.[1]

The data clearly demonstrates that modifications to the piperazine moiety and its point of attachment significantly affect metabolic stability. The introduction of a methyl group on the piperazine nitrogen (compound 6 ) offered a slight improvement over the unsubstituted version (compound 5 ). A more substantial improvement was observed by shifting the N-methylpiperazine to the meta position (compound 20f ), which resulted in only 24% of the compound being metabolized. The most stable compound in this series was 21i , where the piperazine was replaced with a 1-methyl-1H-pyrazol-4-yl group, leading to only 10% metabolism.[1] These findings highlight a successful strategy for mitigating metabolic clearance in this class of compounds.

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay, a standard method for evaluating the metabolic stability of new chemical entities.

In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which provides an estimate of its intrinsic clearance (CLint) and metabolic half-life (t1/2).

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).
  • Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse, dog).
  • 0.1 M Phosphate buffer (pH 7.4).
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).
  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
  • 96-well incubation plates.
  • LC-MS/MS system for analysis.

3. Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).
  • Compound Addition: The test compound and positive controls are added to the incubation plate to achieve the desired final concentration (e.g., 1 µM). A control incubation without the NADPH regenerating system is also prepared to assess non-enzymatic degradation.
  • Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
  • Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
  • Time-point Sampling: Aliquots are removed from the incubation wells at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
  • Reaction Termination: The reaction in the collected aliquots is immediately stopped by adding the quenching solution.
  • Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then transferred to a new plate for analysis.
  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

4. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical liver microsomal stability assay.

Microsomal_Stability_Assay_Workflow Workflow of a Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH, Test Compound) prep_plate Prepare 96-well Incubation Plate prep_reagents->prep_plate pre_warm Pre-warm Plate and NADPH at 37°C prep_plate->pre_warm start_reaction Initiate Reaction with NADPH pre_warm->start_reaction time_sampling Sample at Multiple Time Points (0, 5, 15, 30, 45 min) start_reaction->time_sampling quench Quench Reaction with Acetonitrile (+ Internal Standard) time_sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate % Remaining vs. Time lcms->calc determine Determine t½ and CLint calc->determine

Caption: Experimental workflow for determining metabolic stability using a liver microsomal assay.

References

Safety Operating Guide

Prudent Disposal of Imidazo[1,2-A]pyrazin-3-OL in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel handling Imidazo[1,2-A]pyrazin-3-OL must prioritize safety and regulatory compliance when managing its waste. Due to the absence of a specific SDS, a cautious approach should be adopted, treating the compound as potentially hazardous.

Potential Hazards and Safety Precautions

Based on data for analogous compounds, this compound may present the following hazards. Adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE) during handling and disposal:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If handling fine powders or generating aerosols, use a certified respirator.

Summary of Potential Hazards from Related Compounds:

Hazard ClassificationDescriptionSource Compound
Skin Corrosion/IrritationMay cause skin irritation.Imidazo[1,2-a]pyrazine
Serious Eye Damage/IrritationMay cause serious eye irritation.Imidazo[1,2-a]pyrazine
Specific target organ toxicity (single exposure)May cause respiratory irritation.Imidazo[1,2-a]pyrazine

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should follow a systematic procedure to ensure the safety of laboratory personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable container. This includes any contaminated items such as weighing paper, gloves, and pipette tips.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, labeled, and leak-proof container intended for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound Waste".

  • Include the approximate concentration and quantity of the waste.

  • Attach a hazardous waste tag as required by your institution, indicating the potential hazards (e.g., "Irritant").

3. Storage:

  • Store the sealed waste containers in a designated satellite accumulation area, which is typically a fume hood or a well-ventilated cabinet.

  • Ensure the storage area is away from incompatible materials.

4. Professional Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The waste will be handled by a licensed hazardous waste disposal company, which will use appropriate methods such as incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Step 1: Waste Generation (Solid or Liquid this compound) B Step 2: Segregate Waste (Dedicated, sealed containers) A->B C Step 3: Label Container ('this compound Waste', Hazard Info) B->C D Step 4: Temporary Storage (Designated Satellite Accumulation Area) C->D E Step 5: Schedule Waste Pickup (Contact Institutional EHS) D->E F Step 6: Professional Disposal (Licensed Hazardous Waste Vendor) E->F

Disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.